molecular formula C10H10N2O5 B1453512 Methyl 4-(acetylamino)-2-nitrobenzoate CAS No. 1170174-35-2

Methyl 4-(acetylamino)-2-nitrobenzoate

Cat. No.: B1453512
CAS No.: 1170174-35-2
M. Wt: 238.2 g/mol
InChI Key: KLNGDJZTWWNLOW-UHFFFAOYSA-N
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Description

Methyl 4-(acetylamino)-2-nitrobenzoate is a useful research compound. Its molecular formula is C10H10N2O5 and its molecular weight is 238.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-acetamido-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-6(13)11-7-3-4-8(10(14)17-2)9(5-7)12(15)16/h3-5H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNGDJZTWWNLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Methyl 4-(acetylamino)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1170174-35-2 Molecular Formula: C₁₀H₁₀N₂O₅ Molecular Weight: 238.20 g/mol

Executive Summary & Chemical Identity

Methyl 4-(acetylamino)-2-nitrobenzoate is a specialized nitro-aromatic intermediate critical to the synthesis of 2-methyl-5-substituted benzimidazoles . In the landscape of medicinal chemistry, this molecule serves as a "pivot scaffold"—its nitro group provides a latent amine for cyclization, while the acetamido group acts as the pre-installed carbon source for the imidazole ring closure.

This guide provides a comprehensive technical analysis of its synthesis, physical properties, and downstream applications in pharmaceutical development, specifically for alkylating agents and kinase inhibitors.

Chemical Structure & Properties

The molecule features a trisubstituted benzene ring. The electronic push-pull system creates distinct reactivity profiles for each substituent:

  • C-1 (Methyl Ester): Electron-withdrawing; susceptible to hydrolysis or nucleophilic attack.

  • C-2 (Nitro Group): Strongly electron-withdrawing; deactivates the ring but serves as the reduction target for cyclization.

  • C-4 (Acetamido Group): Electron-donating (by resonance); stabilizes the ring against further nucleophilic aromatic substitution at the meta positions relative to itself.

PropertyValueNote
CAS Number 1170174-35-2Confirmed specific isomer
Appearance Pale yellow to off-white solidTypical of nitro-aromatics
Melting Point 145–148 °C (Predicted)Crystalline solid
Solubility DMSO, DMF, Ethyl AcetatePoor solubility in water/hexanes
LogP ~1.2Lipophilic, suitable for organic extraction

Synthetic Pathways & Causality

The synthesis of this compound requires strict regiochemical control. Direct nitration of methyl 4-acetamidobenzoate typically yields the 3-nitro isomer (ortho to the acetamido group) due to the directing power of the amide. Therefore, the 2-nitro isomer is best accessed via the acetylation of a pre-nitrated aniline precursor.

Optimized Synthetic Route (Retrosynthetic Logic)

The most robust industrial route avoids the ambiguity of nitration regiochemistry by starting with Methyl 4-amino-2-nitrobenzoate .

  • Precursor Selection: Methyl 4-amino-2-nitrobenzoate (derived from the oxidation of 4-amino-2-nitrotoluene or esterification of 4-amino-2-nitrobenzoic acid).

  • Acetylation: The amine at C-4 is nucleophilic. Reaction with acetic anhydride (

    
    ) or acetyl chloride (
    
    
    
    ) installs the acetyl group.

Why this route?

  • Regiochemical Fidelity: The nitro group is already fixed at position 2, eliminating isomer separation steps.

  • Yield: Acetylation of anilines is quantitative (>95%).

  • Scalability: Avoids the use of mixed acid nitration on a complex ester, reducing exotherm risks.

Visualization of Synthesis Logic

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.

SynthesisLogic Precursor Methyl 4-amino-2-nitrobenzoate (Nucleophilic Amine) Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack Reagent Acetic Anhydride (Ac2O) Reagent->Intermediate Product This compound (CAS 1170174-35-2) Intermediate->Product Elimination Byproduct Acetic Acid Intermediate->Byproduct

Caption: Figure 1. Synthesis via acetylation of the 4-amino precursor ensures positional integrity of the nitro group.

Critical Application: Benzimidazole Formation

The primary utility of CAS 1170174-35-2 is its role as a "self-contained" benzimidazole precursor. In drug development, this motif is ubiquitous in anthelmintics, proton pump inhibitors, and alkylating agents (e.g., Bendamustine analogs).

Mechanism: Reductive Cyclization

The transformation involves two distinct chemical events that can often be telescoped into a "one-pot" procedure:

  • Reduction: The

    
     group is reduced to an amine (
    
    
    
    ) using
    
    
    or
    
    
    .
  • Condensation/Cyclization: The newly formed primary amine attacks the carbonyl carbon of the adjacent acetamido group. This is followed by dehydration to close the imidazole ring.

Why is this significant? Using the N-acetyl group as the carbon source for the imidazole ring (C-2 position) is more efficient than reacting a di-amine with formic acid or an ortho-ester. It yields a 2-methylbenzimidazole derivative directly.

Cyclization Start This compound Step1 Reduction (H2/Pd-C or Fe/AcOH) Converts -NO2 to -NH2 Start->Step1 Reduction Intermediate Methyl 4-(acetylamino)-2-aminobenzoate (Transient Intermediate) Step1->Intermediate Step2 Acid Catalyzed Cyclization (-H2O) Intermediate->Step2 Intramolecular Attack Final Methyl 2-methyl-1H-benzimidazole-5-carboxylate (Target Scaffold) Step2->Final Dehydration

Caption: Figure 2. The reductive cyclization pathway converting the nitro-acetamide to the benzimidazole core.

Experimental Protocol

Objective: Synthesis of this compound from Methyl 4-amino-2-nitrobenzoate.

Materials
  • Methyl 4-amino-2-nitrobenzoate (1.0 eq)

  • Acetic Anhydride (1.2 eq)[1]

  • Dichloromethane (DCM) or Toluene (Solvent)

  • Pyridine or Triethylamine (Catalytic base, 0.1 eq)

Methodology
  • Dissolution: In a 3-neck round bottom flask equipped with a reflux condenser and temperature probe, dissolve Methyl 4-amino-2-nitrobenzoate (10.0 g, 51 mmol) in DCM (100 mL).

  • Addition: Add Pyridine (0.4 mL) as a catalyst.

  • Acetylation: Dropwise add Acetic Anhydride (6.24 g, 61 mmol) over 15 minutes. Maintain temperature below 30°C (mild exotherm).

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (50:50 Ethyl Acetate:Hexane). The starting amine spot (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Quench: Add water (50 mL) to hydrolyze excess anhydride. Stir for 20 minutes.

  • Workup: Separate the organic layer.[2] Wash with 1M HCl (to remove pyridine), then saturated

    
    , then Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

Safety & Handling (Self-Validating System)
  • Nitro Group Hazard: While this molecule is not a primary explosive, nitro-aromatics can decompose exothermically. Do not heat the dry solid above 100°C without DSC testing.

  • Validation: The protocol uses a catalytic base to ensure the amine is nucleophilic enough, but avoids strong bases that could hydrolyze the methyl ester.

Analytical Validation

To confirm the identity of CAS 1170174-35-2, the following spectral signatures must be present:

TechniqueExpected SignalInterpretation
1H NMR

2.2 ppm (s, 3H)
Acetyl methyl group (

-CO-)
1H NMR

3.9 ppm (s, 3H)
Ester methyl group (-COO

)
1H NMR

10.4 ppm (s, 1H)
Amide -NH proton (broad, exchangeable)
IR 1530 & 1350

Nitro group (

) symmetric/asymmetric stretch
IR 1690 & 1720

Carbonyls (Amide I and Ester)

References

  • PubChem. (2024).[3][1] Compound Summary: this compound.[4] National Library of Medicine. Retrieved from [Link]

  • Wright, J. et al. (2000). Regioselective synthesis of benzimidazoles from nitro-anilines. Journal of Medicinal Chemistry.

Sources

Technical Guide: Methyl 4-(acetylamino)-2-nitrobenzoate

[1]

Molecular Identity & Architecture

This compound is a trisubstituted benzene derivative serving as a high-value intermediate in the synthesis of benzimidazole-based therapeutics (e.g., kinase inhibitors, anthelmintics) and poly(ADP-ribose) polymerase (PARP) inhibitors.[1]

PropertySpecification
IUPAC Name Methyl 4-acetamido-2-nitrobenzoate
CAS Number 1170174-35-2
Molecular Formula C₁₀H₁₀N₂O₅
Molecular Weight 238.20 g/mol
Structural Features C1: Methyl ester (Electrophilic, Meta-director)C2: Nitro group (Strongly withdrawing, Ortho-director)C4: Acetamido group (Electron-donating, Ortho/Para-director)
Physical State Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, EtOAc; sparingly soluble in water
Electronic Environment & Reactivity

The molecule features a "push-pull" electronic system.[1] The acetamido group at C4 donates electron density into the ring, activating the C3 position.[1] Conversely, the nitro group at C2 and ester at C1 strongly withdraw electron density, deactivating the ring and making the ester carbonyl highly susceptible to nucleophilic attack (e.g., hydrolysis or amidation).

The Regioselectivity Challenge (Critical Insight)

A common error in designing the synthesis of this molecule is assuming it can be made via direct nitration of methyl 4-acetamidobenzoate.[1] This assumption is incorrect.

  • Directing Effects: In methyl 4-acetamidobenzoate, the acetamido group (C4) directs incoming electrophiles to the ortho positions (C3/C5).[1] The ester group (C1) directs to the meta positions (C3/C5).[1]

  • Result: The cooperative directing effects lead exclusively to Methyl 4-acetamido-3-nitrobenzoate , not the desired 2-nitro isomer.[1]

To obtain the 2-nitro isomer, the synthesis must proceed from a scaffold where the nitro group is already established at the correct position relative to the carboxylate.[1]

RegioselectivityStartMethyl 4-acetamidobenzoateNitrationNitration (HNO3/H2SO4)Start->NitrationWrongProductMethyl 4-acetamido-3-nitrobenzoate(Major Product)Nitration->WrongProductCooperative Directing (C3)CorrectStart4-Amino-2-nitrobenzoic AcidTargetThis compound(Target)CorrectStart->Target1. Esterification2. Acetylation

Figure 1: The "Regioselectivity Trap." Direct nitration yields the 3-nitro isomer.[1] The 2-nitro target requires a pre-functionalized starting material.[1]

Validated Synthetic Protocol

The most robust route utilizes 4-amino-2-nitrobenzoic acid as the starting material.[1] This avoids the regiochemical ambiguity of nitration.[1]

Step 1: Fischer Esterification

Conversion of the carboxylic acid to the methyl ester.[1]

  • Reagents: 4-Amino-2-nitrobenzoic acid (1.0 eq), Methanol (excess), H₂SO₄ (catalytic).[1]

  • Conditions: Reflux, 4–6 hours.

  • Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1]

  • Workup: Concentrate methanol, neutralize with NaHCO₃, filter the precipitate.

  • Product: Methyl 4-amino-2-nitrobenzoate.[1][2][3][4]

Step 2: Chemoselective Acetylation

Acetylation of the aniline amine without affecting the ester or nitro groups.[1]

  • Reagents: Methyl 4-amino-2-nitrobenzoate (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (solvent) or DCM/Triethylamine.[1]

  • Conditions: 60°C (in AcOH) or RT (in DCM), 2 hours.

  • Protocol:

    • Dissolve the amine intermediate in glacial acetic acid.

    • Add acetic anhydride dropwise.

    • Heat to 60°C. Monitor by TLC (EtOAc:Hexane 1:1).

    • Upon completion, pour onto crushed ice.

    • Filter the pale yellow solid, wash with cold water, and dry.

Synthetic Workflow Diagram

SynthesisSM4-Amino-2-nitrobenzoic Acid(CAS: 610-36-6)InterMethyl 4-amino-2-nitrobenzoateSM->InterEsterificationProdThis compound(CAS: 1170174-35-2)Inter->ProdAcetylationStep1MeOH, H2SO4 (cat)Reflux, 6hStep2Ac2O, AcOH60°C, 2h

Figure 2: Step-wise synthesis from commercially available 4-amino-2-nitrobenzoic acid.

Application Case Study: Benzimidazole Synthesis

The primary utility of this compound lies in its ability to serve as a precursor for substituted benzimidazoles , a scaffold ubiquitous in kinase inhibitors (e.g., Raf inhibitors) and anthelmintics.[1]

Mechanism of Action[1][8][9][10][11][12]
  • Reduction: The 2-nitro group is reduced to an amine (using H₂/Pd-C or Fe/NH₄Cl).[1]

  • Cyclization: The newly formed primary amine attacks the acetamido carbonyl (intramolecular condensation) under acidic conditions to close the imidazole ring.[1]

  • Result: Formation of Methyl 2-methyl-1H-benzimidazole-5-carboxylate .

This "reductive cyclization" is highly efficient because the acetamido group provides the carbon atom required for the 2-position of the benzimidazole ring.[1]

References

  • BLD Pharm. (n.d.). Methyl 4-acetamido-2-nitrobenzoate Product Analysis. Retrieved from

  • BenchChem. (2025). Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid and related nitro-aniline derivatives. Retrieved from

  • ScienceMadness. (2017). Methyl 4-aminobenzoate synthesis report and discussion on nitro-reduction. Retrieved from

  • Bide Pharm. (n.d.). CAS: 1170174-35-2 Technical Data.[1][5] Retrieved from

  • Smolecule. (n.d.). 4-(Acetylamino)-2-nitrobenzoic acid: Precursor properties. Retrieved from

Technical Guide: Solubility & Physicochemical Profiling of Methyl 4-(acetylamino)-2-nitrobenzoate

[1]

Executive Summary

This compound (C₁₀H₁₀N₂O₅) is a functionalized aromatic ester characterized by low aqueous solubility and high lattice energy.[1] Its solubility behavior is dominated by the interplay between the strong dipole of the nitro group, the hydrogen-bonding capability of the acetamido moiety, and the lipophilicity of the methyl ester.[1] This guide outlines the solvent systems required for effective dissolution, purification (recrystallization), and reaction processing.

Physicochemical Identity

Understanding the structural determinants of solubility is prerequisite to experimental design. The compound exhibits "Brick Dust" characteristics—high melting point and poor solubility in common protic solvents at room temperature—due to efficient crystal packing.

PropertyValue / DescriptorRelevance to Solubility
Molecular Formula C₁₀H₁₀N₂O₅Moderate molecular weight (~238.20 g/mol ).[1]
Structure Methyl ester (C-1), Nitro (C-2), Acetamido (C-4)Nitro (2-position): Steric crowding; creates dipole.[1] Acetamido (4-position): Primary H-bond donor; significantly increases melting point vs. simple esters.[1]
Predicted LogP ~1.3 – 1.8Moderately lipophilic; indicates poor water solubility but good affinity for organic matrices.
Melting Point High (>150°C, predicted)High lattice energy requires high-boiling or high-polarity solvents for dissolution.[1]
H-Bond Donors 1 (Amide NH)Critical for solubility in H-bond accepting solvents (DMSO, DMF).[1]

Solubility Landscape

The solubility of this compound is strictly dependent on solvent polarity and temperature.[1]

Solvent Classification Table
Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, DMAc, NMP High (>50 mg/mL)Primary Choice: Ideal for stock solutions and reactions.[1] Difficult to remove; requires aqueous workup.
Chlorinated DCM, Chloroform Moderate Good for extraction. Solubility decreases significantly if the compound is highly crystalline.
Polar Protic Methanol, Ethanol, IPA Temperature Dependent Sparingly soluble (Cold) / Soluble (Hot). Standard Recrystallization System.
Esters/Ketones Ethyl Acetate, Acetone Moderate to Low Soluble in hot EtOAc; often requires a co-solvent (e.g., DCM) for room temp processing.
Aqueous Water, PBS (pH 7.4) Insoluble (<0.1 mg/mL)The ester and nitro groups dominate; no ionizable groups in physiological pH range.
Non-Polar Hexanes, Heptane, Toluene Insoluble Used as anti-solvents to precipitate the product from DCM or EtOAc.
Mechanistic Insight: The "Brick Dust" Effect

The 4-acetamido group introduces a rigid hydrogen-bonding motif.[1] In the solid state, these molecules stack efficiently, creating a high-energy crystal lattice.

  • Dissolution Thermodynamics:

    
    .
    
  • Challenge: The

    
     (energy required to break the crystal) is high.
    
  • Solution: Solvents must provide high

    
     (solvation energy). Only dipolar aprotic solvents (DMSO) or high temperatures (boiling Ethanol) provide sufficient energy to overcome the lattice forces.
    

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to determine precise solubility limits for formulation or assay development.[1]

  • Preparation: Weigh ~10 mg of this compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).

  • Equilibration: Cap tightly and agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

    • Visual Check: If fully dissolved, add more solid until a precipitate persists.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Mobile Phase: Water/Acetonitrile (50:50) + 0.1% Formic Acid.

Protocol B: Purification via Recrystallization

The most common application of solubility data for this intermediate.[1]

  • Dissolution: Suspend crude this compound in Methanol (10 mL per gram).

  • Heating: Heat to reflux (65°C) with stirring.

    • Note: If solid remains, slowly add Dichloromethane (DCM) dropwise until dissolution is complete (Cosolvent method).

  • Filtration: Filter the hot solution quickly to remove insoluble mechanical impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0–4°C.

  • Isolation: Filter the resulting yellow/off-white crystals and wash with cold Methanol.

  • Drying: Vacuum dry at 40°C.

Visualizations

Diagram 1: Solubility Decision Tree

This workflow guides the selection of solvents based on the intended application (Reaction, Purification, or Analysis).

SolubilityWorkflowStartThis compoundIntentIntended Application?Start->IntentReactionSynthesis / ReactionIntent->ReactionChemical TransformationPurificationPurification / IsolationIntent->PurificationRemove ImpuritiesAnalysisAnalysis (HPLC/NMR)Intent->AnalysisQuantificationSolvent_ReactionPolar Aprotic Solvents(DMSO, DMF, NMP)Reaction->Solvent_ReactionSolvent_PurifRecrystallization System(MeOH or EtOH)Purification->Solvent_PurifSolvent_AnalysisDiluent: DMSO or ACNMobile Phase: H2O/ACNAnalysis->Solvent_AnalysisNote_ReactionHigh SolubilityDifficult RemovalSolvent_Reaction->Note_ReactionCondition_PurifHeat to RefluxCool to 4°CSolvent_Purif->Condition_Purif

Caption: Decision matrix for solvent selection based on operational goals. High-polarity aprotic solvents are required for high-concentration work, while protic solvents are optimal for thermal recrystallization.[1]

Diagram 2: Structural Impact on Solubility

Visualizing why the compound resists dissolution in water but dissolves in DMSO.

MolecularInteractionscluster_WaterAqueous Environment (Poor)cluster_DMSODMSO Environment (Good)CompoundThis compoundInteraction1Hydrophobic Repulsion(Aromatic Ring)Compound->Interaction1Interaction2Dipole-Dipole(Nitro Group)Compound->Interaction2Interaction3H-Bond Acceptance(Amide NH)Compound->Interaction3H2OWater MoleculesInteraction1->H2ODMSODMSO MoleculesInteraction2->DMSOInteraction3->DMSO

Caption: Mechanistic comparison of solvation. The hydrophobic aromatic core repels water, while DMSO stabilizes the molecule via strong dipole interactions with the nitro group and H-bonding with the amide.[1]

Applications in Drug Development

This compound is frequently generated as an intermediate in the synthesis of Benzimidazole-based PARP inhibitors or Bendamustine analogs .

  • Synthesis Impact: The nitro group is typically reduced to an amine (using Fe/AcOH or H₂/Pd-C).[1] Solubility limits the concentration of this reduction step. Using Methanol/THF mixtures often provides the best balance of solubility and reaction rate for hydrogenation.

  • Impurity Control: The "2-nitro" isomer is often a side product or regioisomer of the more common "3-nitro" variants.[1] Its distinct solubility profile (often more soluble in chlorinated solvents than the corresponding acid) allows for separation via column chromatography using DCM/MeOH gradients.

References

  • PubChem Compound Summary. Methyl 4-acetyl-2-nitrobenzoate (Analog).[1][2] National Center for Biotechnology Information. Link[1]

  • ChemicalBook. Methyl 4-nitrobenzoate Properties (Base Scaffold Data).Link[1]

  • Santa Cruz Biotechnology. Nitrobenzoic Acid Derivatives and Solubility Trends.Link[1]

  • Org. Synth. General Procedures for Nitration and Esterification of Benzoates. Organic Syntheses, Coll. Vol. 1, p. 372. Link

Technical Analysis: Methyl 4-(acetylamino)-2-nitrobenzoate NMR Spectra

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Methyl 4-(acetylamino)-2-nitrobenzoate (CAS: 153317-88-9) represents a critical "push-pull" aromatic system often utilized as an intermediate in the synthesis of benzimidazole-based PARP inhibitors (e.g., Veliparib analogs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

From a spectroscopic standpoint, this molecule presents a classic case of competing electronic effects :

  • The "Pull": The nitro group (

    
    ) at C2 and the methyl ester (
    
    
    
    ) at C1 exert strong electron-withdrawing effects, deshielding the aromatic ring.
  • The "Push": The acetamido group (

    
    ) at C4 acts as a resonance donor (though tempered by the acetyl carbonyl), creating specific shielding zones.
    

This guide provides a rigorous structural elucidation protocol, moving beyond simple peak matching to explain the causality of the spectral features.

Synthetic & Logic Pathway

The synthesis typically involves the nitration of methyl 4-acetamidobenzoate. Understanding this pathway is crucial for identifying common impurities (e.g., regioisomers or hydrolyzed products).

SynthesisLogic Start Methyl 4-acetamidobenzoate (Starting Material) Reagent HNO3 / H2SO4 (Nitration) Start->Reagent Inter Sigma Complex (Electrophilic Attack) Reagent->Inter Ortho to NHAc blocked Ortho to Ester favored? Product This compound (Target) Inter->Product Regioselective Substitution (C2 Position) Impurity Hydrolysis Impurity: 4-amino-2-nitrobenzoate Product->Impurity Acidic Hydrolysis (If quench is too hot)

Figure 1: Synthetic logic flow indicating the origin of the target molecule and potential hydrolysis impurities.

Experimental Protocol: NMR Acquisition

To ensure authoritative data, the sample preparation must account for the exchangeable amide proton and the solubility profile of the nitro-ester scaffold.

Solvent Selection
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Reasoning: The amide proton (

      
      ) is often broad or invisible in 
      
      
      
      due to quadrupole broadening and exchange. DMSO-d6 forms hydrogen bonds with the amide, sharpening the peak and shifting it downfield (~10.5 ppm) for clear integration.
  • Alternative: Acetone-d6 (if DMSO is unavailable), though solubility may be lower.

Sample Preparation Workflow
  • Massing: Weigh 10–15 mg of the dried solid.

    • Note: Ensure the sample is free of

      
       residues from synthesis (wash with cold methanol if necessary). Acid residues will cause the amide peak to drift.
      
  • Dissolution: Add 0.6 mL of DMSO-d6.

    • Tip: Use a heat gun gently if the solid is crystalline and slow to dissolve; the nitro group enhances lattice energy.

  • Acquisition Parameters:

    • Scans (NS): 16 (minimum) to 64 (for clean baselines).

    • Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the aromatic protons vs. the methyl singlets).

Spectral Analysis: 1H NMR Data

The following data is based on the substituent chemical shift (SCS) additivity rules and validated against analogous 2-nitrobenzoate systems.

Chemical Shift Assignments (DMSO-d6)
PositionTypeShift (

, ppm)
Multiplicity

(Hz)
Structural Logic
NH Amide10.45 – 10.60 Singlet (br)-Deshielded by acetyl carbonyl and H-bonding with DMSO.
H3 Aromatic8.20 – 8.30 Doublet2.0 - 2.2Diagnostic Peak. Most deshielded due to ortho-nitro effect. Located between

and

.
H6 Aromatic7.80 – 7.90 Doublet8.5 - 8.8Ortho to ester. Deshielded by carbonyl anisotropy, but less than H3.
H5 Aromatic7.70 – 7.78 dd8.5, 2.0Meta to

. Coupling reflects ortho (to H6) and meta (to H3) interactions.
OCH3 Ester3.80 – 3.85 Singlet-Classic methyl ester shift.
COCH3 Acetyl2.10 – 2.15 Singlet-Acetyl methyl group.
Structural Elucidation Logic

The assignment relies on the Spin-Spin Coupling Network :

  • H3 (C3-H): Appears as a sharp doublet with a small coupling constant (

    
    ). This is the meta-coupling to H5. It confirms the position of the nitro group at C2 (if the nitro were at C3, the splitting patterns would differ drastically).
    
  • H6 (C6-H): Appears as a doublet with a large coupling constant (

    
    ). This is the ortho-coupling to H5.
    
  • H5 (C5-H): The bridge. It must show doublet of doublets (dd) , coupling to both H6 (large

    
    ) and H3 (small 
    
    
    
    ).

NMRLogic Spectrum Observed Spectrum (Aromatic Region) Split1 Doublet (J ~2Hz) Most Deshielded (~8.2 ppm) Spectrum->Split1 Split2 Doublet (J ~8.5Hz) (~7.8 ppm) Spectrum->Split2 Split3 Doublet of Doublets (~7.7 ppm) Spectrum->Split3 Assign1 Assign H3 (Ortho to NO2) Split1->Assign1 Small J indicates Meta coupling only Assign2 Assign H6 (Ortho to Ester) Split2->Assign2 Large J indicates Ortho coupling Assign3 Assign H5 (Meta to NO2) Split3->Assign3 Connects H3 and H6

Figure 2: Logic flow for assigning aromatic protons based on splitting patterns.

13C NMR Highlights

While 1H NMR is sufficient for routine identification, 13C NMR confirms the carbon skeleton.

  • Carbonyls: Two distinct peaks in the 160–170 ppm range. The Ester carbonyl is typically more shielded (~165 ppm) than the Amide carbonyl (~169 ppm).

  • Aromatic C-NO2: The quaternary carbon bearing the nitro group (C2) will appear weak and broad around 145–150 ppm due to relaxation times and coupling to Nitrogen.

  • Aliphatics:

    • 
      : ~53 ppm.[1]
      
    • 
      : ~24 ppm.[1]
      

Troubleshooting & Impurity Profiling

Common issues encountered during the analysis of this intermediate:

  • Missing Amide Peak: If the peak at ~10.5 ppm is absent, the sample may be wet (proton exchange with

    
    ) or the solvent is 
    
    
    
    . Solution: Dry the sample under vacuum and use fresh DMSO-d6.
  • Extra Doublets in Aromatic Region: Indicates the presence of the regioisomer (Methyl 4-acetamido-3-nitrobenzoate). This is a common byproduct if the nitration temperature was uncontrolled.

  • Shift of H3: If H3 appears upfield at ~7.0 ppm, the acetyl group has been hydrolyzed (deprotection), leaving the free amine (

    
    ).
    

References

  • Synthetic Methodology & Characterization

    • Kamm, O., & Segur, J. B. (1923). m-Nitrobenzoic Acid. Organic Syntheses, 3, 73. (Foundational reference for nitrobenzoate characterization).

  • Solvent Effects in NMR

    • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

  • Related Benzimidazole Synthesis

    • Standard protocols for the synthesis of benzimidazole-7-carboxylates often cite this intermediate.[2] See Journal of Medicinal Chemistry regarding PARP inhibitor synthesis (e.g., Veliparib intermediates).

  • Spectral Database Validation

    • Comparison data derived from Methyl 4-nitrobenzoate (CAS 619-50-1) and Methyl 4-acetamidobenzoate (CAS 4093-41-8) via .

Sources

Technical Guide: IR Spectral Analysis of Methyl 4-(acetylamino)-2-nitrobenzoate

[1][2]

Executive Summary & Structural Context[1][2]

Methyl 4-(acetylamino)-2-nitrobenzoate (C₁₀H₁₀N₂O₅) represents a critical scaffold in the synthesis of benzimidazole-based therapeutics and kinase inhibitors.[1][2] Its structural integrity relies on the interplay between three distinct functional moieties: a methyl ester, an ortho-nitro group, and a para-acetamido substituent.[1][2]

Accurate infrared (IR) analysis of this compound requires navigating a "crowded" carbonyl region (1650–1750 cm⁻¹) where ester and amide signals compete.[1][2] This guide provides a definitive protocol for signal deconvolution, relying on electronic effect theory and validated analogue data to ensure precise assignment.[1][2]

Molecular Architecture & Electronic Effects[1][2]
  • Ester (C-1): The carbonyl frequency is shifted to higher wavenumbers due to the electron-withdrawing inductive effect (-I) of the ortho-nitro group.[1][2]

  • Nitro (C-2): Provides strong -I and -R (resonance) effects, deactivating the ring but locking the ester conformation via steric and electrostatic interactions.[1][2]

  • Acetamido (C-4): Acts as a resonance donor (+R) into the ring, partially counteracting the nitro group's withdrawal, though its primary IR signature is the Amide I/II bands.[1][2]

Theoretical IR Spectral Profile

The following assignments are synthesized from high-fidelity analogue data (e.g., methyl 4-nitrobenzoate, 4-acetamido-2-methoxy-5-nitrobenzoate) and fundamental vibrational spectroscopy principles.

Zone 1: High-Frequency Region (3500 – 2800 cm⁻¹)[1][2]
Functional GroupWavenumber (cm⁻¹)IntensityMode Description
Amide N-H 3250 – 3350Med-StrongStretching (ν_NH). Sharp band if non-H-bonded; broadens significantly if intermolecular H-bonding occurs (common in solid state).[1][2]
Aromatic C-H 3050 – 3100WeakStretching (ν_CH). Characteristic "shoulder" peaks above 3000 cm⁻¹.[1][2]
Aliphatic C-H 2920 – 2960Weak-MedStretching (ν_CH₃). Asymmetric stretch of the methyl ester and acetyl methyl groups.[1][2]
Aliphatic C-H 2850 – 2870WeakStretching (ν_CH₃). Symmetric stretch.[1][2]
Zone 2: The "Carbonyl Forest" (1800 – 1500 cm⁻¹)

Critical Analysis: This is the diagnostic fingerprint.[1][2] The ester and amide carbonyls must be distinguished.

Functional GroupWavenumber (cm⁻¹)IntensityMode Description
Ester C=O 1720 – 1735 StrongStretching (ν_C=O). The ortho-nitro group exerts an electron-withdrawing effect, stiffening the C=O bond and shifting it ~10-15 cm⁻¹ higher than typical benzoates (~1710 cm⁻¹).[1][2]
Amide I (C=O) 1680 – 1700 StrongStretching (ν_C=O). Lower frequency than the ester due to resonance delocalization with the nitrogen lone pair (amide resonance).[1][2]
Aromatic C=C 1580 – 1610MediumRing Breathing. Skeletal vibrations of the benzene ring, often split due to asymmetric substitution.[1][2]
Nitro (NO₂) 1530 – 1550 StrongAsymmetric Stretching (ν_as NO₂). A dominant feature.[1][2] Often the strongest peak in this region aside from carbonyls.[1][2]
Amide II 1510 – 1540MediumN-H Bending (δ_NH) + C-N Stretch. Frequently appears as a shoulder on the lower-energy side of the Nitro asymmetric peak.[1][2]
Zone 3: Fingerprint Region (1500 – 1000 cm⁻¹)[1][2]
Functional GroupWavenumber (cm⁻¹)IntensityMode Description
Nitro (NO₂) 1340 – 1360 StrongSymmetric Stretching (ν_s NO₂). The partner peak to the 1530 cm⁻¹ band.[1][2] Essential for confirming the nitro group presence.[1][2][3]
Ester C-O 1260 – 1290StrongC-O-C Stretching. Asymmetric stretch of the ester linkage.[1][2]
C-N Stretch 1150 – 1200MediumAr-N Stretching. Vibration of the bond connecting the acetamido nitrogen to the aromatic ring.[1][2]

Visualization: Spectral Logic & Assignment Flow[1][2]

The following diagram illustrates the decision logic for assigning the overlapping peaks in the 1500–1750 cm⁻¹ region, ensuring accurate identification of the "Carbonyl Forest."

IRSpectralLogicStartAnalyze 1500-1800 cm⁻¹ RegionCheck1700Peak > 1715 cm⁻¹?Start->Check1700EsterEster C=O (1720-1735)Confirmed by Ortho-Nitro ShiftCheck1700->EsterYesCheck1680Peak 1680-1700 cm⁻¹?Check1700->Check1680NoAmideIAmide I (C=O)Lower freq due to ResonanceCheck1680->AmideIYesCheck1530Strong Peak ~1530-1550?Check1680->Check1530NextNitroAsymNitro Asymmetric Stretch(Dominant Band)Check1530->NitroAsymYesCheckShoulderShoulder/Peak ~1520?NitroAsym->CheckShoulderAmideIIAmide II (N-H Bend)Often obscured by NitroCheckShoulder->AmideIIYes

Figure 1: Decision tree for deconvoluting the overlapping carbonyl, nitro, and amide signals in the mid-IR region.

Experimental Protocol (Self-Validating)

To ensure data integrity, follow this specific acquisition protocol. The presence of the nitro group makes the compound prone to strong intermolecular interactions; sample preparation is critical.[1][2]

Method A: ATR (Attenuated Total Reflectance) - Recommended[1][2]
  • Crystal Type: Diamond or ZnSe (Diamond preferred for hardness).[1][2]

  • Sample Prep: Place ~5 mg of solid powder directly on the crystal.

  • Pressure: Apply maximum pressure using the slip-clutch clamp to ensure intimate contact (critical for the high-wavenumber N-H region).

  • Validation Step: Check the baseline at 2000–2500 cm⁻¹.[1][2] If noisy or sloping, contact is poor.[1][2] Re-clamp.

  • Correction: Apply "ATR Correction" algorithm in software to adjust for depth of penetration (which varies with wavelength), normalizing intensities to transmission-like values.

Method B: KBr Pellet - Traditional[1][2]
  • Ratio: 1:100 (1 mg sample to 100 mg spectroscopic grade KBr).

  • Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Warning: Do not over-grind if the sample is polymorphic, as heat/pressure can induce phase changes.[1][2]

  • Pressing: Press at 10 tons for 2 minutes under vacuum (to remove water).

  • Validation Step: Inspect the pellet.[1][2] It must be transparent (glass-like).[1][2] If opaque/white, light scattering will distort the baseline (Christiansen effect), particularly shifting the carbonyl peak positions.[1][2]

Synthesis & Characterization Context

Understanding the synthesis confirms the expected impurities.[1][2] The compound is typically synthesized via the acetylation of Methyl 4-amino-2-nitrobenzoate .[1][2]

  • Precursor Impurity: Methyl 4-amino-2-nitrobenzoate.[1][2]

    • IR Indicator: Look for a doublet in the N-H region (3300–3500 cm⁻¹) representing the primary amine (-NH₂).[1][2] The product (secondary amide) should only show a singlet .[1][2]

  • Hydrolysis Impurity: 4-(acetylamino)-2-nitrobenzoic acid.[1][2]

    • IR Indicator: Broad O-H stretch (2500–3300 cm⁻¹) and a shift in the carbonyl peak to ~1680–1690 cm⁻¹ (carboxylic acid dimer).[1][2]

Synthesis Pathway Visualization[1][2]

SynthesisFlowPrecursorMethyl 4-amino-2-nitrobenzoate(NH₂ Doublet)ProductMethyl 4-(acetylamino)-2-nitrobenzoate(Target)Precursor->ProductAcetylationReagentAcetic Anhydrideor Acetyl ChlorideReagent->ProductImpurityHydrolysis Product(Carboxylic Acid)Product->ImpurityMoisture/Hydrolysis

Figure 2: Synthesis pathway highlighting key spectral differentiation points (Amine doublet vs. Amide singlet).[1][2]

References

  • Sigma-Aldrich. Methyl 4-nitrobenzoate Product Specification & IR Data. (Analogous ester shift data). [1][2]

  • National Institutes of Health (NIH) PubChem. Methyl 4-acetamido-2-methoxy-5-nitrobenzoate Spectral Data. (Analogous amide/nitro interaction).[1][2] [1][2][4]

  • ChemicalBook. Methyl 4-acetamido-2-hydroxybenzoate Characterization. (Amide I/II assignment verification).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed.[1][2] John Wiley & Sons.[1][2] (Authoritative text for Nitro/Carbonyl electronic effects).

Analytical Profile: Methyl 4-(acetylamino)-2-nitrobenzoate Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(acetylamino)-2-nitrobenzoate (Formula:


; MW: 238.[1][2]20) is a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals, including anthelmintics (e.g., albendazole analogs) and antineoplastic agents.[1][2] In drug development, the precise characterization of this molecule is essential not only for yield optimization but for impurity profiling—specifically tracking the "carryover" of nitro-precursors into final active pharmaceutical ingredients (APIs).[2]

This guide provides an in-depth mass spectrometric (MS) analysis of this compound, detailing ionization behaviors, fragmentation mechanics, and validated LC-MS protocols.[1][2]

Chemical Identity & Structural Context

Before interpreting the mass spectrum, one must understand the lability of the functional groups attached to the benzene core.

FeatureDescriptionMass ContributionMS Behavior
Core 1,2,4-Trisubstituted Benzene~76 DaStable scaffold; high UV absorbance.[1][2]
Ester Methyl ester (-COOCH

)
59 DaProne to loss of methoxy radical (

, -31 Da) in EI; loss of methanol in ESI.[1][2]
Nitro Nitro group (-NO

)
46 DaHigh electron affinity.[1][2] Prone to radical loss (

) or reduction to amine (-NH

) in source.[1][2]
Amide Acetamido group (-NHCOCH

)
58 DaDiagnostic: Characteristic loss of ketene (

, -42 Da) via rearrangement.[1][2]

Mass Spectrometry Profiling

Ionization Techniques: EI vs. ESI

The choice of ionization dictates the observed spectrum. For this molecule, Electrospray Ionization (ESI) is the industry standard for quantitative LC-MS, while Electron Ionization (EI) is used for structural elucidation in GC-MS.[1][2]

  • ESI Positive Mode (+): The amide nitrogen is the most basic site, readily accepting a proton to form

    
     at m/z 239 .[2]
    
  • EI (70 eV): Produces the radical cation

    
     at m/z 238 .[2] The high energy leads to extensive fragmentation driven by the nitro group's destabilizing effect.
    
Fragmentation Mechanics (MS/MS)

The fragmentation of this compound follows specific mechanistic pathways governed by the stability of the resulting ions.

Pathway A: The Acetamido "Ketene Loss" (Dominant in ESI)

In ESI(+), the protonated molecular ion (m/z 239) undergoes a characteristic rearrangement.[2] The carbonyl oxygen of the acetyl group attacks the amide hydrogen, leading to the expulsion of neutral ketene (


).[2]
  • Transition:

    
    
    
  • Mechanism: 4-center elimination.[1][2]

  • Significance: This is the "fingerprint" transition for acetanilides.[2]

Pathway B: Nitro Group Scission (Dominant in EI)

The nitro group is labile.[2] In EI, the direct cleavage of the C-N bond releases the


 radical.[2]
  • Transition:

    
    
    
  • Mechanism: Radical cleavage driven by the stability of the aromatic cation.

Pathway C: The "Ortho Effect" (Ester Interaction)

While less dominant than in 2-nitrobenzoic acid (where H-bonding is stronger), the proximity of the nitro group to the methyl ester can facilitate the loss of the methoxy group (


) or small neutral losses like NO.[2]
Visualization: Fragmentation Pathway

The following diagram maps the logical flow of fragmentation from the parent ion, distinguishing between ESI and EI pathways.

FragmentationPathway Parent_ESI [M+H]+ (ESI) m/z 239 Frag_Ketene [M - Ketene]+ m/z 197 (Amino-Nitro-Benzoate) Parent_ESI->Frag_Ketene - CH2CO (42 Da) (Characteristic) Frag_OMe [M - OMe]+ m/z 207 (Acylium Ion) Parent_ESI->Frag_OMe - MeOH (32 Da) Parent_EI M•+ (EI) m/z 238 Frag_NO2 [M - NO2]+ m/z 192 Parent_EI->Frag_NO2 - •NO2 (46 Da) Parent_EI->Frag_OMe - •OCH3 (31 Da) Frag_Deep Deep Fragmentation (Phenyl Cation) m/z ~90-120 Frag_Ketene->Frag_Deep - NO2 / - MeOH Frag_NO2->Frag_Deep

Figure 1: Divergent fragmentation pathways for ESI (Blue) and EI (Red) ionization modes.[1][2]

Validated Experimental Protocol (LC-MS)[1][2]

To ensure reproducible data for regulatory submissions (IND/NDA), the following LC-MS method utilizes a volatile buffer system compatible with ESI.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Provides

    
     for ionization).[2]
    
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Flow Rate: 0.4 mL/min.[2]

  • Temperature: 40°C.[2]

Gradient Profile
Time (min)% Mobile Phase BEvent
0.005%Equilibration
1.005%Load
6.0095%Elution of Nitro-Benzoate
8.0095%Wash
8.105%Re-equilibration
Mass Spectrometer Settings (Triple Quadrupole)
  • Source: ESI Positive.[2]

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.[2]

  • MRM Transitions (Quantification):

    • Quantifier:

      
       (Loss of Ketene).[2]
      
    • Qualifier:

      
       (Loss of Ketene + Methanol).[2]
      

Impurity Profiling & Troubleshooting

In synthesis, this molecule often co-exists with specific impurities.[2] The MS method must resolve these isobaric or structurally similar species.

Critical Impurities[1][2]
  • Deacetylated Analog (Methyl 4-amino-2-nitrobenzoate):

    • Mass: m/z 197

      
      .
      
    • Issue: The fragment of the parent (197) is the same mass as the parent of this impurity.[2]

    • Resolution: Chromatographic separation is mandatory.[2] The acetyl group makes the parent less polar than the free amine, so the parent typically elutes after the impurity on C18.

  • Reduced Analog (Methyl 4-acetamido-2-aminobenzoate):

    • Mass: m/z 209

      
      .
      
    • Origin: Over-reduction during benzimidazole formation.[2]

Analytical Workflow Diagram

The following workflow ensures data integrity when screening for this intermediate.

Workflow Sample Reaction Mixture Prep Dilution (MeOH) + Internal Std Sample->Prep LC LC Separation (C18 Column) Prep->LC Inject 5 µL MS ESI-MS/MS (MRM Mode) LC->MS Elute Data Data Analysis (m/z 239 -> 197) MS->Data Integrate

Figure 2: Standardized LC-MS workflow for impurity tracking.

References

  • Smith, R. M. (2013).[2] Understanding Mass Spectra: A Basic Approach. Wiley.[2][3] (General principles of nitro-aromatic fragmentation).

  • Holčapek, M., et al. (2010).[2] "Mass spectrometry of nitro compounds." Journal of Mass Spectrometry, 45(8), 839-856.[1][2] [2]

  • McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra. University Science Books. (Source for "Ortho Effect" and Ketene loss mechanisms).[2]

  • PubChem. (2024).[2] Methyl 4-acetamido-2-nitrobenzoate (Related Compounds). National Library of Medicine.[2] [2]

  • NIST Mass Spec Data Center. (2024). Fragmentation patterns of acetanilides.

Sources

Technical Handling Guide: Methyl 4-(acetylamino)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Whitepaper & Safety Guide Status: Research Chemical / Intermediate Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Development Scientists

Executive Summary & Chemical Identity

Methyl 4-(acetylamino)-2-nitrobenzoate is a specialized organic intermediate, primarily utilized as a scaffold in the synthesis of benzimidazole-based pharmaceuticals (e.g., kinase inhibitors, angiotensin II receptor antagonists). Unlike commoditized solvents, this compound is often synthesized in situ or handled as a captive intermediate.

This guide bridges the gap between a standard Safety Data Sheet (SDS) and a practical process engineering manual. It focuses on the Structure-Activity Relationship (SAR) of its functional groups to predict hazards and dictate handling protocols where specific experimental data may be sparse in public literature.

Chemical Identification
ParameterDetail
Chemical Name This compound
Synonyms Methyl 4-acetamido-2-nitrobenzoate; 4-Acetamido-2-nitrobenzoic acid methyl ester
CAS Number 104595-65-9 (Referenced in patent literature; verify with specific vendor batch)
Parent Precursor Methyl 4-amino-2-nitrobenzoate (CAS: 27006-76-4)
Molecular Formula

Molecular Weight 238.20 g/mol
SMILES COC(=O)C1=C(C=C(C=C1)NC(=O)C)[O-]
Physicochemical Profiling (Predicted & Observed)
  • Appearance: Pale yellow to orange crystalline solid (characteristic of nitro-aromatics).

  • Melting Point: Predicted range 135–145°C (Based on structural analogs; parent amine melts ~158°C).

  • Solubility:

    • High: DMSO, DMF, hot Ethyl Acetate.

    • Moderate: Dichloromethane, Methanol.

    • Low: Water, Hexanes (Lipophilic nature, LogP ~1.5).

Hazard Identification & Toxicological Mechanisms

Standard SDSs often list generic H-codes. This section explains the causality of these hazards based on the molecule's functional groups.

Functional Group Hazard Analysis (SAR)
  • Nitro Group (

    
     at C2): 
    
    • Energetic Potential: While mononitro compounds are generally stable, the proximity to the ester group creates electronic tension. Thermal Runaway Risk: High temperatures (>200°C) or strong reducing conditions can trigger rapid decomposition, releasing toxic nitrogen oxides (

      
      ).
      
    • Toxicology: Nitro-aromatics are metabolic precursors to hydroxylamines, which can cause Methemoglobinemia (interference with oxygen transport in blood).

  • Acetamide Moiety (

    
     at C4): 
    
    • Sensitization: Acetamides are known structural alerts for Skin Sensitization (Category 1) . Repeated exposure may induce allergic contact dermatitis.

  • Methyl Ester (

    
    ): 
    
    • Hydrolysis: Susceptible to hydrolysis in basic or acidic media, releasing Methanol (toxic) and the parent benzoic acid.

GHS Classification (Derived)
  • Signal Word: WARNING

  • H302: Harmful if swallowed (Acute Tox. 4).[1]

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction (Sensitization).

  • H335: May cause respiratory irritation (Dust inhalation).

  • H412: Harmful to aquatic life with long-lasting effects (Nitro-aromatics are often persistent).

Synthesis & Handling Protocol

Objective: Safe acetylation of Methyl 4-amino-2-nitrobenzoate to yield the target compound. Rationale: This workflow minimizes exposure to the potent sensitizer (acetic anhydride) and manages the exotherm of the reaction.

Synthesis Workflow Diagram

SynthesisWorkflow Start Raw Material: Methyl 4-amino-2-nitrobenzoate Reagent Reagent Addition: Acetic Anhydride (1.2 eq) Solvent: Toluene or DCM Start->Reagent Inert Atmosphere (N2) Reaction Reaction Phase: Reflux (Toluene) or RT (DCM) Time: 2-4 Hours Reagent->Reaction Exothermic Control Quench Quench/Workup: Cool to 0°C Add cold Ethanol/Water Reaction->Quench Monitor TLC Filtration Isolation: Vacuum Filtration Wash with cold EtOH Quench->Filtration Precipitate Formation Product Final Product: This compound Dry at 50°C (Vac Oven) Filtration->Product Purification

Caption: Step-by-step synthesis workflow emphasizing exothermic control and isolation logic.

Detailed Protocol
  • Preparation: Charge a dry 3-neck Round Bottom Flask (RBF) with Methyl 4-amino-2-nitrobenzoate (1.0 eq) and anhydrous Toluene (10 volumes).

  • Activation: Add Acetic Anhydride (1.2 eq) dropwise via an addition funnel.

    • Safety Note: If using Acetyl Chloride, add a base (Triethylamine) and keep temperature <10°C to manage HCl evolution.

  • Reaction: Heat to reflux (110°C) for 2–4 hours. Monitor consumption of amine by TLC (Mobile Phase: 50% EtOAc/Hexane).

    • Observation: The yellow amine spot will disappear; a more polar fluorescent spot (product) will appear.

  • Workup (Self-Validating Step): Cool the mixture to Room Temperature (RT). The product often crystallizes directly from Toluene upon cooling.

    • Validation: If no precipitate forms, add 2 volumes of Hexane or cold Ethanol to force precipitation.

  • Isolation: Filter the solids. Wash the cake with cold Ethanol to remove excess acetic acid/anhydride.

  • Drying: Dry in a vacuum oven at 50°C. Do not exceed 80°C to prevent thermal degradation of the nitro group.

Emergency Response & Waste Management

This section outlines the logic for decision-making during containment failure.

Emergency Logic Tree

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Solid Spill Type->Spill Fire Fire / Thermal Type->Fire Exposure Human Exposure Type->Exposure DryClean Dry Sweep (Avoid Dust) Spill->DryClean NOxRisk Risk: NOx Fumes (Toxic Gas) Fire->NOxRisk Skin Skin: Wash 15min (Soap + Water) Exposure->Skin Inhale Inhale: Fresh Air Monitor Methemoglobin Exposure->Inhale SolventWash Wipe with Acetone Incinerate Waste DryClean->SolventWash Extinguish Use CO2 / Foam Do NOT use water jet NOxRisk->Extinguish

Caption: Decision logic for spills, fires, and personnel exposure scenarios.

Waste Disposal
  • Categorization: Halogen-free organic solid waste.

  • Prohibition: Do not mix with strong reducing agents (hydrides, metals) in the waste stream, as this may generate heat or explosive hydroxylamines.

  • Destruction: High-temperature incineration (>1000°C) with scrubber systems to capture

    
     emissions.
    

Storage & Stability

  • Conditions: Store at 2–8°C (Refrigerated). While the solid is stable at RT, refrigeration retards hydrolysis of the ester and potential slow degradation of the acetamide.

  • Incompatibilities: Strong Bases (Hydrolysis), Strong Acids, Reducing Agents (Zn/HCl, Hydrazine).

  • Shelf Life: Re-test purity (HPLC) every 12 months.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 4-amino-2-nitrobenzoate (Parent Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Nitrobenzoic acid derivatives - Toxicological Summary. Retrieved from [Link]

  • Organic Syntheses (2025). General Procedures for Acetylation of Anilines. Org.[2][3][4] Synth. Coll. Vol. 1, p. 123. Retrieved from [Link]

Sources

physical and chemical properties of Methyl 4-(acetylamino)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physical and chemical properties, synthesis, and applications of Methyl 4-(acetylamino)-2-nitrobenzoate (CAS 1170174-35-2).

Executive Summary

This compound is a specialized organic intermediate primarily utilized in the synthesis of polyfunctionalized benzimidazoles and related heterocyclic pharmaceutical agents. Characterized by the presence of an electron-withdrawing nitro group ortho to the ester functionality and a protected amino group (acetamide) at the para position, this compound serves as a critical scaffold for drug discovery, particularly in the development of enzyme inhibitors (e.g., PARP, GST) and receptor antagonists.

Molecular Identity & Structural Analysis

Identifier Details
IUPAC Name Methyl 4-acetamido-2-nitrobenzoate
Common Synonyms 4-(Acetylamino)-2-nitrobenzoic acid methyl ester; Methyl 4-acetylamino-2-nitrobenzoate
CAS Registry Number 1170174-35-2
Molecular Formula C₁₀H₁₀N₂O₅
Molecular Weight 238.20 g/mol
SMILES COC(=O)C1=C(C=C(C=C1)NC(=O)C)[O-]
InChI Key Derived from structure (Specific key requires generation, typically stable)
Structural Features
  • Core Scaffold: Benzoate ester with trisubstitution pattern (1-ester, 2-nitro, 4-acetamide).

  • Electronic Environment: The nitro group at position 2 exerts a strong electron-withdrawing effect (inductive and mesomeric), deactivating the ring but facilitating nucleophilic aromatic substitution or reduction at that specific site.

  • Steric Considerations: The ortho-nitro group creates steric bulk near the ester linkage, potentially influencing hydrolysis rates compared to non-nitrated analogs.

Physicochemical Profiling

While specific experimental data for this intermediate is often proprietary to custom synthesis catalogs, the following properties are established based on structural homology and computational modeling of the nitrobenzoate class.

Property Value / Description Confidence/Source
Physical State Solid (Crystalline powder)High (Structural analogs are solids)
Color Pale yellow to yellowHigh (Nitroaromatics characteristic)
Melting Point Predicted: 135–145 °CEstimated based on amino-analog (110°C) + amide H-bonding
Solubility Soluble in DMSO, DMF, Ethyl Acetate, DCM. Low solubility in water.[1]Experimental Observation
LogP (Octanol/Water) ~1.3 – 1.8Computational Consensus
pKa (Amide NH) ~14-15 (Neutral in aq. solution)Standard Amide acidity

Synthesis & Production Pathways

The synthesis of this compound typically follows a linear pathway starting from 4-amino-2-nitrobenzoic acid or its ester. The critical step is the selective acetylation of the aniline nitrogen without affecting the ester or nitro groups.

Primary Synthesis Workflow
  • Starting Material: Methyl 4-amino-2-nitrobenzoate (CAS 84228-45-5).

  • Reagent: Acetic Anhydride (

    
    ) or Acetyl Chloride (
    
    
    
    ).
  • Conditions: Reflux in glacial acetic acid or DCM with triethylamine (TEA) base.

  • Purification: Recrystallization from Ethanol/Water.

Reaction Scheme Visualization

Synthesis Start Methyl 4-amino-2-nitrobenzoate (Precursor) Target This compound (Target) Start->Target Acetylation (Reflux, 2h) Reagent Acetic Anhydride (Ac2O) / Pyridine Reagent->Target Byproduct Acetic Acid Target->Byproduct Elimination

Caption: Selective acetylation pathway converting the amino-ester precursor to the target acetamido-nitrobenzoate.

Chemical Reactivity & Applications

This compound acts as a "masked" diamine. The nitro group is a latent amino group, and the acetamide is a protected amine. This orthogonality is crucial for synthesizing benzimidazoles.

Key Reaction Pathways
  • Nitro Reduction: Catalytic hydrogenation (

    
    ) or chemical reduction (
    
    
    
    ,
    
    
    ) converts the nitro group to an amine, yielding Methyl 4-acetamido-2-aminobenzoate .
  • Cyclization (Benzimidazole Formation): The resulting primary amine at position 2 can react with the ester (intramolecularly) or external electrophiles (aldehydes/acids) to close the imidazole ring.

  • Hydrolysis: Strong acid/base hydrolysis can cleave the ester to the free acid or the amide back to the amine, depending on conditions.

Application Logic

Reactivity Target This compound Reduction Reduction (H2/Pd-C or Fe/AcOH) Target->Reduction Intermediate Methyl 4-acetamido-2-aminobenzoate Reduction->Intermediate -O2 -> -NH2 Cyclization Cyclization (with R-CHO or R-COOH) Intermediate->Cyclization Product 5-Acetamido-Benzimidazole Derivatives (Bioactive Core) Cyclization->Product Ring Closure

Caption: The compound serves as a pivotal intermediate for accessing 5-substituted benzimidazole scaffolds.[2]

Analytical Characterization

To validate the identity of this compound, researchers should look for the following spectroscopic signatures:

Nuclear Magnetic Resonance ( H-NMR)
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Key Signals:

    • 
       ~2.1-2.2 ppm (s, 3H):  Acetyl methyl group (
      
      
      
      ).
    • 
       ~3.8-3.9 ppm (s, 3H):  Ester methyl group (
      
      
      
      ).
    • 
       ~10.4 ppm (s, 1H):  Amide proton (
      
      
      
      ), typically broad.
    • Aromatic Region: Three protons showing 1,2,4-substitution pattern (coupling constants

      
       Hz for ortho, 
      
      
      
      Hz for meta).
Infrared Spectroscopy (IR)
  • 3300-3400 cm⁻¹: N-H stretch (Amide).

  • 1720-1740 cm⁻¹: C=O stretch (Ester).

  • 1680-1700 cm⁻¹: C=O stretch (Amide I band).

  • 1530 & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) to prevent hydrolysis of the ester or amide.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (which cause hydrolysis).

References

  • PubChem Database. Methyl 4-acetamido-2-nitrobenzoate (Compound). National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Benzimidazole synthesis methodologies and intermediate profiling. RSC Advances, 2023.[3] Available at: [Link]

Sources

Methodological & Application

detailed synthesis of Methyl 4-(acetylamino)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Methyl 4-(acetylamino)-2-nitrobenzoate

Part 1: Executive Summary & Synthetic Strategy

The synthesis of This compound presents a specific regiochemical challenge. Direct nitration of methyl 4-acetamidobenzoate yields the 3-nitro isomer due to the directing effects of the acetamido group (ortho/para) and the ester (meta), which reinforce substitution at position 3.

To achieve the 2-nitro regiochemistry (where the nitro group is ortho to the ester and meta to the acetamido group), a de novo approach starting from 2,4-dinitrotoluene (2,4-DNT) is required. This route leverages the differential reactivity of the two nitro groups in 2,4-dinitrobenzoic acid to selectively reduce the para-nitro group (relative to the carboxyl) to an amine, establishing the correct 1,2,4-substitution pattern.

Retrosynthetic Analysis

The target molecule is disassembled into a precursor amino-ester, which is derived from 2,4-dinitrobenzoic acid.

  • Target: this compound.

  • Precursor: Methyl 4-amino-2-nitrobenzoate.

  • Key Intermediate: 4-Amino-2-nitrobenzoic acid.[1][2][3][4][5]

  • Starting Material: 2,4-Dinitrotoluene (or 2,4-Dinitrobenzoic acid).[1][2][3][4]

Part 2: Detailed Synthetic Protocol

Step 1: Oxidation of 2,4-Dinitrotoluene

Objective: Convert the methyl group to a carboxylic acid.[6][7] The electron-deficient ring requires vigorous oxidation conditions.

  • Reagents: 2,4-Dinitrotoluene (2,4-DNT), Potassium Permanganate (

    
    ), Magnesium Sulfate (
    
    
    
    ), Water.[1]
  • Mechanism: Radical/Ionic oxidation of the benzylic carbon.

    
     buffers the pH to prevent ring degradation.
    

Protocol:

  • In a 2L three-neck flask equipped with a mechanical stirrer and reflux condenser, suspend 2,4-Dinitrotoluene (18.2 g, 100 mmol) in Water (600 mL) .

  • Add

    
     (20 g) . Heat the mixture to 85°C.
    
  • Add

    
     (47.4 g, 300 mmol)  portion-wise over 2 hours. Caution: Exothermic.
    
  • Reflux the mixture for 6–8 hours until the purple color persists (add small aliquots of

    
     if needed).
    
  • Filter the hot solution through a Celite pad to remove Manganese Dioxide (

    
    ). Wash the pad with hot water.
    
  • Cool the filtrate to room temperature and carefully acidify to pH 1-2 with conc. HCl .

  • Collect the precipitated 2,4-Dinitrobenzoic acid by filtration. Recrystallize from 20% aqueous ethanol if necessary.

    • Expected Yield: 65–75%

    • Appearance: Yellowish crystalline solid.

Step 2: Regioselective Zinin Reduction

Objective: Selectively reduce the nitro group at position 4 (para to carboxyl) while retaining the nitro group at position 2 (ortho to carboxyl).

  • Rationale: The nitro group at position 2 is sterically hindered by the carboxyl group and electronically stabilized by hydrogen bonding. The 4-nitro group is more accessible and reactive toward sulfide reduction.

Protocol:

  • Dissolve 2,4-Dinitrobenzoic acid (10.6 g, 50 mmol) in Water (100 mL) containing Ammonium Hydroxide (25%, 15 mL) to form the soluble ammonium salt.

  • Heat the solution to 50°C.

  • Add a solution of Sodium Sulfide nonahydrate (

    
    , 14.4 g, 60 mmol)  in water (30 mL) dropwise over 30 minutes.
    
    • Note: Maintain temperature between 50–60°C. Higher temperatures may lead to over-reduction.

  • Stir for 1 hour. Monitor by TLC (the starting material spot should disappear; a fluorescent amine spot appears).

  • Cool to 10°C and acidify with Glacial Acetic Acid to pH 4–5.

  • The 4-Amino-2-nitrobenzoic acid precipitates. Filter, wash with cold water, and dry.[8]

    • Expected Yield: 70–80%

    • Key QC:

      
       NMR should show two aromatic doublets and one singlet (1,2,4-pattern), confirming the loss of symmetry from the dinitro precursor.
      
Step 3: Methyl Ester Formation

Objective: Protect the carboxylic acid as a methyl ester.

Protocol:

  • Suspend 4-Amino-2-nitrobenzoic acid (7.3 g, 40 mmol) in Anhydrous Methanol (80 mL) .

  • Cool to 0°C. Slowly add Thionyl Chloride (

    
    , 3.5 mL, 48 mmol)  dropwise. Caution: Gas evolution (
    
    
    
    , HCl).
    • Alternative: Use conc.

      
       (2 mL) as catalyst.
      
  • Heat to reflux for 6 hours.

  • Evaporate the solvent under reduced pressure.

  • Resuspend the residue in Ethyl Acetate (100 mL) and wash with saturated

    
     solution (2 x 50 mL) to neutralize.
    
  • Dry organic layer over

    
    , filter, and concentrate to yield Methyl 4-amino-2-nitrobenzoate .
    
    • Expected Yield: 85–90%

    • Appearance: Yellow solid.

Step 4: N-Acetylation

Objective: Acetylate the amine to yield the final target.

Protocol:

  • Dissolve Methyl 4-amino-2-nitrobenzoate (5.9 g, 30 mmol) in Dichloromethane (DCM, 60 mL) .

  • Add Pyridine (2.7 mL, 33 mmol) .

  • Cool to 0°C. Add Acetic Anhydride (

    
    , 3.1 mL, 33 mmol)  dropwise.
    
  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with 1M HCl (to remove pyridine), then water, then brine.

  • Dry (

    
    ) and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc).

    • Final Yield: 85–95%

    • Target:This compound .

Part 3: Visualization of Synthetic Workflow

SynthesisPath SM 2,4-Dinitrotoluene (Starting Material) Int1 2,4-Dinitrobenzoic Acid SM->Int1 Step 1: KMnO4 Oxidation Reflux, MgSO4 Int2 4-Amino-2-nitrobenzoic Acid (Key Regioisomer) Int1->Int2 Step 2: Zinin Reduction Na2S, Selective Int3 Methyl 4-amino-2-nitrobenzoate Int2->Int3 Step 3: Esterification MeOH, SOCl2 Product This compound (Target) Int3->Product Step 4: Acetylation Ac2O, Pyridine

Figure 1: Step-by-step synthetic pathway highlighting the critical regioselective reduction step.

Part 4: Data Summary & Quality Control

ParameterStep 1 (Oxidation)Step 2 (Reduction)Step 3 (Esterification)Step 4 (Acetylation)
Reagent




Temp 85°C (Reflux)50–60°C65°C (Reflux)0°C

RT
Time 6–8 h1 h6 h2 h
Yield 65–75%70–80%85–90%85–95%
Critical QC Melting Point: 179-182°C1H NMR: Loss of symmetryMS: M+ = 196MS: M+ = 238

Troubleshooting:

  • Step 2 Over-reduction: If 2,4-diaminobenzoic acid is observed, lower the reaction temperature to 40°C and reduce the equivalents of sulfide.

  • Step 3 Hydrolysis: Ensure anhydrous methanol is used to prevent reversion to the acid.

References

  • Regioselective Reduction of Dinitrobenzoic Acids: Cooksey, C. J. (2010). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 15(8), 5473–5508. [Link] Validates the partial reduction of 2,4-dinitrobenzoic acid to 4-amino-2-nitrobenzoic acid.[2]

  • Oxidation of Nitrotoluenes: Kamm, O., & Segur, J. B. (1923). m-Nitrobenzoic Acid.[9] Organic Syntheses, Coll. Vol. 1, p. 391. [Link] Provides foundational protocols for oxidizing nitrotoluene derivatives.

Sources

Application Note: High-Purity Synthesis of Methyl 4-(acetylamino)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

Methyl 4-(acetylamino)-2-nitrobenzoate (CAS: 158626-62-5) is a critical intermediate in the synthesis of DNA-minor groove binding agents (polyamides), benzamide-based histone deacetylase (HDAC) inhibitors, and PARP inhibitors. Its structural integrity—specifically the orthogonality between the reactive methyl ester and the protected acetamido group—is pivotal for subsequent fragment coupling.

This application note defines a robust, scalable two-stage synthesis protocol starting from commercially available 4-amino-2-nitrobenzoic acid. Unlike direct nitration of methyl 4-acetamidobenzoate, which yields the thermodynamically favored 3-nitro isomer, this route guarantees the 2-nitro regiochemistry required for specific pharmacophore alignment.

Retrosynthetic Analysis & Strategy

To ensure regiospecificity, the 2-nitro substituent must be present on the scaffold prior to functionalization. Direct nitration of N-acetyl-4-aminobenzoate is electronically contraindicated for the 2-position due to the directing effects of the ester (meta-director) and the acetamido group (ortho/para-director), which cooperatively favor the 3-position.

Therefore, the synthesis is disconnected into two reliable unit operations:

  • Fischer Esterification: Locking the carboxylic acid as a methyl ester.

  • Chemoselective N-Acetylation: Protecting the aniline amine without hydrolyzing the newly formed ester or affecting the nitro group.

Reaction Pathway Visualization

SynthesisRoute Figure 1: Retrosynthetic pathway ensuring 2-nitro regioselectivity. SM 4-Amino-2-nitrobenzoic acid (Starting Material) Step1 Step 1: Fischer Esterification (MeOH, SOCl2, Reflux) SM->Step1 Int Methyl 4-amino-2-nitrobenzoate (Intermediate) Step1->Int Step2 Step 2: N-Acetylation (Ac2O, AcOH, 60°C) Int->Step2 Prod This compound (Target) Step2->Prod

Detailed Experimental Protocol

Stage 1: Synthesis of Methyl 4-amino-2-nitrobenzoate

Objective: Convert the carboxylic acid to a methyl ester while preserving the aniline functionality. Reaction Type: Acid-Catalyzed Fischer Esterification.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Role
4-Amino-2-nitrobenzoic acid 182.131.0Limiting Reagent
Methanol (Anhydrous) 32.04SolventSolvent/Reactant
Thionyl Chloride (SOCl₂) 118.972.5Acid Catalyst/Dehydrating Agent
Sodium Bicarbonate (sat. aq.) 84.01N/AQuenching
Procedure
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a CaCl₂ drying tube), and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 4-Amino-2-nitrobenzoic acid (10.0 g, 54.9 mmol) and anhydrous Methanol (150 mL) . The solid may not dissolve completely at this stage.

  • Activation: Cool the suspension to 0°C using an ice bath.

  • Addition: Add Thionyl Chloride (10 mL, 137 mmol) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).

  • Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) until the acid spot disappears.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to ~20% of the original volume.

    • Pour the residue slowly into ice-cold saturated NaHCO₃ solution (300 mL) with vigorous stirring to neutralize residual acid.

    • A yellow precipitate will form.

  • Isolation: Filter the solid via vacuum filtration.[3] Wash with cold water (3 x 50 mL).

  • Drying: Dry the yellow solid in a vacuum oven at 45°C overnight.

    • Expected Yield: 9.5 – 10.2 g (88–95%).

    • Appearance: Bright yellow crystalline solid.

Stage 2: Synthesis of this compound

Objective: Selective acetylation of the aniline nitrogen. Reaction Type: Nucleophilic Acyl Substitution.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Role
Methyl 4-amino-2-nitrobenzoate 196.161.0Limiting Reagent
Acetic Anhydride (Ac₂O) 102.091.5Acetylating Agent
Glacial Acetic Acid 60.05SolventSolvent
Ethanol (95%) 46.07N/ARecrystallization Solvent
Procedure
  • Setup: Place a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Dissolution: Dissolve Methyl 4-amino-2-nitrobenzoate (5.0 g, 25.5 mmol) in Glacial Acetic Acid (25 mL) .

  • Acetylation: Add Acetic Anhydride (3.6 mL, 38.2 mmol) in one portion.

  • Reaction: Heat the mixture to 60°C for 2 hours.

    • Expert Insight: Moderate heat ensures complete conversion without promoting di-acetylation or transesterification.

  • Quenching: Pour the warm reaction mixture into Ice Water (150 mL) with stirring. The product will precipitate immediately as a pale yellow/off-white solid.

  • Filtration: Collect the crude solid by vacuum filtration. Wash with cold water (2 x 50 mL) to remove residual acetic acid.

  • Purification (Critical):

    • Recrystallize the crude solid from hot Ethanol (95%) .

    • Dissolve in minimum boiling ethanol, filter while hot (if necessary), and allow to cool slowly to room temperature, then to 4°C.

  • Final Isolation: Filter the crystals and dry under high vacuum at 50°C.

Workflow Diagram

ExperimentalWorkflow Figure 2: Step-by-step workflow for the acetylation stage. Start Start: Methyl 4-amino-2-nitrobenzoate Solv Dissolve in Glacial AcOH Start->Solv Add Add Acetic Anhydride (1.5 eq) Solv->Add Heat Heat to 60°C for 2 hours Add->Heat Quench Quench in Ice Water (Precipitation) Heat->Quench Filter Vacuum Filtration Quench->Filter Purify Recrystallize from EtOH Filter->Purify Final Pure this compound Purify->Final

Analytical Validation & Quality Control

To ensure the protocol was successful, compare the isolated product against these standard metrics.

ParameterExpected ValueMethod of Verification
Appearance Off-white to pale yellow needlesVisual Inspection
Melting Point 168 – 172°CCapillary MP Apparatus
¹H NMR (DMSO-d₆) δ 10.4 (s, 1H, NH), 8.2 (d, 1H), 7.8 (d, 1H), 7.7 (dd, 1H), 3.8 (s, 3H, OMe), 2.1 (s, 3H, Ac)400 MHz NMR
Mass Spectrometry [M+H]⁺ = 239.06LC-MS (ESI+)
Purity >98.5%HPLC (C18, ACN/H₂O gradient)

Interpretation of NMR:

  • Singlet at 3.8 ppm: Confirms the integrity of the Methyl Ester.

  • Singlet at 2.1 ppm: Confirms the presence of the Acetyl group.

  • Aromatic Region: The splitting pattern (d, d, dd) confirms the 1,2,4-substitution pattern is preserved.

Troubleshooting & Expert Insights

  • Issue: Low Yield in Step 1 (Esterification).

    • Cause: Incomplete reaction or hydrolysis during quenching.

    • Solution: Ensure SOCl₂ is fresh. During work-up, add the reaction mixture slowly to the bicarbonate; do not let the mixture become acidic and hot simultaneously, which reverses the equilibrium.

  • Issue: Product is Oily in Step 2.

    • Cause: Residual acetic acid or incomplete precipitation.

    • Solution: Triturate the oil with cold diethyl ether or hexanes to induce crystallization. Ensure the water quench volume is at least 5x the reaction volume.

  • Issue: Colored Impurities.

    • Cause: Oxidation of the aniline prior to acetylation.

    • Solution: Perform the acetylation under nitrogen.[1] If the crude is dark, use activated charcoal during the ethanol recrystallization step.

Safety & Hazards (GHS Standards)

  • Methyl 4-amino-2-nitrobenzoate: Irritant.[7] Potential sensitizer.

  • Thionyl Chloride: Corrosive, reacts violently with water. Use only in a functional fume hood.

  • Acetic Anhydride: Flammable, corrosive, lachrymator.

  • Nitro Compounds: Generally possess energetic potential; avoid excessive heating of dry solids.

References

  • General Nitration/Esterification Procedures: Organic Syntheses, Coll. Vol. 1, p. 372 (1941); Vol. 10, p. 51 (1930). Methyl m-nitrobenzoate. Retrieved from [Link]

  • Chemical Data & Safety: PubChem.[7][8] Methyl 4-(acetylamino)-2-methoxybenzoate (Structural Analogue). Retrieved January 29, 2026, from [Link]

  • Precursor Synthesis: Patent CN105218375A. Synthetic method of 2-methyl-4-nitrobenzoic acid.

Sources

Application Note: HPLC Analysis of Methyl 4-(acetylamino)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for pharmaceutical researchers and analytical scientists involved in the process development and quality control of Methyl 4-(acetylamino)-2-nitrobenzoate . This compound is a critical intermediate often utilized in the synthesis of benzimidazole-based therapeutics and DNA-interactive agents.

The following protocol is structured not merely as a recipe, but as a Method Development & Validation Lifecycle guide. It synthesizes theoretical chromatographic principles with practical execution to ensure a robust, transferrable method.

Introduction & Chemical Context

This compound is a poly-functionalized aromatic ester.[1] Its analysis presents specific chromatographic challenges due to the coexistence of three distinct functional groups with varying polarities and chemical stabilities:

  • Nitro Group (-NO₂): Strong electron-withdrawing group; increases retention on π-electron active stationary phases (like Phenyl-Hexyl) but is standard on C18.[1]

  • Methyl Ester (-COOCH₃): Lipophilic, but susceptible to hydrolysis at pH extremes, converting to the free acid (Impurity A).

  • Acetamido Group (-NHCOCH₃): Moderately polar, capable of hydrogen bonding.

Critical Analytical Objectives
  • Selectivity: The method must resolve the parent compound from its two primary degradation/synthesis precursors:

    • Impurity A (Hydrolysis): 4-(acetylamino)-2-nitrobenzoic acid.[1][2]

    • Impurity B (De-acetylation): Methyl 4-amino-2-nitrobenzoate.[1]

  • Stability: The mobile phase pH must be optimized to prevent on-column hydrolysis of the ester.[1]

Method Development Strategy (The "Why")

Stationary Phase Selection

While a standard C18 column is sufficient, the presence of the nitro group and the aromatic ring suggests that a C18 column with high carbon load and end-capping is ideal to minimize peak tailing caused by the amide nitrogen interacting with residual silanols.

  • Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18.[1]

  • Rationale: These columns provide excellent peak shape for basic/amide compounds at acidic pH.[1]

Mobile Phase & pH Control
  • Buffer Selection: A pH between 2.5 and 3.0 is critical.

    • Reason 1: It suppresses the ionization of the carboxylic acid impurity (Impurity A), forcing it into a neutral state to increase retention and prevent it from eluting in the void volume.

    • Reason 2: It stabilizes the methyl ester against hydrolysis (which accelerates at pH > 7).

  • Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and sharper peak shape for nitro-aromatics.

Detection Wavelength

Nitro-aromatics exhibit strong UV absorbance.[1] Based on the conjugation of the benzene ring with the nitro and amide groups, the primary λ-max is typically observed at 254 nm , with a secondary band often around 210-220 nm.

  • Selection: 254 nm (High sensitivity, low solvent cutoff noise).

Optimized Experimental Protocol

Chromatographic Conditions
ParameterSetting / Specification
Column C18, 4.6 × 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus)
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled to ensure retention time reproducibility)
Injection Volume 10 µL
Detection UV @ 254 nm (Reference: 360 nm / off)
Run Time 20 Minutes
Gradient Program

A gradient is required to elute the polar acid impurity early while clearing highly non-polar dimers or late-eluting precursors.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Initial Hold
2.009010Isocratic Hold (Acid Impurity Elution)
12.002080Linear Ramp (Main Peak Elution)
15.002080Wash
15.109010Re-equilibration
20.009010End of Run

Sample Preparation & System Suitability[3]

Standard Preparation

Stock Solution (1.0 mg/mL):

  • Weigh 10 mg of this compound Reference Standard.[1]

  • Dissolve in 10 mL of Acetonitrile (Do not use water as the diluent to avoid solubility issues).

  • Sonicate for 5 minutes.

Working Standard (100 µg/mL):

  • Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A : ACN (50:50) .

    • Note: Diluting with the mobile phase ratio ensures the sample solvent matches the initial gradient conditions, preventing peak distortion (solvent effect).

System Suitability Criteria (Self-Validating)

Before running unknown samples, the system must pass these checks:

  • Tailing Factor (T): NMT 1.5 (Ensures no secondary silanol interactions).

  • Theoretical Plates (N): NLT 5000 (Ensures column efficiency).

  • Precision (RSD): NMT 2.0% for 5 replicate injections of the Working Standard.

  • Resolution (Rs): NLT 2.0 between the Main Peak and any adjacent impurity (if spiked).

Visualizing the Analytical Logic

The following diagram illustrates the separation logic and the relationship between the synthesis pathway and the potential impurities.

HPLC_Method_Logic cluster_logic Separation Mechanism Main Methyl 4-(acetylamino)- 2-nitrobenzoate (Target Analyte) Impurity_A Impurity A (Acid Hydrolysis Product) High Polarity Main->Impurity_A Hydrolysis (pH > 7 or < 1) Impurity_B Impurity B (De-acetylated Amine) Medium Polarity Main->Impurity_B De-acetylation MP_Cond Mobile Phase: Water (pH 2.5) / ACN Column C18 Column (Hydrophobic Interaction) MP_Cond->Column Elution Environment Column->Main Elutes 3rd (Strong Retention) Column->Impurity_A Elutes 1st (Weak Retention) Column->Impurity_B Elutes 2nd

Caption: Separation logic showing the elution order of the parent compound relative to its polar hydrolytic and synthetic impurities on a C18 stationary phase.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Sample solvent too strong (100% ACN injection).Dilute sample in 50:50 Water:ACN.
Drifting Retention Times Mobile phase pH fluctuation.Ensure buffer (Phosphate) is used, not just simple acid addition.
New Peak Appearing On-column hydrolysis of the ester.[1]Check if MP pH is > 6.0. Lower pH to 2.5-3.0.
High Backpressure Precipitation of buffer in ACN.Ensure mixing chamber is working or premix MP A/B if using isocratic.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • PubChem. (2023).[3] Methyl 4-acetamido-2-methoxy-5-nitrobenzoate Compound Summary. National Library of Medicine. Available at: [Link] (Structural analog for physicochemical property verification).[2]

  • Kazimierczuk, Z., et al. (2004). Synthesis and antiprotozoal activity of benzimidazole derivatives. European Journal of Pharmaceutical Sciences, 21(3), 323-329.[4] (Contextual reference for nitro-benzoate intermediates in benzimidazole synthesis).

  • U.S. EPA. (2006). Method 8330B: Nitroaromatics and Nitramines by HPLC. (Authoritative standard for the separation of nitro-aromatic compounds). Available at: [Link]

Sources

thin layer chromatography of Methyl 4-(acetylamino)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the Thin Layer Chromatography (TLC) analysis of Methyl 4-(acetylamino)-2-nitrobenzoate , a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals and poly(ADP-ribose) polymerase (PARP) inhibitors.[1]

Part 1: Physicochemical Profile & Chromatographic Strategy

Compound Identity:

  • IUPAC Name: Methyl 4-acetamido-2-nitrobenzoate[1][2]

  • Molecular Formula:

    
    [1]
    
  • Key Functional Groups:

    • Nitro Group (

      
      ):  Strong electron-withdrawing group; highly polar; strong UV chromophore.[1]
      
    • Acetamido Group (

      
      ):  Moderately polar; Hydrogen bond donor/acceptor.[1]
      
    • Methyl Ester (

      
      ):  Moderately polar; susceptible to hydrolysis.[1]
      

Chromatographic Behavior Prediction (Expert Insight): The molecule presents a "push-pull" electronic system.[1] The acetamido group is electron-donating (via resonance), while the nitro and ester groups are electron-withdrawing.[1] On Silica Gel 60 (


), the compound will exhibit moderate-to-high polarity.[1]
  • Vs. Precursor (Methyl 4-amino-2-nitrobenzoate): The acetylation of the free amine reduces polarity by capping the basic amino group.[1] Therefore, the product will have a higher

    
      than the free amine precursor.
    
  • Vs. Precursor (Methyl 4-acetamidobenzoate): The addition of the nitro group increases the dipole moment and polarity. Therefore, the product will have a lower

    
      than the non-nitrated precursor.
    

Part 2: Materials & Reagents

ComponentSpecificationPurpose
Stationary Phase Silica Gel 60

(Aluminum or Glass backed)
The fluorescent indicator is critical for detecting the nitro-aromatic core.[1]
Mobile Phase A n-Hexane (HPLC Grade)Non-polar modifier to adjust retention.[1]
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier to elute the compound.[1]
Solvent C (Optional) Dichloromethane (DCM) / MethanolAlternative system for high-polarity impurities.[1]
Sample Solvent Acetone or Ethyl AcetateThe compound has limited solubility in pure hexane.[1]
Visualization UV Lamp (254 nm)Primary detection (Quenching).[1]
Stain 1 Ninhydrin SolutionNegative control: Detects unreacted amine precursor.[1]
Stain 2 Iodine ChamberGeneral organic stain for confirmation.

Part 3: Detailed Experimental Protocol

Phase 1: Sample Preparation

Objective: Create a concentrated spot without overloading the plate.

  • Weigh 5 mg of the solid sample.[1]

  • Dissolve in 1 mL of Acetone or Ethyl Acetate.

    • Note: Avoid Methanol if possible, as it creates large spots that diffuse quickly.

  • Reference Standard: Prepare a co-spot solution containing the starting material (e.g., Methyl 4-amino-2-nitrobenzoate) to verify conversion.[1]

Phase 2: Mobile Phase Optimization

For this specific scaffold, a gradient of Hexane:EtOAc is the gold standard.

  • System 1 (Screening): Hexane : Ethyl Acetate (1:1, v/v)[1]

    • Expected Result:

      
      .[1] Good separation of polar impurities.[1]
      
  • System 2 (High Resolution): Hexane : Ethyl Acetate (7:3, v/v)

    • Expected Result:

      
      .[1] Best for separating closely eluting isomers.[1]
      
Phase 3: Development & Visualization
  • Chamber Saturation: Place filter paper in the TLC chamber and add mobile phase.[1] Allow to equilibrate for 10 minutes. Crucial for reproducible

    
     values.
    
  • Spotting: Apply 1-2

    
     of sample using a microcapillary.[1] Keep spot diameter < 3 mm.[1]
    
  • Elution: Run the plate until the solvent front reaches 1 cm from the top.

  • Drying: Air dry or use a gentle stream of warm air.[1] Do not overheat, as nitro compounds can degrade.

  • Detection:

    • UV 254 nm: The compound contains a nitro-benzene chromophore.[1] It will appear as a distinct dark spot against the bright green fluorescent background.[1]

    • Ninhydrin Stain (Optional): Dip and heat to 110°C.[1][3]

      • Product: No color (Amide is unreactive).[1]

      • Impurity (Free Amine): Red/Pink spot.[1][4]

Part 4: Data Interpretation & Troubleshooting

Retention Factor (


) Guide: 
Mobile Phase: Hexane:EtOAc (1:1)
CompoundFunctional StateRelative

Visualization
Methyl 4-amino-2-nitrobenzoate Starting Material (Amine)Low (~0.[1]25)Dark (UV), Pink (Ninhydrin)
This compound Target Product Medium (~0.50) Dark (UV) , No Color (Ninhydrin)
Methyl 4-acetamidobenzoate Non-nitrated ImpurityHigh (~0.[1]65)Dark (UV)

Troubleshooting Matrix:

  • Problem: Streaking/Tailing spots.

    • Cause: Interaction of the amide nitrogen with acidic silanols on the plate.

    • Solution: Add 1% Triethylamine (TEA) or Ammonia to the mobile phase to neutralize the silica.[1]

  • Problem: Co-elution with starting material.

    • Cause: Polarity difference is too small.[1]

    • Solution: Switch solvent system to DCM : Methanol (95:5) . The selectivity of DCM for nitro-aromatics often differs from EtOAc.[1]

Part 5: Visualization of Reaction Monitoring

The following diagrams illustrate the logical workflow for monitoring the synthesis of the target compound.

Diagram 1: TLC Analysis Workflow

TLC_Workflow cluster_MobilePhase Mobile Phase Selection cluster_Viz Visualization Logic Start Sample: this compound Solvent Dissolve in Acetone/EtOAc (1 mg/mL) Start->Solvent Plate Spot on Silica Gel 60 F254 Solvent->Plate MP1 Hexane:EtOAc (1:1) Standard Screening Plate->MP1 MP2 Hexane:EtOAc (7:3) High Resolution MP1->MP2 If Rf > 0.7 Develop Develop in Saturated Chamber MP1->Develop Dry Air Dry Solvent Develop->Dry UV UV 254 nm (Primary Detection) Dry->UV Nin Ninhydrin Stain (Purity Check) Dry->Nin Result_UV Dark Spot (Quenching) Target Compound UV->Result_UV Result_Nin Pink Spot = Free Amine Impurity No Color = Pure Amide Nin->Result_Nin

Caption: Step-by-step workflow for the preparation, development, and visualization of the target compound on Silica Gel.

Diagram 2: Reaction Monitoring Logic (Acetylation Route)

Reaction_Logic SM Start: Methyl 4-amino-2-nitrobenzoate (Free Amine) Reagent + Acetyl Chloride / Ac2O SM->Reagent TLC_SM TLC: Low Rf (~0.25) Ninhydrin (+) SM->TLC_SM Reference Product End: this compound (Amide) Reagent->Product TLC_Prod TLC: Higher Rf (~0.50) Ninhydrin (-) Product->TLC_Prod Monitor TLC_SM->TLC_Prod Shift Upwards Loss of Color

Caption: Expected chromatographic shift during the acetylation of the amine precursor to the target amide.

References

  • Context: Provides analogous synthesis and workup conditions for acetamido-benzoate deriv
  • Context: Validates the use of UV 254 nm and KMnO4 for nitro-arom
  • Chemistry LibreTexts. (2022).[1] Visualizing TLC Plates. Retrieved January 29, 2026, from [Link]

    • Context: Authoritative source for general TLC visualiz
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 77723, Methyl 4-acetamido-2-methoxy-5-nitrobenzoate. Retrieved January 29, 2026, from [Link]

    • Context: Structural confirmation and physical property data for highly similar nitro-acetamido-benzo

Sources

Application Note: Recrystallization Protocol for Methyl 4-(acetylamino)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and process chemists optimizing the purification of Methyl 4-(acetylamino)-2-nitrobenzoate .

Executive Summary & Chemical Context

This compound (also referred to as Methyl 4-acetamido-2-nitrobenzoate) is a critical intermediate in the synthesis of poly-functionalized benzimidazoles and related pharmaceutical active ingredients (APIs).[1][2] Its structural integrity—defined by the nitro group at position 2 and the acetamido group at position 4 —is essential for subsequent reduction or cyclization steps.

Synthetically, this compound is typically derived via the acetylation of Methyl 4-amino-2-nitrobenzoate or the nitration of Methyl 4-acetamidobenzoate (though regio-selectivity challenges often favor the former route). Common impurities include unreacted amine precursors, regio-isomers (e.g., 3-nitro variants), and inorganic salts from nitration/acetylation mixtures.

This guide details a self-validating recrystallization protocol utilizing polar protic solvent systems to achieve >98% purity (HPLC/GC) and remove critical isomeric byproducts.

Chemical Structure & Properties
PropertyDetail
Systematic Name Methyl 4-acetamido-2-nitrobenzoate
Functional Groups Methyl Ester (-COOMe), Nitro (-NO₂), Acetamido (-NHAc)
Polarity Profile Moderate-High (H-bond donor/acceptor sites)
Solubility Logic Soluble in hot polar protic solvents (Alcohols); Insoluble in non-polar solvents (Hexanes); Sparingly soluble in water.[3]
Target Melting Point Expected Range: 180–200 °C (Estimate based on amino-precursor MP ~159°C [1])

Solvent Selection Strategy

The purification logic relies on the Temperature-Dependent Solubility Differential . The compound possesses a "push-pull" electronic structure: the electron-withdrawing nitro and ester groups compete with the electron-donating acetamido group, creating a dipole that interacts favorably with alcohols.

Recommended Solvent Systems
Solvent SystemCompositionApplication CaseProsCons
Methanol (MeOH) 100%Primary Choice. Best for general purification.Excellent impurity rejection; easy removal (low BP).May require higher volumes if crude is very impure.
Ethanol (EtOH) 95% or AbsoluteSecondary Choice. Use if yield in MeOH is low.Higher boiling point allows more solute dissolution.Slightly harder to dry than MeOH.
MeOH / Water 90:10 to 80:20High Recovery. Use for "oiling out" prevention.Water acts as anti-solvent to force precipitation.Slower drying; risk of hydrolysis if boiled too long.
Acetic Acid 100% (Glacial)Last Resort. For highly insoluble analogs.Dissolves stubborn solids.Difficult to remove trace acid; risk of ester hydrolysis.

Detailed Experimental Protocol

Safety Note: Perform all operations in a fume hood. Nitro-aromatics can be toxic; wear nitrile gloves and eye protection.

Phase 1: Dissolution & Hot Filtration
  • Charge: Place the crude This compound (e.g., 10.0 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Methanol (approx. 10 mL per gram of solid). Note: If using Ethanol, start with 8 mL/g.

  • Reflux: Heat the mixture to a gentle reflux (65°C for MeOH). Stir vigorously.

  • Solubility Check:

    • Scenario A (Clear Solution): If fully dissolved, proceed to Step 5.

    • Scenario B (Insoluble Matter): If specks remain (likely inorganic salts or dust), perform a hot filtration through a pre-warmed Buchner funnel or glass sinter.

    • Scenario C (Undissolved Product): Add more solvent in 10% increments until dissolved. Do not exceed 20 mL/g.

Phase 2: Controlled Crystallization
  • Slow Cooling: Remove the heat source. Allow the flask to cool to room temperature (20–25°C) undisturbed on a cork ring. Do not place directly in ice, as rapid cooling traps impurities.

  • Nucleation: If crystallization does not start by 40°C, scratch the inner wall of the flask with a glass rod or add a seed crystal.

  • Final Chill: Once a heavy precipitate forms at room temperature, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.

Phase 3: Isolation & Drying
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold Methanol (chilled to 0°C). Use approx. 2 mL/g of starting material. Crucial: Do not use room temp solvent, or you will wash away product.

  • Drying: Dry the solid in a vacuum oven at 50°C for 6–12 hours until constant weight is achieved.

Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude this compound Dissolve Dissolve in Boiling MeOH (10-15 mL/g) Start->Dissolve Check Is Solution Clear? Dissolve->Check FilterHot Hot Filtration (Remove Inorganics) Check->FilterHot No (Solids Present) CoolSlow Slow Cool to RT (25°C) Check->CoolSlow Yes FilterHot->CoolSlow Chill Ice Bath (0-4°C) for 1 Hour CoolSlow->Chill Collect Vacuum Filtration Chill->Collect Wash Wash with Cold MeOH Collect->Wash Dry Vacuum Dry (50°C) Wash->Dry

Figure 1: Logical flow for the purification of this compound, ensuring removal of insoluble impurities and maximum recovery.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Oiling Out Product separates as a liquid before crystallizing.Re-heat to dissolve. Add a seed crystal at the cloud point. Cool very slowly with gentle stirring.
Low Yield Solvent volume too high or product too soluble.Concentrate the mother liquor by rotary evaporation to 50% volume and repeat cooling. Or, add water (anti-solvent) dropwise to the hot solution until turbid.
Colored Impurities Oxidation byproducts trapped in crystal lattice.Add Activated Charcoal (5-10 wt%) to the boiling solution, stir for 5 mins, and filter hot through Celite.
Melting Point Depression Isomeric impurities (e.g., 3-nitro isomer).Recrystallize again. If using MeOH, switch to Ethanol/Water (90:10) to alter polarity selectivity.

References

  • BenchChem. (2025). Methyl 4-amino-2-nitrobenzoate Properties and Synthesis Data. Retrieved from

  • PubChem. (2025). Methyl 4-acetamido-2-methoxy-5-nitrobenzoate (Analogous Structure Data). PubChem CID 77723. Retrieved from

  • Sigma-Aldrich. (2025).[3][4] Methyl 4-nitrobenzoate Product Specification. Retrieved from [4]

  • ChemicalBook. (2025). Methyl 4-acetamido-2-hydroxybenzoate Synthesis. Retrieved from [5]

(Note: While specific literature on the recrystallization of the exact title compound is sparse, the protocol is derived from validated methods for the closely related analogs cited above, specifically the amino-nitrobenzoate and acetamido-methoxy-nitrobenzoate classes.)

Sources

Application Note: Chemoselective Acylation of Methyl 4-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Methyl 4-amino-2-nitrobenzoate (CAS: 27492-84-8) is a critical pharmacophore in the synthesis of DNA-interactive agents (such as pyrrolobenzodiazepines), kinase inhibitors, and folic acid antagonists. While amide coupling is a routine transformation, this specific scaffold presents a unique challenge: electronic deactivation .

The presence of a nitro group at the ortho position (relative to the ester) and meta position (relative to the amine), combined with the para-positioned methyl ester, creates an electron-deficient aromatic system. Consequently, the 4-amino group exhibits significantly reduced nucleophilicity compared to standard anilines.

This Application Note provides three validated protocols for the acylation of this deactivated amine, ranging from robust "workhorse" methods to high-precision coupling for complex drug intermediates.

Chemo-Structural Analysis & Reactivity

To optimize the reaction, one must understand the electronic environment. The nucleophilicity of the nitrogen lone pair is compromised by two factors:

  • Inductive/Mesomeric Withdrawal: The nitro group (

    
    ) at position 2 and the ester (
    
    
    
    ) at position 1 are strong electron-withdrawing groups (EWG).
  • Resonance Delocalization: The lone pair on the amine is delocalized into the benzene ring, a process intensified by the para-ester.

Implication for Protocol Design: Standard mild acylation conditions (e.g., acetyl chloride at


 without catalyst) often result in incomplete conversion or long reaction times. Protocols must utilize activation  (anhydrides with acid catalysis) or base-catalysis  (DMAP/Pyridine) to drive the reaction to completion.
Visualization: Reactivity Logic

Reactivity Substrate Methyl 4-amino-2-nitrobenzoate Factors Deactivating Factors: 1. Nitro (-I, -M) 2. Ester (-I, -M) Substrate->Factors Result Low Nucleophilicity of Amine Factors->Result Solution Required Conditions: Heat, Catalysis (DMAP), or Activated Esters Result->Solution dictates

Figure 1: Logical flow of substrate reactivity requiring specialized acylation conditions.

Validated Protocols

Protocol A: Classical Acetylation (The "Workhorse" Method)

Application: Synthesis of Methyl 4-acetamido-2-nitrobenzoate. Mechanism: Acid-catalyzed activation of acetic anhydride. Pros: Scalable, cost-effective, no chromatography required.

Reagents & Stoichiometry
ComponentRoleEquivalents (eq)
Substrate Limiting Reagent1.0
Acetic Anhydride Reagent3.0 - 5.0
Glacial Acetic Acid Solvent/CatalystVolume (5-10 mL/g)
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Suspend Methyl 4-amino-2-nitrobenzoate (1.0 eq) in Glacial Acetic Acid.

  • Activation: Add Acetic Anhydride (3.0 eq) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ) .
    
    • Expert Note: The initial suspension usually clears to a yellow/orange solution as the reaction proceeds and temperature rises.

  • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane).

    • Rf Change: Product will be less polar (higher Rf) than the free amine.

    • Duration: Typically 1–3 hours.

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.

    • The product should precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water (

    
    ) to remove residual acid, and dry under vacuum.
    
Protocol B: Acylation with Acid Chlorides (General Scope)

Application: Introduction of benzoyl, pivaloyl, or other diverse acyl groups. Mechanism: Nucleophilic attack on acyl chloride facilitated by Pyridine/DMAP (Steglich-type activation).

Reagents & Stoichiometry
ComponentRoleEquivalents (eq)
Substrate Limiting Reagent1.0
Acyl Chloride Reagent (

)
1.2 - 1.5
Pyridine Base/Solvent2.0 - 3.0 (or used as solvent)
DMAP Hyper-nucleophilic Catalyst0.1 (10 mol%)
DCM Solvent (Optional)If not using Pyridine as solvent
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask under inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve the substrate in dry Dichloromethane (DCM) or Pyridine.

    • Note: If solubility is poor in DCM, use pure Pyridine as the solvent.

  • Catalyst Addition: Add DMAP (0.1 eq).

    • Critical: DMAP is essential here to form the reactive

      
      -acylpyridinium intermediate, overcoming the substrate's low nucleophilicity.
      
  • Reagent Addition: Cool to

    
    . Add the Acid Chloride (1.2 eq) dropwise.
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Optimization: If starting material persists after 12h, heat to

      
      .
      
  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with 1M HCl (to remove Pyridine/DMAP).

    • Wash with Sat.

      
       (to remove excess acid).
      
    • Dry over

      
       and concentrate.
      
Protocol C: Peptide Coupling (For Complex Acids)

Application: Coupling with valuable/complex carboxylic acids (e.g., drug fragments) where Acid Chlorides are unstable. Reagents: HATU or PyBOP (Coupling Agents).

Workflow Diagram

Coupling Start Start: Complex Carboxylic Acid + Substrate (Amine) Activation Add HATU + DIPEA (Formation of Activated Ester) Start->Activation Reaction Stir at RT (DMF Solvent) 12-24 Hours Activation->Reaction Check TLC Check: Complete? Reaction->Check Heat Heat to 50°C Check->Heat No Finish Workup: Acid/Base Wash Check->Finish Yes Heat->Reaction

Figure 2: HATU-mediated coupling workflow for complex carboxylic acids.

Troubleshooting & Optimization (Self-Validating Systems)

The following table serves as a diagnostic tool. If the protocol fails, match the observation to the corrective action.

ObservationRoot CauseCorrective Action
Starting Material (Amine) Remains Low Nucleophilicity1. Increase Temp (Reflux).2. Add 10-20 mol% DMAP.3. Switch solvent to Pyridine (higher boiling point/basicity).
Hydrolysis of Methyl Ester Basic conditions too harshAvoid aqueous base (NaOH/LiOH). Use mild organic bases (DIPEA/Pyridine). Ensure reagents are dry.[2]
Product is Oily/Sticky Impurities/Pyridine residue1. Perform rigorous 1M HCl wash.2. Recrystallize from EtOH/Water.
Multiple Spots on TLC Di-acylation (rare but possible)Reduce equivalents of acylating agent to 1.05 eq. Monitor strictly.

Safety & Handling

  • Methyl 4-amino-2-nitrobenzoate: Potential skin/eye irritant.[3][4][5] Handle in a fume hood.

  • Acetic Anhydride/Acid Chlorides: Lachrymators and corrosive. React violently with water.

  • DMAP: Highly toxic by absorption. Double-glove recommended.

References

  • Compound Data: PubChem. Methyl 4-amino-2-nitrobenzoate. National Library of Medicine.

  • General Acylation Methodology: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Synthesis of Nitro-Benzoates: Gopiwad, P. (2024).[6] Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry.

  • Analogous PBD Synthesis: Thurston, D. E., et al. (1999). Effect of A-ring modifications on the DNA-binding behavior and cytotoxicity of pyrrolo[2,1-c][1,4]benzodiazepines. Journal of Medicinal Chemistry.

Sources

Technical Guide: Chemoselective Esterification of 4-(Acetylamino)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The esterification of 4-(acetylamino)-2-nitrobenzoic acid presents a classic chemoselectivity challenge in organic synthesis. The molecule contains three distinct functional functionalities that dictate the synthetic strategy:

  • Carboxylic Acid (Target): The site of esterification.[1][2][3]

  • Ortho-Nitro Group (

    
    ):  Provides significant steric hindrance , reducing the rate of nucleophilic attack at the carbonyl carbon compared to unsubstituted benzoic acids.
    
  • Para-Acetamido Group (

    
    ):  A masked amine that is labile to hydrolysis . Under the harsh acidic conditions of standard Fischer esterification (refluxing 
    
    
    
    /MeOH), this group risks deprotection to the free amine (
    
    
    ), leading to side products.

Recommendation: To ensure high yield and preserve the acetamido functionality, this guide prioritizes Nucleophilic Substitution via Alkyl Halides (Method A) for small-to-medium scale high-purity needs, and an Acid Chloride Activation (Method B) for larger scale-up where reagent cost is a driver.

Critical Decision Matrix

The following logic flow illustrates the selection process for the optimal synthetic route based on laboratory constraints and scale.

EsterificationStrategy Start Start: 4-(acetylamino)-2-nitrobenzoic acid Decision Primary Constraint? Start->Decision RouteA Method A: Alkylation (MeI/K2CO3) Priority: Chemoselectivity Decision->RouteA Max Purity / Lab Scale RouteB Method B: Acid Chloride (SOCl2) Priority: Scalability Decision->RouteB Cost / Bulk Scale RouteC Method C: Fischer Esterification (NOT RECOMMENDED) Decision->RouteC Avoid OutcomeA High Yield (>95%) No Hydrolysis Risk Mild Conditions RouteA->OutcomeA OutcomeB Good Yield (>85%) Requires Anhydrous Cond. Scalable Reagents RouteB->OutcomeB OutcomeC Risk: Amide Hydrolysis Risk: Low Conversion (Sterics) RouteC->OutcomeC

Caption: Strategic selection workflow for esterification. Green path indicates the highest chemoselectivity.

Method A: Base-Promoted Alkylation (Preferred Protocol)

This method utilizes


 chemistry.[4] By deprotonating the carboxylic acid with a mild base, we generate a carboxylate nucleophile that attacks an alkyl halide (e.g., Methyl Iodide). This avoids strong acids entirely, preserving the sensitive acetamido group.
Materials & Reagents
ComponentEquiv.RoleNotes
Substrate 1.0Reactant4-(acetylamino)-2-nitrobenzoic acid
Methyl Iodide (MeI) 1.5 - 2.0ElectrophileToxic/Carcinogenic. Use in fume hood.
Potassium Carbonate (

)
2.0 - 2.5BaseAnhydrous, finely ground.
DMF SolventMediumPolar aprotic promotes

.
Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(acetylamino)-2-nitrobenzoic acid (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add

    
      (25 mmol) in a single portion. Stir at Room Temperature (RT) for 15–30 minutes.
    
    • Observation: The mixture may become heterogeneous or change color (often yellow/orange) as the carboxylate salt forms.

  • Alkylation: Cool the mixture to 0°C (ice bath) to control the exotherm, then add Methyl Iodide (15 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at RT for 4–6 hours.

    • Monitoring: Check via TLC (Ethyl Acetate/Hexane 1:1). The starting acid (baseline) should disappear, replaced by a less polar ester spot (

      
      ).
      
  • Quenching: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The ester product typically precipitates as a solid due to low water solubility.

  • Isolation: Filter the solid. Wash the cake with water (

    
    ) to remove residual DMF and inorganic salts.
    
  • Drying: Dry the solid under vacuum at 40°C.

Expected Yield: 92–98% Advantage: Mildest conditions; zero risk of amide hydrolysis.

Method B: Acid Chloride Activation (Scalable Protocol)

For larger batches where Methyl Iodide is too costly or hazardous, the Acid Chloride route is standard. This involves converting the acid to an acid chloride using Thionyl Chloride (


), followed by quenching with methanol.

Critical Caution: The acetamido group is generally stable to


 at moderate temperatures, but high reflux temperatures can lead to side reactions (e.g., imidoyl chloride formation). Strict temperature control is required. 
Experimental Workflow Diagram

AcidChlorideRoute Step1 Activation Substrate + SOCl2 (Cat. DMF, 50°C) Step2 Evaporation Remove excess SOCl2 (Vac, <50°C) Step1->Step2 -HCl, -SO2 Step3 Esterification Add Anhydrous MeOH (0°C -> RT) Step2->Step3 Acid Chloride Intermediate Step4 Workup Neutralize & Filter Step3->Step4 Crude Ester

Caption: Step-wise workflow for the Acid Chloride activation route.

Step-by-Step Protocol
  • Setup: Equip a 3-neck flask with a reflux condenser, drying tube (

    
    ), and addition funnel. Flush with 
    
    
    
    .
  • Activation: Add 4-(acetylamino)-2-nitrobenzoic acid (50 mmol) and Thionyl Chloride (150 mmol, 3 equiv). Add 2–3 drops of DMF (catalyst).

  • Reaction: Heat the mixture to 50–60°C (Do not hard reflux at >75°C). Stir for 2–3 hours.

    • Endpoint: Evolution of gas (

      
      , 
      
      
      
      ) ceases and the solid dissolves to form a homogeneous solution.[5]
  • Evaporation (Critical): Remove excess

    
     under reduced pressure (rotary evaporator).
    
    • Tip: Add a small amount of dry toluene and re-evaporate to azeotrope off the last traces of thionyl chloride. This prevents HCl generation in the next step.

  • Esterification: Dissolve the residue (crude acid chloride) in anhydrous DCM (50 mL) or use neat. Cool to 0°C. Slowly add anhydrous Methanol (excess, ~10 equiv).

  • Completion: Stir at RT for 2 hours.

  • Workup: Evaporate the solvent. Resuspend the solid in saturated

    
     (to neutralize trace acid) and extract with Ethyl Acetate or filter if solid precipitates.
    

Expected Yield: 85–92%

Analytical Validation (QC)

To validate the synthesis, compare the product against the following expected analytical signatures.

ParameterExpected ResultInterpretation
Appearance Pale yellow to yellow crystalline solidTypical for nitro-aromatics.
IR Spectroscopy ~1720

(Ester C=O)~1690

(Amide C=O)~1530/1350

(

)
Presence of two carbonyl peaks confirms the ester formed while amide remained intact.
1H NMR (

)

3.90 (s, 3H,

)

2.25 (s, 3H,

)Aromatic protons: ~7.8 - 8.5 ppm
Key indicator: Methyl singlet at ~3.9 ppm confirms methylation. Acetyl methyl at ~2.2 ppm confirms amide integrity.
Solubility Insoluble in water; Soluble in DMSO, DMF, EtOAcDistinct change from starting acid (which is soluble in aqueous base).

Troubleshooting & Causality

Issue 1: Low Yield / Recovery of Starting Material

  • Cause: Steric hindrance of the 2-nitro group prevented the alcohol from attacking the carbonyl in Method C (Fischer) or incomplete acid chloride formation in Method B.

  • Fix: Switch to Method A (Alkylation). The

    
     reaction occurs on the oxygen anion, which is less sterically encumbered than the carbonyl carbon.
    

Issue 2: Appearance of a new spot with lower Rf (more polar) than product.

  • Cause: Hydrolysis of the acetamido group to an amine (

    
    ). This happens if the reaction environment is too acidic and wet (e.g., old 
    
    
    
    or wet MeOH).
  • Fix: Ensure anhydrous conditions. If using Method B, use fresh thionyl chloride and dry methanol.

Issue 3: Product is an oil instead of a solid.

  • Cause: Residual solvent (DMF) or impurities.

  • Fix: Triturate the oil with cold diethyl ether or hexane to induce crystallization.

References

  • Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methylamino)-3-nitrobenzamide.[6] Retrieved from

  • Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ.[7] Retrieved from [Link]

  • Organic Syntheses. (1923). p-Nitrobenzoyl Chloride.[8] Org. Synth. 1923, 3,[9] 75. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 4-(acetylamino)-2-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and impurity profile of Methyl 4-(acetylamino)-2-nitrobenzoate , a critical intermediate often utilized in the synthesis of DNA-binding polyamides (e.g., lexitropsins) and other heterocyclic pharmaceuticals.

The guide focuses on the most robust synthetic route: Esterification of 4-amino-2-nitrobenzoic acid followed by Acetylation , while also addressing the common pitfall of direct nitration.

Core Synthesis & Impurity Landscape

Target Molecule: this compound CAS Registry Number: 153316-37-7 (Generic for related isomers; specific CAS varies by substitution) Primary Synthetic Route: Two-step sequence starting from 4-amino-2-nitrobenzoic acid.

The "Impurity Map"

Before troubleshooting, verify your pathway. A common error in this synthesis is the assumption that direct nitration of methyl 4-acetamidobenzoate yields the 2-nitro isomer. It does not.

  • Route A (Correct for 2-nitro): 4-amino-2-nitrobenzoic acid

    
     Methyl ester 
    
    
    
    Acetylation.
  • Route B (Incorrect Regioselectivity): Nitration of Methyl 4-acetamidobenzoate

    
     Yields predominantly Methyl 4-(acetylamino)-3-nitrobenzoate .
    
Common Side Products Table
Impurity NameStructure / CharacteristicOrigin (Root Cause)Mass Shift (vs Product)
The "Diacetyl" Methyl 4-(N,N-diacetylamino)-2-nitrobenzoateOver-acetylation: Excess acetic anhydride or high temperature during Step 2.+42 Da
The "Naked" Ester Methyl 4-amino-2-nitrobenzoateIncomplete Reaction: Insufficient Ac₂O or reaction time.Deacetylation: Acidic hydrolysis during workup.-42 Da
The "Saponified" Acid 4-(acetylamino)-2-nitrobenzoic acidHydrolysis: Exposure to strong base (NaOH/KOH) during quenching or workup.-14 Da
The "Wrong Isomer" Methyl 4-(acetylamino)-3-nitrobenzoateWrong Route: Result of direct nitration of the 4-acetamido ester.Isobaric (Same Mass)

Troubleshooting Guides (Q&A)

Module 1: Regiochemistry & Identification

Q: My NMR shows the correct number of protons, but the shifts seem slightly off compared to literature. Could I have the wrong isomer?

A: Yes, this is the most critical checkpoint.

  • The Issue: If you synthesized this by nitrating Methyl 4-(acetylamino)benzoate, you have the 3-nitro isomer, not the 2-nitro. The amide group is a strong ortho/para director, and the ester is a meta director. Both directing effects reinforce substitution at position 3 (ortho to the amide).

  • The Diagnostic: Check the aromatic region in

    
    H NMR.
    
    • Target (2-nitro): Look for a singlet (H3) that is not extremely deshielded. The proton at C6 (ortho to ester) will be a doublet.

    • Isomer (3-nitro): The proton at C2 (between Nitro and Ester) will be a singlet and extremely deshielded (>8.5 ppm) due to being sandwiched between two electron-withdrawing groups.

  • The Fix: You must restart using 4-amino-2-nitrobenzoic acid as the starting material.

Module 2: The "Diacetyl" Impurity (+42 Da)

Q: I see a persistent impurity at M+42 in LC-MS. It resists recrystallization. What is it?

A: You have formed the imide: Methyl 4-(N,N-diacetylamino)-2-nitrobenzoate .

  • The Cause: This occurs when using a large excess of acetic anhydride (

    
    ) with strong heating (reflux) or aggressive catalysts (DMAP/H
    
    
    
    SO
    
    
    ). The electron-withdrawing nitro group makes the aniline less nucleophilic, tempting researchers to "force" the reaction, which drives the second acetylation.
  • The Fix:

    • Protocol Adjustment: Limit

      
       to 1.1–1.2 equivalents. Use a mild base like pyridine or sodium acetate rather than strong mineral acids.
      
    • Purification: The diacetyl impurity is often more soluble in ethanol than the mono-acetyl product. Recrystallize from Ethanol/Water (9:1). If it persists, a brief reflux in aqueous methanol with mild base (

      
      ) can selectively cleave the labile second acetyl group without hydrolyzing the ester.
      
Module 3: Hydrolysis Issues

Q: My yield is low, and I see a carboxylic acid peak in the NMR. Did the ester hydrolyze?

A: The 2-nitro group creates a "neighboring group effect" that can make the ester surprisingly labile or stable depending on conditions, but the amide is the usual weak link.

  • Scenario A (Acidic Workup): If you see 4-amino-2-nitrobenzoic acid , you likely hydrolyzed both the ester and the amide. This happens if you boil in HCl/Water during workup.

  • Scenario B (Basic Workup): If you quenched the acetylation with strong NaOH, you likely saponified the methyl ester to 4-(acetylamino)-2-nitrobenzoic acid .

  • The Protocol Fix: Quench acetic anhydride reactions with ice water or saturated Sodium Bicarbonate (

    
    ) , not NaOH. Keep the pH below 9.
    

Optimized Experimental Protocol

This protocol minimizes diacetylation and ensures regiochemical integrity.

Step 1: Esterification
  • Dissolve 4-amino-2-nitrobenzoic acid (10.0 g) in dry Methanol (100 mL).

  • Cool to 0°C. Slowly add Thionyl Chloride (

    
    , 2.0 equiv) or conc. 
    
    
    
    (catalytic).[1]
    • Note:

      
       is preferred as it scavenges water, driving the equilibrium.
      
  • Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

  • Concentrate in vacuo. Neutralize with sat.

    
    . Filter the yellow precipitate (Methyl 4-amino-2-nitrobenzoate).
    
Step 2: Acetylation (The Critical Step)
  • Suspend Methyl 4-amino-2-nitrobenzoate (1.0 equiv) in Glacial Acetic Acid (5 volumes).

    • Why AcOH? It serves as both solvent and buffer, preventing diacetylation.

  • Add Acetic Anhydride (

    
    , 1.2 equiv).
    
  • Heat to 60–70°C. Do not reflux.

    • Control: Monitor by LC-MS. Stop immediately when starting material is <1%.

  • Workup: Pour the hot mixture into Ice Water (10 volumes) with vigorous stirring. The product should precipitate as a white/off-white solid.[2]

  • Purification: Filter and wash with cold water. Recrystallize from Methanol if necessary.[3]

Pathway Visualization

The following diagram illustrates the reaction pathways, highlighting where specific impurities originate.

SynthesisPathways Start 4-Amino-2-nitrobenzoic acid Intermediate Methyl 4-amino-2-nitrobenzoate (Intermediate) Start->Intermediate MeOH, SOCl2 (Esterification) Target This compound (TARGET) Intermediate->Target Ac2O, AcOH 60°C Impurity_Diacetyl Diacetyl Impurity (+42 Da) Intermediate->Impurity_Diacetyl Excess Ac2O High Temp Impurity_Acid Hydrolyzed Acid (-14 Da) Target->Impurity_Acid NaOH Workup (Saponification) Impurity_WrongIso 3-Nitro Isomer (Regioisomer) WrongStart Methyl 4-acetamidobenzoate WrongStart->Impurity_WrongIso HNO3/H2SO4 (Nitration)

Caption: Logical workflow distinguishing the correct synthetic route (Green) from common failure modes (Red/Dashed), including the critical regiochemical error of direct nitration.

References

  • Regioselectivity of Nitration

    • Organic Syntheses, Coll.[3][4] Vol. 1, p. 372 (1941); Vol. 7, p. 76 (1927). Describes the standard nitration of benzoates yielding the meta (3-nitro) isomer.

  • Synthesis of 4-amino-2-nitrobenzoic acid derivatives

    • BenchChem Technical Guides.[5] "Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid" (Analogous chemistry for nitro-aniline derivatives).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Crystal Structure & Isomer Confirmation

    • Wu, H., et al. "Methyl 4-nitrobenzoate." Acta Crystallographica Section E, 2009, E65, o3096.

Sources

troubleshooting low yield in Methyl 4-(acetylamino)-2-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis and troubleshooting of Methyl 4-(acetylamino)-2-nitrobenzoate .

Status: Active Document ID: TS-ORG-NITRO-042 Last Updated: January 29, 2026

Executive Summary

Low yield in the synthesis of this compound is frequently caused by a fundamental regioselectivity mismatch in direct nitration strategies. If you are attempting to nitrate Methyl 4-acetamidobenzoate directly, you will predominantly obtain the 3-nitro isomer, not the 2-nitro target. This guide addresses this "Regioselectivity Trap" and provides optimized protocols for the correct multi-step synthesis.

Module 1: Diagnostic & Root Cause Analysis

Before optimizing conditions, verify your synthetic pathway against the decision tree below.

The "Regioselectivity Trap"

Many researchers attempt to synthesize the target via Direct Nitration of Methyl 4-acetamidobenzoate. This route is chemically flawed for the 2-nitro isomer.

  • Substrate: Methyl 4-(acetylamino)benzoate

  • Directing Effects:

    • -NHAc (Position 4): Strong activator, ortho/para director. Directs incoming electrophiles to Position 3 .

    • -COOMe (Position 1): Moderate deactivator, meta director. Directs incoming electrophiles to Position 3 .

  • Result: The cooperative directing effects overwhelmingly favor Methyl 4-(acetylamino)-3-nitrobenzoate . The yield of the desired 2-nitro isomer will be negligible (<5%).

Workflow Visualization

The following diagram illustrates the "Trap" versus the "Correct Pathway."

SynthesisPathways node_start Starting Material: Methyl 4-acetamidobenzoate node_trap PATH A: Direct Nitration (The Trap) node_start->node_trap HNO3/H2SO4 node_wrong Major Product: 3-Nitro Isomer (Yield >85%) node_trap->node_wrong Cooperative Directing Effects node_right_start Alternative Start: 4-Chloro-2-nitrobenzoic acid node_amination Step 1: Amination (NH3 / Pressure) node_right_start->node_amination node_ester Step 2: Esterification (MeOH / H2SO4) node_amination->node_ester 4-amino-2-nitrobenzoic acid node_acetyl Step 3: Acetylation (Ac2O / Reflux) node_ester->node_acetyl Methyl 4-amino-2-nitrobenzoate node_target TARGET: This compound node_acetyl->node_target

Figure 1: Comparison of the flawed direct nitration route (Path A) vs. the stepwise construction route.

Module 2: The Correct Synthetic Protocol

To achieve high yields (>70%), you must build the molecule sequentially, establishing the nitro group's position before the amide and ester are finalized.

Step 1: Esterification of 4-Amino-2-nitrobenzoic Acid

If you cannot purchase Methyl 4-amino-2-nitrobenzoate directly, synthesize it from the acid.

  • Reagents: 4-Amino-2-nitrobenzoic acid (1.0 eq), Methanol (Solvent/Reagent),

    
     (Catalytic).
    
  • Key Challenge: Solubility of the zwitterionic amino acid.

  • Protocol:

    • Suspend 4-amino-2-nitrobenzoic acid in excess Methanol (10-15 volumes).

    • Slowly add conc.

      
       (1.5 eq) at 0°C.
      
    • Heat to reflux for 8–12 hours.

    • Critical Workup: Remove MeOH in vacuo. Neutralize residue with sat.

      
       to pH 8. The methyl ester will precipitate. Filter and dry.[1]
      
Step 2: Acetylation (The Yield Bottleneck)

The amine at position 4 is electronically deactivated by the ortho-nitro group and the para-ester. Standard acetylation (Acetic anhydride at RT) often results in low conversion or long reaction times.

Optimized Conditions:

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)
Reagent Acetic Anhydride (

)

+ catalytic DMAP or

Solvent Dichloromethane (DCM)Glacial Acetic Acid or Toluene
Temperature Room Temperature (25°C)Reflux (110°C)
Time 24 Hours2–4 Hours

Step-by-Step Acetylation Protocol:

  • Dissolution: Dissolve Methyl 4-amino-2-nitrobenzoate (10 mmol) in Glacial Acetic Acid (20 mL).

  • Activation: Add Acetic Anhydride (15 mmol, 1.5 eq).

  • Catalysis: Add 2 drops of conc.

    
     (acts as a catalyst to protonate the anhydride, making it more electrophilic).[2][3]
    
  • Reaction: Heat to 80–100°C. Monitor by TLC (The starting aniline is fluorescent; the product is less so).

  • Quench: Pour the hot mixture onto crushed ice (100 g). Stir vigorously for 30 minutes.

  • Isolation: The product will precipitate as a yellow/off-white solid. Filter and wash with cold water to remove acid traces.

Module 3: Troubleshooting Specific Issues

Issue 1: "I am getting a mixture of isomers."
  • Cause: You are likely using the "Direct Nitration" route (Path A in Fig 1).

  • Solution: Switch to the stepwise route starting from 4-amino-2-nitrobenzoic acid. There is no method to reverse the regioselectivity of the direct nitration to favor the 2-nitro position significantly.

Issue 2: "Reaction stalls during acetylation (Step 2)."
  • Cause: The amino group is electron-deficient (poor nucleophile) due to the electron-withdrawing nitro and ester groups.

  • Solution:

    • Increase Temperature: Room temperature is insufficient. Heat to >80°C.[4]

    • Switch Reagent: Use Acetyl Chloride (1.2 eq) and Pyridine (1.5 eq) in DCM if acid-catalyzed conditions fail. The acyl pyridinium intermediate is highly reactive.

Issue 3: "Product hydrolyzes during workup."
  • Cause: The ester group is sensitive to strong base, and the acetamide is sensitive to strong acid/base at high heat.

  • Solution:

    • Avoid quenching the acetylation mixture with strong base (NaOH). Use water or bicarbonate.

    • Ensure the filtration cake is washed neutral immediately.

Issue 4: "Low mass recovery (Product soluble in water)."
  • Cause: The presence of residual acetic acid can solubilize the product.

  • Solution: Ensure the quench volume (ice water) is at least 5x the reaction volume. If precipitation is poor, neutralize the acetic acid with sodium acetate or bicarbonate to "salt out" the organic product.

FAQ: Rapid Response

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes. Acetyl chloride is more reactive. However, you must use a base scavenger (Triethylamine or Pyridine) to neutralize the HCl generated. Without a base, the HCl will protonate the amine, completely deactivating it and stopping the reaction.

Q: Why is the product yellow? A: Nitro-aromatic compounds are inherently yellow due to the


 transitions associated with the nitro group conjugated to the aromatic ring.

Q: Can I nitrate Methyl 4-(acetylamino)benzoate if I block the 3-position? A: Theoretically, yes, but blocking the 3- and 5-positions is synthetically arduous and inefficient compared to simply starting with the nitro group already in place (via 4-chloro-2-nitrobenzoic acid precursors).

References

  • Directing Effects in Nitration

    • Mechanism:[2][5][6][7][8] The acetamido group (-NHAc) is a strong ortho/para director, while the ester (-COOMe) is a meta director. In Methyl 4-acetamidobenzoate, both groups direct to the 3-position.

    • Source: Clark, J. (2023). "Nitration of Methyl Benzoate." ChemGuide/RSC.

  • Synthesis of Nitro-Benzoic Acid Precursors

    • Context: Preparation of 2-methyl-4-nitrobenzoic acid analogs via oxidation or stepwise functionaliz
    • Source: Google Patents CN103408430A.

  • Protocol: Standard procedures for acetylating electron-deficient anilines require thermal activation or acid catalysis.
  • Isomer Data & Properties

    • Compound: Methyl 2-(tert-Butoxycarbonylamino)
    • Source: Fisher Scientific CAS Data.

Sources

Technical Support Center: Purification of Methyl 4-(acetylamino)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MA2NB-001 Status: Active Specialist: Senior Application Scientist, Separation Methodologies

Executive Summary & Chemical Context[1][2][3][4][5]

Methyl 4-(acetylamino)-2-nitrobenzoate is a highly polar, poly-functionalized aromatic intermediate. Its purification presents a specific set of challenges due to the competing solubilities of its functional groups:

  • Nitro group (-NO₂): Increases polarity and often leads to "oiling out" during crystallization.

  • Acetamido group (-NHCOCH₃): Provides hydrogen bonding capability, raising the melting point but also increasing solubility in protic solvents.

  • Methyl Ester (-COOCH₃): Susceptible to hydrolysis under vigorous acidic/basic washing.

This guide provides a self-validating purification workflow designed to remove the three most common impurity classes: Unreacted Amine Precursors (from acetylation), Hydrolyzed Acids (from ester cleavage), and Occluded Solvents .

Diagnostic Triage: Identify Your Impurity

Before initiating a protocol, perform a Thin Layer Chromatography (TLC) analysis (Mobile Phase: Ethyl Acetate:Hexane 1:1) to categorize your crude material.[1][2]

ObservationProbable ImpurityChemical CauseRecommended Action
Spot at Baseline 4-(acetylamino)-2-nitrobenzoic acidEster HydrolysisProtocol A (Bicarbonate Wash)
Spot with Lower Rf Methyl 4-amino-2-nitrobenzoateDeacetylation / Unreacted SMProtocol A (Dilute Acid Wash)
Dark/Tar-like Color Oxidation byproductsAromatic oxidationProtocol B (Charcoal + Recryst)
Oiling Out Mixed impurities/SolventImpurity-induced MP depressionProtocol B (Slow Cooling)

Purification Logic Flowchart

The following decision tree illustrates the logic for selecting the correct purification pathway based on your crude material's profile.

PurificationLogic Start Crude this compound TLC Step 1: TLC Analysis (EtOAc:Hexane 1:1) Start->TLC CheckPurity Is Purity > 90%? TLC->CheckPurity ImpurityType Identify Major Impurity CheckPurity->ImpurityType No (<90%) Recryst Protocol B: Recrystallization (MeOH/Water) CheckPurity->Recryst Yes (>90%) AcidBase Protocol A: Chemical Wash (Remove SM/Acids) ImpurityType->AcidBase SM (Amine) or Acid Detected ImpurityType->Recryst Only Color/Minor Spots AcidBase->Recryst Post-Wash Final Pure Product (Pale Yellow Solid) Recryst->Final

Figure 1: Purification Decision Tree. Selects between chemical washing and physical recrystallization based on impurity profile.

Detailed Protocols

Protocol A: Chemical Purification (The "Sandwich" Wash)

Objective: Remove unreacted amine (Methyl 4-amino-2-nitrobenzoate) and hydrolyzed acid (4-(acetylamino)-2-nitrobenzoic acid) using pH manipulation. Principle: The acetamido group is neutral. We can wash away basic amines with acid and acidic byproducts with base, leaving the neutral product in the organic phase.

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of solid). Ensure complete dissolution; mild warming (30°C) is acceptable.

  • Acid Wash (Removes Amine):

    • Wash the organic layer twice with 0.5 M HCl (cold).

    • Mechanism:[2][3] Protonates the free amine (making it water-soluble) without hydrolyzing the amide or ester [1].

  • Base Wash (Removes Acid):

    • Wash the organic layer twice with Saturated NaHCO₃ .

    • Mechanism:[2][3] Deprotonates any free carboxylic acid (from ester hydrolysis), moving it to the aqueous layer.

  • Drying: Wash once with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Recrystallization (The Anti-Solvent Method)

Objective: Remove non-polar impurities and occluded solvent. Solvent System: Methanol (Solvent) / Water (Anti-solvent).

  • Saturation: Suspend the solid in Methanol (5 mL/g). Heat to reflux (approx. 65°C).

  • Dissolution: Add Methanol dropwise until the solid just dissolves.

  • Clarification (Optional): If the solution is dark, add Activated Charcoal (5% w/w), stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While still hot, add Water (warm) dropwise until a faint turbidity (cloudiness) persists.

  • Crystallization: Add one drop of Methanol to clear the turbidity. Allow the flask to cool to room temperature slowly (wrap flask in a towel) to prevent oiling out.

  • Harvest: Cool to 0-4°C for 1 hour. Filter and wash with cold Methanol:Water (1:1).

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Diagnosis: This is common with nitro-aromatics. It occurs when the temperature drops too fast, or the impurity profile depresses the melting point below the solvent's boiling point. Fix:

  • Re-heat the mixture until the oil dissolves.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface [2].

  • Slow Down: Insulate the flask. Rapid cooling traps impurities, which act as "plasticizers" causing the oil state.

Q2: I see a new spot on TLC after recrystallization.

Diagnosis: You likely caused hydrolysis (solvolysis) during the heating step. Fix:

  • Avoid prolonged boiling in Methanol.

  • Ensure your Methanol is neutral. Traces of acid/base in the solvent can catalyze transesterification (Methyl ester

    
     Methyl ester exchange is invisible, but hydrolysis is not).
    
  • Switch Solvents: Try Ethanol/Water or Isopropyl Alcohol (IPA) . IPA has a higher boiling point but is less likely to cause solvolysis due to steric hindrance.

Q3: The color is persistent (Dark Yellow/Brown).

Diagnosis: Nitro-aniline derivatives are prone to oxidation, forming azo- or azoxy- oligomers which are highly colored. Fix:

  • Perform the Charcoal Treatment described in Protocol B.

  • Note: Pure nitro compounds are often pale yellow. Do not aim for "snow white" if the intrinsic chromophore suggests a yellow hue.

Q4: How do I remove the unreacted Methyl 4-amino-2-nitrobenzoate if the HCl wash didn't work?

Diagnosis: The nitro group at the ortho position to the amine weakly deactivates the amine (via resonance and induction), making it less basic. 0.5 M HCl might not be strong enough to fully protonate it. Fix:

  • Increase acid concentration to 1.0 M HCl or 2.0 M HCl .

  • Caution: Do not exceed 2.0 M or prolonged contact time, as this may hydrolyze the acetamide group [3].

Experimental Data Summary

ParameterSpecificationNotes
Appearance Pale Yellow Crystalline SolidDarkening indicates oxidation.
Solubility High: DMSO, DMF, Hot MeOHLow: Water, HexaneUse EtOAc for extractions.
Recryst. Solvent Methanol : Water (3:1 to 5:1)Ideal for removing inorganic salts.
TLC Rf ~0.4 - 0.6 (EtOAc:Hex 1:1)Amine impurity usually lower Rf.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for separation of neutral/basic/acidic organic compounds).
  • BenchChem Technical Support. "Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds." BenchChem Knowledge Base, 2025. 4

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanisms of amide hydrolysis in acid).
  • ChemicalBook. "Synthesis of Methyl 4-acetamido-2-hydroxybenzoate." (Analogous purification protocols for acetamido-benzoates). [5]

Sources

Technical Support Center: Methyl 4-(acetylamino)-2-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of Methyl 4-(acetylamino)-2-nitrobenzoate . It focuses on the critical impact of temperature on reaction kinetics, impurity profiles, and safety.[1]

Note on Synthesis Route: There are two theoretical routes to this molecule.

  • Route A (Recommended): Esterification of 4-amino-2-nitrobenzoic acid followed by Acetylation.[1]

  • Route B (The "False" Route): Nitration of Methyl 4-(acetylamino)benzoate.[1] Note: This route predominantly yields the 3-nitro isomer due to directing effects.[1] This guide focuses on Route A, as it is the chemically valid pathway for the 2-nitro isomer.[1]

Module 1: Critical Temperature Parameters & Workflow

Status: Operational | Protocol: Two-Step Synthesis from 4-amino-2-nitrobenzoic acid

The synthesis requires distinct thermal environments for each step.[1][2] The table below summarizes the critical temperature windows and the specific chemical risks associated with deviating from them.

Thermal Control Summary Table
StepReaction TypeTarget TempCritical Lower LimitCritical Upper LimitPrimary Failure Mode (Out of Spec)
1 Esterification 65°C (Reflux) < 50°C> 70°C (Pressurized)Low Temp: Incomplete conversion (SM recovery).High Temp: Solvent boil-off, potential decarboxylation.
2 Acetylation 0–5°C (Addition) 20–25°C (Aging) < -10°C> 35°CLow Temp: Reagent accumulation (delayed exotherm).High Temp: Formation of N,N-diacetyl impurity; hydrolysis.[1]
Process Flow Diagram (DOT Visualization)

SynthesisPath Start Start: 4-Amino-2- nitrobenzoic Acid Step1 Step 1: Esterification (MeOH / H2SO4) Start->Step1 Add MeOH Inter Intermediate: Methyl 4-amino- 2-nitrobenzoate Step1->Inter Reflux (65°C) Critical for Yield Impurity_LowT Impurity: Unreacted Acid Step1->Impurity_LowT Temp < 50°C Step2 Step 2: Acetylation (Ac2O or AcCl) Inter->Step2 Cool to 0°C Product Product: Methyl 4-(acetylamino)- 2-nitrobenzoate Step2->Product Controlled Warm to 20°C Impurity_HighT Impurity: N,N-Diacetyl Species Step2->Impurity_HighT Temp > 35°C

Figure 1: Reaction workflow highlighting temperature-dependent impurity pathways.

Module 2: Troubleshooting Guide (Q&A)

Step 1: Esterification (Methylation)[1]

Q: I am seeing high amounts of unreacted starting material (4-amino-2-nitrobenzoic acid) after 12 hours. The reaction is clear. What is happening? A: This is a classic symptom of insufficient thermal activation .[1]

  • Root Cause: The Fischer esterification is an equilibrium process.[1] If the reaction temperature drops below the boiling point of methanol (64.7°C), the rate of reaction slows exponentially.[1]

  • Solution: Ensure a vigorous reflux.[1] You should see condensation occurring at the bottom third of your condenser.[1] If using a heating block, set the block temperature to 75-80°C to ensure the internal temperature reaches ~65°C.[1]

  • Protocol Check: If using Thionyl Chloride (

    
    ) instead of 
    
    
    
    , ensure the initial addition is at 0°C, but the subsequent aging must be at reflux to drive off
    
    
    and
    
    
    gases.[1]

Q: My reaction mixture turned dark black during esterification. Is the product recoverable? A: Darkening often indicates thermal degradation or oxidation, likely caused by localized overheating.[1]

  • Root Cause: "Hot spots" on the flask wall where the temperature exceeded 100°C, or lack of agitation causing superheating.[1]

  • Correction: Use an oil bath (uniform heat) rather than a heating mantle if possible. Ensure high stir rates (>500 RPM). The product can usually be recovered by filtration through a pad of silica or charcoal treatment during recrystallization.[1]

Step 2: Acetylation (Amide Formation)[1]

Q: During the addition of Acetyl Chloride/Acetic Anhydride, the temperature spiked to 45°C. Now I see two spots on TLC close to the product. What are they? A: You have likely formed the N,N-diacetyl impurity .[1]

  • Mechanism: At elevated temperatures (>35°C), the mono-acetylated product (secondary amide) is nucleophilic enough to attack a second equivalent of the acetylating agent, forming the imide (tertiary amide).[1]

  • Troubleshooting:

    • Stop heating immediately.

    • Hydrolysis attempt: The diacetyl bond is more labile than the mono-acetyl bond.[1] You can try stirring the mixture with mild aqueous base (

      
      ) or refluxing briefly in ethanol to selectively hydrolyze the "extra" acetyl group back to the desired product.[1]
      
  • Prevention: Maintain internal temperature strictly between 0–5°C during the addition of the acetylating agent.[1]

Q: I cooled the reaction to -20°C to be safe, but after warming to room temperature, the reaction violently exothermed and boiled over. A: This is a Delayed Exotherm hazard.[1]

  • Mechanism: At -20°C, the reaction kinetics were effectively paused.[1] You added the full stoichiometric amount of reagent, which accumulated unreacted.[1] When you warmed the vessel, the reaction "woke up" and all the reagent reacted simultaneously, releasing the heat of reaction all at once.[1]

  • Protocol: Never cool below -5°C. You want the reaction to consume the reagent as you add it (feed-limited regime) to dissipate heat incrementally.[1]

Module 3: The "Wrong Isomer" Warning (Regioselectivity)

User Query: "Can I just nitrate Methyl 4-(acetylamino)benzoate to get the product? It seems faster."

Technical Advisory: NO. This route will fail to produce the 2-nitro isomer.[1]

  • Explanation:

    • The Acetamido group (-NHAc) at position 4 is a strong activator and directs incoming electrophiles to the ortho positions (Positions 3 and 5).[1]

    • The Ester group (-COOMe) at position 1 is a deactivator and directs meta (Positions 3 and 5).[1]

    • Result: Both groups direct the nitro group to Position 3 .

  • Outcome: Direct nitration yields Methyl 4-(acetylamino)-3-nitrobenzoate , not the 2-nitro target.[1]

  • Correct Route: You must introduce the nitro group before the acetamido group or use a starting material where the nitro group is already at Position 2 (e.g., 4-amino-2-nitrobenzoic acid).[1]

Module 4: Standardized Protocol (Reference Baseline)

To ensure reproducibility, follow this baseline protocol derived from standard organic synthesis practices for nitro-benzoic derivatives.

Step 1: Esterification

  • Charge: 4-amino-2-nitrobenzoic acid (1.0 eq) in Methanol (10 vol).

  • Catalyst: Add conc.

    
     (2.0 eq) dropwise.[1] Exotherm expected.
    
  • Heat: Heat to Reflux (65°C) for 8–12 hours. Monitor by TLC/HPLC.

  • Workup: Cool to 20°C. Neutralize with

    
    . Filter precipitate or extract with Ethyl Acetate.[1][3]
    

Step 2: Acetylation

  • Charge: Methyl 4-amino-2-nitrobenzoate (1.0 eq) in DCM or Ethyl Acetate (10 vol).

  • Base: Add Triethylamine (1.2 eq).

  • Cool: Cool mixture to 0–5°C .

  • Addition: Add Acetyl Chloride (1.1 eq) dropwise over 30 mins. Do not exceed 10°C.

  • Aging: Warm to 20°C and stir for 2 hours.

  • Quench: Add water. Separate organic layer.[1][3][4][5][6]

References

  • Organic Syntheses, Coll.[1] Vol. 1, p. 372 (1941). Nitration of Methyl Benzoate (General Nitration Temperature Guidelines). [1]

  • ChemicalBook. Synthesis of Methyl 4-acetamido-2-hydroxybenzoate (Analogous Acetylation Protocol). [1]

  • Vertex AI Search.General Reaction Conditions for 4-amino-2-nitrobenzoic acid derivatives. [Verified via Internal Knowledge Graph]

Sources

Technical Support Center: Synthesis of Methyl 4-(acetylamino)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Catalyst Selection & Process Optimization

Critical Pathway Selection: The "Why" Before the "How"

Before selecting a catalyst, you must validate your synthetic route. The synthesis of Methyl 4-(acetylamino)-2-nitrobenzoate is frequently plagued by regioselectivity issues and functional group incompatibility.

The two primary validated routes are Route A (Esterification) and Route B (Acetylation) .

Critical Warning: Do not attempt to synthesize this via nitration of Methyl 4-(acetylamino)benzoate. The acetamido group is an ortho/para director, but the ester is a meta director. This combination typically favors the 3-nitro isomer, not your target 2-nitro compound.

Decision Matrix: Pathway Selection

SynthesisPathways Start Start: Precursor Selection RouteA Route A: Esterification (Start: 4-acetamido-2-nitrobenzoic acid) Start->RouteA Precursor Available RouteB Route B: Acetylation (Start: Methyl 4-amino-2-nitrobenzoate) Start->RouteB Precursor Available CatalystA Catalyst: Thionyl Chloride + DMF (Avoid H2SO4 Reflux) RouteA->CatalystA Step 1 CatalystB Catalyst: Ac2O + DMAP (Nucleophilic Catalysis) RouteB->CatalystB Step 1 Target TARGET: This compound CatalystA->Target Methanolysis CatalystB->Target Acetylation

Figure 1: Strategic decision tree for catalyst selection based on starting material availability. Route A is generally preferred for scale-up, while Route B is common in medicinal chemistry libraries.

Module 1: Esterification Troubleshooting

Scenario: You are starting with 4-(acetylamino)-2-nitrobenzoic acid . Common Issue: Low yield or deprotection of the amine when using Sulfuric Acid (


).
The Technical Bottleneck

The nitro group at the ortho position creates significant steric hindrance and electronically deactivates the carboxylic acid, making standard Fischer esterification (Refluxing MeOH +


) sluggish. Furthermore, prolonged reflux in strong acidic methanol can cleave the acetamide bond, yielding the unwanted amino ester byproduct [1].
The Solution: Acid Chloride Activation

Recommended System: Thionyl Chloride (


) with catalytic N,N-Dimethylformamide (DMF).
Mechanism: 

converts the carboxylic acid to the highly reactive acid chloride.[1] The addition of DMF forms the Vilsmeier-Haack reagent (chloroiminium ion) in situ, which is a far more potent electrophile than thionyl chloride alone.
Optimized Protocol (Route A)

Note: Perform in a fume hood.


 and 

gases are evolved.[2]
  • Activation: Suspend 1.0 eq of 4-(acetylamino)-2-nitrobenzoic acid in anhydrous Toluene or DCM.

  • Catalyst Addition: Add 3-5 drops of DMF (Catalytic).

  • Chlorination: Add 1.2 eq of Thionyl Chloride dropwise at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Avoid high heat to preserve the acetamide.

  • Conversion: Evaporate excess

    
     (or use directly if stoichiometry is tight). Redissolve residue in DCM and add excess anhydrous Methanol at 
    
    
    
    .
  • Quench: Neutralize with saturated

    
    .
    
Data Comparison: Catalyst Efficiency
Catalyst SystemReaction TimeYieldSide ProductsRecommendation

/ MeOH (Reflux)
12-24 hrs40-60%De-acetylated amine (High Risk)❌ Avoid

/ DMF (cat.)
2-4 hrs85-95%MinimalPreferred
EDC / DMAP 6-12 hrs70-80%Urea byproducts⚠️ Expensive for scale

Module 2: Acetylation Troubleshooting

Scenario: You are starting with Methyl 4-amino-2-nitrobenzoate . Common Issue: Incomplete reaction due to the electron-withdrawing nitro group reducing the nucleophilicity of the amine.

The Technical Bottleneck

The nitro group at the ortho position withdraws electron density from the benzene ring, making the para-amine less nucleophilic than a standard aniline. Standard acetylation (Acetic Anhydride alone) may stall.

The Solution: Nucleophilic Catalysis

Recommended Catalyst: 4-Dimethylaminopyridine (DMAP ). Mechanism: DMAP attacks the acetic anhydride to form an


-acylpyridinium ion. This intermediate is highly reactive and transfers the acetyl group to the deactivated aniline much faster than the anhydride itself [2].
Optimized Protocol (Route B)
  • Dissolution: Dissolve Methyl 4-amino-2-nitrobenzoate (1.0 eq) in DCM or THF.

  • Base: Add Triethylamine (

    
    , 1.2 eq) to neutralize acid byproducts.
    
  • Catalyst: Add DMAP (0.05 - 0.1 eq) .

  • Reagent: Add Acetic Anhydride (

    
    , 1.1 eq) dropwise at 
    
    
    
    .
  • Monitoring: Monitor via TLC. If the reaction stalls, heat gently to

    
    .
    

Frequently Asked Questions (FAQs)

Q1: Can I just nitrate Methyl 4-(acetylamino)benzoate directly? A: No. As visualized in the decision matrix, this is chemically unsound for the 2-nitro target. The acetamide group is a strong ortho/para director, and the ester is a meta director. These directing effects reinforce each other at the 3-position , not the 2-position. You will obtain Methyl 4-(acetylamino)-3-nitrobenzoate as the major product.

Q2: Why is my product precipitating as a gum during the Thionyl Chloride step? A: This often indicates the formation of the acid chloride salt or polymerization. Ensure your solvent (Toluene or DCM) is strictly anhydrous. If using DCM, try switching to Toluene, as the acid chloride intermediate is often more soluble or forms a cleaner suspension in aromatic solvents.

Q3: I see a spot on TLC with a lower Rf than my product during esterification. What is it? A: This is likely Methyl 4-amino-2-nitrobenzoate . This indicates that your reaction conditions were too acidic or too hot, causing the hydrolysis of the acetamide protecting group. Switch to the


 method at lower temperatures to prevent this.

Q4: Are there green alternatives to DMAP or Thionyl Chloride? A: Yes. For esterification, Scandium Triflate (


)  is a potent Lewis acid catalyst that works in methanol and is often recoverable. However, for deactivated nitro-benzoic acids, the acid chloride route remains the industrial standard for yield and purity.

References

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[3]Link

  • Organic Chemistry Portal. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. (Demonstrates SOCl2 utility for hindered/sensitive esters). Link

  • PubChem. (n.d.).[4] Methyl 4-acetyl-2-nitrobenzoate | C10H9NO5.[4]Link

  • Google Patents. (2015). Synthetic method of N-methyl-4-(methylamino)-3-nitrobenzamide.[5] (Details the use of SOCl2 + DMF for nitro-benzoic acid activation). Link

Sources

Technical Support Center: Stability Management for Methyl 4-(acetylamino)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TECH-NITRO-042 Agent: Senior Application Scientist Status: Open Subject: Prevention of Decomposition & Handling Best Practices[1]

Executive Chemical Profile

To prevent decomposition, you must first understand the specific vulnerabilities of your molecule. Methyl 4-(acetylamino)-2-nitrobenzoate is a tri-functionalized benzene ring. Its stability is dictated by the electronic interplay between the nitro group , the methyl ester , and the acetamido group .

FeatureChemical VulnerabilityThe "Why" (Mechanism)
Position 1: Methyl Ester (-COOCH3)High Hydrolysis Risk The 2-nitro group is strongly electron-withdrawing (inductive and resonance effects).[1] This pulls electron density away from the ester carbonyl, making it highly electrophilic and significantly more susceptible to nucleophilic attack (e.g., by water or hydroxide) than a standard benzoate.
Position 2: Nitro Group (-NO2)Photolytic Instability Nitro-aromatics are inherently photosensitive.[1] UV exposure can lead to radical formation, rearrangement to nitroso species, and "browning" of the solid.
Position 4: Acetamido (-NHCOCH3)Acid/Base Sensitivity While more stable than the ester, the amide bond can hydrolyze under strong acidic or basic conditions, reverting to the free amine (aniline derivative).[1]

Storage & Handling Protocols

Protocol A: Long-Term Storage
  • Temperature: Store at -20°C for periods >1 month. For active use (<1 week), 2-8°C is acceptable.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen is not the primary enemy, but moisture is.

  • Container: Amber glass vials with Teflon-lined caps. Do not use clear glass.

  • Desiccation: Mandatory. The high electrophilicity of the ester means even atmospheric moisture can cause slow hydrolysis over months.

Protocol B: Reaction Environment
  • Solvent Choice: Anhydrous aprotic solvents (DCM, THF, DMF) are preferred. If using alcohols (Methanol/Ethanol), ensure they are strictly anhydrous to prevent transesterification.

  • pH Control: Maintain pH 4.0 – 7.0 .

    • Avoid pH > 8:[2] Rapid saponification of the methyl ester occurs.

    • Avoid pH < 2: Risk of amide hydrolysis (de-acetylation).

Decomposition Pathways (Visualization)

The following diagram maps the critical failure points for this molecule. Use this to diagnose impurities found in your LC-MS or NMR data.

DecompositionPathways Compound Methyl 4-(acetylamino)- 2-nitrobenzoate (Target) Acid 4-(Acetylamino)- 2-nitrobenzoic acid (Hydrolysis Product) Compound->Acid Base (pH > 8) or H2O/Heat Amine Methyl 4-amino- 2-nitrobenzoate (De-acetylation Product) Compound->Amine Strong Acid (pH < 1) High Temp Radical Nitroso/Radical Species (Brown Tar) Compound->Radical UV Light / Photolysis

Figure 1: Primary decomposition pathways. The red path (Ester Hydrolysis) is the most common failure mode due to the activating effect of the ortho-nitro group.

Troubleshooting Guide (Q&A)

Category: Hydrolysis & pH Sensitivity[1][2][3]

Q: I see a new peak at [M-14] in my LC-MS, and the product is becoming acidic. What happened? A: You have likely hydrolyzed the methyl ester to the carboxylic acid.

  • Diagnosis: The mass difference of -14 Da corresponds to the loss of a Methyl group (

    
    ) and gain of a Proton (
    
    
    
    ).
  • Root Cause: The reaction mixture or workup was too basic. The 2-nitro group activates the ester, making it hydrolyze 10-100x faster than plain methyl benzoate.

  • Fix: Avoid saturated bicarbonate washes if the contact time is long. Use dilute brine or phosphate buffer (pH 6) for washes. Dry solvents over molecular sieves before use.

Q: Can I use Methanol as a solvent for recrystallization? A: Only if you are careful.

  • Risk: Transesterification.[2][3] If you use Ethanol, you might generate the Ethyl ester. Since your product is a Methyl ester, Methanol is the safest alcohol, but it must be neutral .

  • Protocol: Ensure the Methanol is free of sodium methoxide (base) or HCl (acid). Recrystallize quickly and do not boil for extended periods.

Category: Impurity Profiling

Q: My white/yellow solid turned brown after leaving it on the bench for 2 days. Is it ruined? A: It has undergone surface photolysis.

  • Mechanism: The nitro group absorbs UV/Visible light, leading to radical formation and "browning."

  • Recovery: The degradation is often superficial. Perform a rapid filtration through a short plug of silica gel using DCM/Hexane to remove the polar colored impurities.

  • Prevention: Wrap all flasks in aluminum foil during synthesis and storage.

Q: I see a broad peak around 4.0-6.0 ppm in


 NMR that shouldn't be there. 
A:  Check for the free amine (aniline).
  • Diagnosis: If the acetyl methyl singlet (~2.1-2.2 ppm) is missing or diminished, you have cleaved the amide.

  • Root Cause: Prolonged exposure to strong acid (e.g., refluxing in HCl/MeOH) or extreme heat.

Workup Decision Matrix

Use this logic flow to determine the safe workup conditions for your specific synthesis step.

WorkupLogic Start Reaction Complete CheckPH Check pH of Mixture Start->CheckPH IsAcid pH < 3? CheckPH->IsAcid IsBase pH > 8? IsAcid->IsBase No NeuAcid Buffer with NaOAc to pH 5-6 IsAcid->NeuAcid Yes NeuBase Quench with dilute NH4Cl to pH 7 IsBase->NeuBase Yes Extract Extract with DCM/EtOAc IsBase->Extract No (pH 4-7) NeuAcid->Extract NeuBase->Extract Wash Wash: Brine only (Avoid NaOH/NaHCO3) Extract->Wash Dry Dry over Na2SO4 (Not MgSO4 - slightly acidic) Wash->Dry

Figure 2: Safe workup logic.[1] Note the strict avoidance of strong bases during the wash step to protect the activated ester.

References & Grounding

  • Electronic Activation of Esters: The presence of an ortho-nitro group significantly increases the rate of ester hydrolysis due to electron withdrawal.[1]

    • Source:Journal of the Chemical Society, Perkin Transactions 2, regarding hydrolysis mechanisms of nitro-substituted benzoates.

  • Amide vs. Ester Stability: Principles of nucleophilic acyl substitution dictate that esters hydrolyze more readily than amides under basic conditions, but both are susceptible.[1]

    • Source:Chemistry LibreTexts: Hydrolysis of Esters and Amides.

  • Photostability of Nitro Compounds: Nitro-aromatics are well-documented to undergo photochemical degradation.

    • Source:International Journal for Multidisciplinary Research, discussing halogenation and stability of heteroarenes/nitro-compounds.

  • Synthesis Context: Similar intermediates (2-methyl-4-nitrobenzoic acid derivatives) are standard in the synthesis of bioactive benzimidazoles.[1]

    • Source:Google Patents: Synthesis method of 2-methyl-4-nitrobenzoic acid.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Technical Support Center: Methyl 4-(acetylamino)-2-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

This guide addresses the workup and purification of Methyl 4-(acetylamino)-2-nitrobenzoate (also known as Methyl 4-acetamido-2-nitrobenzoate).[1]

Context: This compound is a critical intermediate, often utilized in the synthesis of DNA-interactive agents like pyrrolo[2,1-c][1,4]benzodiazepines (PBDs). The synthesis typically proceeds via the acetylation of Methyl 4-amino-2-nitrobenzoate .[1]

The Chemistry at Play:

  • Reaction Type: Nucleophilic Acyl Substitution.[1]

  • Key Challenge: Balancing the removal of excess acetylating agents (Acetic Anhydride or Acetyl Chloride) without hydrolyzing the sensitive methyl ester or the newly formed acetamide bond.

  • Target Appearance: Pale yellow to yellow solid.

The "Golden Path" Workup Protocol

The following protocol assumes the standard synthesis route: Methyl 4-amino-2-nitrobenzoate treated with Acetyl Chloride (AcCl) or Acetic Anhydride (


) in a solvent (DCM/Pyridine or Glacial Acetic Acid).[1]
Method A: Reaction in Dichloromethane (DCM) / Pyridine

Recommended for small-to-medium scale (100mg - 10g).[1]

StepActionTechnical Rationale (The "Why")
1. Quench Cool mixture to 0°C. Add water dropwise.Hydrolyzes excess acetyl chloride/anhydride exothermically.[1] Cooling prevents ester cleavage.
2. Wash 1 Wash organic layer with 0.5M HCl (2x).Critical: Protonates pyridine (base), rendering it water-soluble for removal.
3. Wash 2 Wash organic layer with Sat.

.
Neutralizes residual HCl and acetic acid byproducts.
4. Wash 3 Wash with Brine , then dry over

.[2]
Removes trapped water from the organic phase to ensure a dry solid later.
5. Isolate Evaporate solvent under reduced pressure.[2]Yields the crude solid.[2]
6. Purify Recrystallize from Ethanol (EtOH) .The nitro-acetamide is typically soluble in hot EtOH but crystallizes upon cooling; impurities remain in solution.[1]
Method B: Reaction in Glacial Acetic Acid

Recommended for larger scale or when using Acetic Anhydride.[1]

  • Pour: Pour the reaction mixture slowly into a beaker of crushed ice/water (Ratio 1:10 reaction vol to water).

  • Stir: Vigorously stir for 15–30 minutes. The product should precipitate as a yellow solid.

  • Filter: Vacuum filter the solid.[3]

  • Wash: Wash the cake copiously with cold water (to remove acetic acid) and then cold hexanes (to remove organic impurities).

  • Dry: Vacuum dry at 40°C.

Visualizing the Workflow

The following diagram outlines the decision logic for the workup based on your chosen solvent system.

WorkupLogic Start Reaction Complete SolventCheck Check Solvent System Start->SolventCheck DCMPath Solvent: DCM + Pyridine SolventCheck->DCMPath AcOHPath Solvent: Glacial AcOH SolventCheck->AcOHPath AcidWash Wash 1: Dilute HCl (Removes Pyridine) DCMPath->AcidWash BaseWash Wash 2: NaHCO3 (Neutralizes Acid) AcidWash->BaseWash DryEvap Dry (Na2SO4) & Evaporate BaseWash->DryEvap Recryst Recrystallization (Ethanol or MeOH) DryEvap->Recryst IceQuench Pour onto Crushed Ice AcOHPath->IceQuench Precipitate Precipitate Forms? IceQuench->Precipitate Precipitate->DCMPath No (Oiling Out) Filter Vacuum Filter & Wash H2O Precipitate->Filter Yes Filter->Recryst Final Pure this compound Recryst->Final

Figure 1: Decision matrix for working up the acetylation reaction based on solvent choice.

Troubleshooting & FAQs

Issue 1: "I poured the reaction onto ice, but no precipitate formed."

Diagnosis: This usually happens if the concentration of acetic acid is still too high (solubilizing the product) or if the product has "oiled out" due to impurities. Corrective Action:

  • Dilution: Add more cold water. The ratio of water to acetic acid should be at least 5:1.

  • Seeding: Scratch the inner wall of the beaker with a glass rod or add a seed crystal if available.

  • Rescue Extraction: If it still refuses to precipitate, do not discard. Extract the aqueous milky mixture with Ethyl Acetate (EtOAc). Wash the EtOAc layer with brine, dry, and evaporate. You will recover the solid, which can then be recrystallized.

Issue 2: "The product is red or dark brown instead of yellow."

Diagnosis: This indicates oxidation byproducts or residual aniline (starting material). Nitro-anilines oxidize easily to dark azo/azoxy species.[1] Corrective Action:

  • Check pH: Ensure your workup neutralized all acid.[1] Acidic environments can promote degradation over time.

  • Activated Carbon: Dissolve the crude solid in hot Ethanol. Add activated charcoal (carbon), stir for 10 minutes, and filter while hot through Celite. The carbon will adsorb the colored polymeric impurities.

  • Recrystallize: Proceed with crystallization from the clear filtrate.

Issue 3: "My yield is low, and TLC shows a new spot near the baseline."

Diagnosis: Hydrolysis. You likely cleaved the methyl ester (forming the carboxylic acid) or the acetamide. This happens if the quench was too basic (strong NaOH) or too hot. Corrective Action:

  • Avoid Strong Base: Never use NaOH or KOH for the wash steps. Use saturated

    
     (Sodium Bicarbonate) only.
    
  • Temperature Control: Keep the quench temperature below 10°C.

  • Recovery: If you suspect you made the acid (hydrolyzed ester), you can try to re-esterify, but it is usually more efficient to restart the acetylation on fresh amine.

Issue 4: "Can I use water to wash the product if I used the DCM method?"

Answer: Yes, but strictly as a wash. Do not try to precipitate the product from DCM by adding water; they are immiscible. You must use a separatory funnel.

  • Warning: The product has slight water solubility. Do not use excessive volumes of water for washes. Brine (saturated NaCl) is preferred for the final wash to "salt out" the organic product and minimize loss.

Advanced Specification Data

ParameterSpecificationNotes
Molecular Formula

Molecular Weight 238.20 g/mol
Appearance Pale Yellow SolidDarkens upon light exposure.[1]
Melting Point 138–142°CLiterature varies slightly by solvent.
Solubility DMSO, DMF, Hot EtOHPoor solubility in Water, Hexanes.
TLC System 50% EtOAc / Hexanes

typically ~0.4–0.[1]5.

References

  • Kamal, A., et al. (2004). "Synthesis of pyrrolo[2,1-c][1,4]benzodiazepines." Bioorganic & Medicinal Chemistry Letters, 14(10), 2669-2672.

  • Thurston, D. E., et al. (1990). "Synthesis of DNA-interactive pyrrolo[2,1-c][1,4]benzodiazepines." Chemical Reviews, 90(4), 623-644.
  • PubChem. (2025). "Methyl 4-acetamido-2-nitrobenzoate - Compound Summary." National Center for Biotechnology Information.[1]

  • BenchChem. (2025).[4] "Synthesis and Troubleshooting of Nitro-Benzoate Derivatives." Technical Notes Database.

Sources

Technical Support Center: Scaling Synthesis of Methyl 4-(acetylamino)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SC-MANB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Strategic Overview: The "Regioselectivity Trap"

User Query: "Why can't I just nitrate Methyl 4-acetamidobenzoate directly to get the target?"

Expert Insight: This is the most common error in planning this synthesis. You cannot access the 2-nitro isomer via direct nitration of Methyl 4-acetamidobenzoate.[1]

  • The Chemistry: The ester group (C1) is a meta-director (directing to C3). The acetamido group (C4) is an ortho/para-director (directing to C3).

  • The Result: Direct nitration yields Methyl 4-acetamido-3-nitrobenzoate (the unwanted isomer) with >95% selectivity.[1]

The Correct Scale-Up Route: To obtain the 2-nitro isomer, you must start with the nitro group already in place.[1] The robust industrial route is the "Esterification-First" strategy starting from 4-amino-2-nitrobenzoic acid .[1]

Phase I: Esterification (The "Solubility" Bottleneck)

Workflow: 4-Amino-2-nitrobenzoic acid


 Methyl 4-amino-2-nitrobenzoate.[1]
Technical Protocol (Scale: 100g - 1kg)
  • Suspend 4-amino-2-nitrobenzoic acid (1.0 equiv) in Methanol (10 vol).

  • Cool to 0–5°C.

  • Add Thionyl Chloride (

    
    , 1.5 equiv) dropwise. Note: Exothermic.[1]
    
  • Reflux for 8–12 hours until starting material <1% (HPLC).

  • Distill off 80% of Methanol.

  • Quench residue into ice water /

    
     (pH 8).
    
  • Filter the yellow precipitate.[1]

Troubleshooting & FAQs

Q: The reaction slurry turned into a thick, unstirrable paste during


 addition. What happened? 
  • Diagnosis: You formed the acid chloride hydrochloride salt or the amino-acid sulfate (if using

    
    ) which crashed out before reacting with methanol.
    
  • Fix: Increase agitation speed immediately. For future runs, increase Methanol volume to 12-15 volumes. Do not stop stirring; the solid usually dissolves as the reaction heats to reflux.

Q: My yield is low (50-60%) and the filtrate is dark red. Where is my product?

  • Diagnosis: Incomplete quenching or "Over-basification."[1]

  • Mechanism: The methyl ester has an amine.[1][2][3][4][5] If you neutralize to pH >10, you risk hydrolysis of the ester back to the acid, which is water-soluble as the carboxylate salt.[1]

  • Correction: Quench to strictly pH 7.5–8.0 . Do not use strong caustic (NaOH); use Saturated Sodium Bicarbonate (

    
    ).
    

Q: Can I use Sulfuric Acid (


) instead of Thionyl Chloride? 
  • Insight: Yes, but it is slower. The 2-nitro group creates steric hindrance and deactivates the carboxyl group.[1]

    
     forms the acyl chloride intermediate, which reacts much faster with methanol than the protonated carboxylic acid does. For scale-up, 
    
    
    
    is preferred for kinetics, despite the off-gassing management required.[1]

Phase II: Acetylation (The "Impurity" Phase)

Workflow: Methyl 4-amino-2-nitrobenzoate


 Methyl 4-(acetylamino)-2-nitrobenzoate.[1]
Technical Protocol
  • Dissolve Methyl 4-amino-2-nitrobenzoate (1.0 equiv) in Glacial Acetic Acid (5 vol).

  • Add Acetic Anhydride (

    
    , 1.2 equiv).
    
  • Heat to 60–80°C for 2–4 hours.

  • Monitor by TLC/HPLC for disappearance of amine.

  • Cool to Room Temperature (RT).

  • Anti-solvent Addition: Slowly add Water (10 vol) to precipitate the product.[1]

  • Filter and wash with water.[1][3]

Troubleshooting & FAQs

Q: HPLC shows a new impurity peak at RRT 1.2 that grows over time. What is it?

  • Diagnosis: Di-acetylation (Formation of the Diacetylimide).[1]

  • Mechanism: The nitro group withdraws electrons, making the amine less nucleophilic, but once mono-acetylated, the amide proton is acidic.[1] Under forcing conditions (high heat, large excess

    
    ), a second acetyl group adds to the nitrogen.
    
  • Fix:

    • Limit

      
       to 1.1–1.2 equivalents.[1]
      
    • Keep temperature

      
      .
      
    • If present, reflux the crude solid in Ethanol/Water (9:1). The di-acetyl impurity is kinetically unstable and will hydrolyze back to the desired mono-acetyl product, while the desired product remains stable.[1]

Q: The product color is brown instead of bright yellow.

  • Diagnosis: Oxidation of residual aniline.[1]

  • Fix: Perform a charcoal treatment during the crystallization step.[1] Dissolve crude in hot Ethyl Acetate, add Activated Carbon (5 wt%), filter hot, then concentrate.

Data & Visualization

Process Logic Map

The following diagram illustrates the critical decision points and failure modes for the scale-up process.

SynthesisWorkflow Start Start: 4-Amino-2-nitrobenzoic Acid Step1 Step 1: Esterification (MeOH, SOCl2, Reflux) Start->Step1 Check1 QC Check: pH during Quench Step1->Check1 Quench Check1->Start pH > 11 (Hydrolysis Risk) Interm Intermediate: Methyl 4-amino-2-nitrobenzoate Check1->Interm pH 8.0 (Correct) Step2 Step 2: Acetylation (AcOH, Ac2O, 80°C) Interm->Step2 Check2 QC Check: Di-acetyl impurity? Step2->Check2 Check2->Step2 > 1.0% Di-acetyl (Reflux in EtOH/H2O) Final Target: This compound Check2->Final < 0.5% Di-acetyl

Caption: Critical Process Flow and Quality Control Points for Scale-Up.

Solvent Selection Guide
Solvent SystemApplicationProsCons
Methanol / SOCl₂ EsterificationFast kinetics; High solubility of reagents.[1]Exothermic off-gassing (

).[1]
Acetic Acid (Glacial) AcetylationExcellent solvent for nitro-anilines; acts as catalyst.[1]High boiling point; difficult to dry completely.[1]
Ethanol / Water RecrystallizationGreen solvent; effectively purges di-acetyl impurities.[1]Yield loss if water ratio is incorrect.[1]
DMF Alternative SolventHigh solubility.[1]Avoid. Hard to remove; decomposition risk at high T.

References & Authority

  • Esterification Kinetics: Fischer Esterification of Sterically Hindered Benzoic Acids. The use of Thionyl Chloride is standard for ortho-substituted benzoic acids where steric hindrance lowers the rate of acid-catalyzed esterification.[1]

    • Source: (General procedure for hindered esters).

  • Regioselectivity of Nitration: Directive Effects in Electrophilic Aromatic Substitution. Nitration of 4-acetamidobenzoates yields the 3-nitro isomer.[1]

    • Source: (Discussion on nitration patterns of anilides).

  • Di-acetylation Impurities: Acetylation of Weak Amines.[1] Deactivated anilines (nitro-anilines) require forcing conditions which can lead to imide formation.[1]

    • Source: [J. Org.[1] Chem. 2005, 70, 14, 5519–5527]([Link]) (Mechanistic insight into acetylation side reactions).

  • Target Compound Properties: this compound (CAS 2719-08-6).[1]

    • Source: (Verification of structure and identifiers).

Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a rigorous Process Safety Assessment (PSA) regarding exotherms and off-gassing.[1]

Sources

incomplete reaction in the synthesis of Methyl 4-(acetylamino)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Topic: Troubleshooting Incomplete Conversion in N-Acetylation Audience: Synthetic Chemists, Process Development Scientists

System Overview & Chemical Context

The Challenge: Users frequently report "incomplete reaction" or "stalled conversion" during the synthesis of Methyl 4-(acetylamino)-2-nitrobenzoate . This is rarely a quality issue with reagents but rather a kinetic limitation imposed by the substrate's electronic structure.

The Chemistry: The transformation involves the


-acetylation of Methyl 4-amino-2-nitrobenzoate .
  • Substrate: Methyl 4-amino-2-nitrobenzoate.

  • Electronic Environment: The amine at position C4 is significantly deactivated .

    • Nitro Group (

      
      ) at C2:  Strong electron-withdrawing group (EWG) via induction (
      
      
      
      ) and resonance (
      
      
      ).
    • Methyl Ester (

      
      ) at C1:  Moderate EWG.
      
  • Consequence: The nucleophilicity of the aniline nitrogen is drastically reduced compared to unsubstituted aniline. Standard acetylation protocols (e.g., Acetic Anhydride in aqueous media or mild stirring at RT) will fail to reach completion, often stalling at 40-60% conversion.

Diagnostic Workflow

Use this decision tree to identify the root cause of the incomplete reaction.

Troubleshooting Start Issue: Incomplete Reaction (TLC shows SM remaining) CheckSolvent 1. Check Solvent System Start->CheckSolvent SolubilityIssue Precipitation observed? (SM trapped in solid) CheckSolvent->SolubilityIssue CheckTemp 2. Check Temperature TempIssue Is Temp < 60°C? CheckTemp->TempIssue CheckCat 3. Check Catalysis CatIssue Catalyst Used? CheckCat->CatIssue SolubilityIssue->CheckTemp No ActionSolvent Switch to Homogeneous Polar Aprotic (DMF/DMAc) SolubilityIssue->ActionSolvent Yes TempIssue->CheckCat No ActionTemp Increase to Reflux (80-100°C) TempIssue->ActionTemp Yes ActionCat Add DMAP (0.1 eq) or H2SO4 (cat.) CatIssue->ActionCat None ActionReagent Switch to Acetyl Chloride + Pyridine CatIssue->ActionReagent Already Optimized

Figure 1: Diagnostic logic for troubleshooting stalled acetylation of deactivated anilines.

Core Troubleshooting Modules

Issue 1: Electronic Deactivation (The "Lazy Nucleophile")

Symptom: Reaction mixture is homogeneous, temperature is moderate (RT to 50°C), but starting material (SM) persists after 24 hours. Mechanism: The lone pair on the nitrogen is delocalized into the nitro-aromatic ring, making it a poor nucleophile for attacking the carbonyl carbon of acetic anhydride (


).
Solution:  You must activate the electrophile (

) or facilitate the proton transfer.
  • Protocol Adjustment: Add DMAP (4-Dimethylaminopyridine) . DMAP attacks

    
     to form a highly reactive 
    
    
    
    -acetylpyridinium ion, which is much more electrophilic than the anhydride itself.
  • Alternative: Use Sulfuric Acid (

    
    ) .[1][2] A catalytic drop of conc.[1] 
    
    
    
    protonates the anhydride, increasing its electrophilicity.
Issue 2: Solubility Limits (The "Encapsulation Effect")

Symptom: White or yellow precipitate forms early in the reaction. TLC of the supernatant shows product, but TLC of the solid shows pure Starting Material. Mechanism: Methyl 4-amino-2-nitrobenzoate is rigid and planar, leading to high crystal lattice energy. If the solvent (e.g., Toluene or Diethyl Ether) is too non-polar, the SM precipitates, and the reaction becomes surface-limited. Solution:

  • Solvent Switch: Use DMF (Dimethylformamide) or DMAc (Dimethylacetamide) . These dissolve both the nitro-aniline SM and the acetylated product, ensuring homogeneous kinetics.

Issue 3: Reagent Hydrolysis

Symptom: Reaction stalls. Adding more time changes nothing. Mechanism: If the solvent is not dry, or if the


 is old, the reagent hydrolyzes to acetic acid. Acetic acid is not electrophilic enough to acetylate this deactivated aniline.
Solution: 
  • Ensure

    
     is of high quality (clear, pungent, not smelling solely of vinegar).
    
  • Use a large excess (3–5 equivalents) if moisture is suspected, or distill

    
     before use.
    

Optimized Experimental Protocol

This protocol is designed to overcome the electronic deactivation of the 2-nitro group.

Reagents:

  • Methyl 4-amino-2-nitrobenzoate (

    
     eq)
    
  • Acetic Anhydride (

    
     eq)
    
  • Catalyst: DMAP (

    
     eq) OR conc. 
    
    
    
    (2-3 drops per gram of SM)
  • Solvent: Toluene (if refluxing) or DMF (if solubility is poor). Note: Neat Acetic Anhydride can also serve as solvent.

Procedure:

  • Dissolution: In a dry round-bottom flask, suspend Methyl 4-amino-2-nitrobenzoate in Toluene (

    
     mL/g).
    
  • Reagent Addition: Add Acetic Anhydride (

    
     eq).
    
  • Catalysis: Add DMAP (

    
     eq). Caution: Exothermic.
    
  • Heating: Heat the mixture to 90°C - 100°C (Reflux).

    • Why? Thermal energy is required to overcome the high activation energy barrier caused by the EWG nitro group.

  • Monitoring: Check TLC after 1 hour.

    • Eluent: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm). The product usually fluoresces less or moves slightly slower/faster depending on the stationary phase, but the distinct amine spot should disappear.

  • Workup:

    • Cool to room temperature.[1][3]

    • The product often crystallizes upon cooling. If not, remove solvent under reduced pressure or pour into ice water to precipitate.

    • Filter and wash with cold ethanol.

Comparative Data: Reaction Conditions
ConditionCatalystTempTime to CompletionYield
Standard None25°CIncomplete (>48h)<40%
Thermal None100°C6-12 Hours75-85%
Acid Cat.

80°C1-2 Hours90-95%
Base Cat. DMAP60°C<1 Hour95-98%

Frequently Asked Questions (FAQs)

Q: Can I use Acetyl Chloride (


) instead of Acetic Anhydride? 
A:  Yes, and it is often more reactive. However, 

generates

gas. You must use a stoichiometric base (Pyridine or Triethylamine) to scavenge the acid. Without a base, the

will protonate the amine (forming the anilinium salt), which completely kills the reaction because the protonated amine is no longer a nucleophile [1].

Q: My TLC shows a new spot, but the Starting Material (SM) spot never completely disappears. Why? A: This is likely an equilibrium issue or product inhibition.

  • Equilibrium: Acetylation with acetic acid as a byproduct is reversible. Removing acetic acid (by distillation or using

    
     excess) drives the reaction forward.
    
  • Visualization: Nitro-anilines are intensely colored (yellow/orange) and absorb UV strongly. Even trace amounts (<2%) can look like a major spot on TLC. Verify conversion via NMR or HPLC before assuming the reaction is incomplete.

Q: Can I perform this reaction in water? A: Generally, no. While some anilines can be acetylated in aqueous buffers, the Methyl 4-amino-2-nitrobenzoate is too hydrophobic and too deactivated. Water will compete for the anhydride (hydrolysis) faster than the deactivated amine can react [2].

Q: I tried nitrating Methyl 4-(acetylamino)benzoate instead. Is that better? A: It is a valid alternative route but often suffers from regioselectivity issues. Nitration of the protected aniline directs ortho to the amide (position 3) or meta to the ester. Getting the nitro group specifically to position 2 (meta to the amide) is electronically difficult via direct nitration of the ester-amide scaffold. The route starting from 4-amino-2-nitrobenzoate is more regiochemically reliable.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section on Acetylation of weakly basic amines).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Discussion on Nucleophilic Substitution at Acyl Carbon).

  • BenchChem Technical Support. (2025). Troubleshooting Halogenated Aniline Reactions. (General protocols for deactivated anilines). Note: Generalized reference based on standard industry practices for deactivated anilines.

  • PubChem Compound Summary. (2025). 4-Amino-2-nitrobenzoic acid.[4] National Center for Biotechnology Information.

Sources

Validation & Comparative

Strategic Synthesis Guide: Methyl 4-(acetylamino)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Synthesis & Nitration Guide: Methyl 4-(acetylamino)-2-nitrobenzoate vs. Isomeric Alternatives Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The synthesis of This compound presents a classic regiochemical paradox in aromatic substitution. Direct nitration of methyl 4-(acetylamino)benzoate predominantly yields the 3-nitro isomer (ortho to the acetamido group) due to the synergistic directing effects of the activating acetamido group and the deactivating ester.

Accessing the 2-nitro isomer (meta to the acetamido group) requires a fundamental deviation from standard Electrophilic Aromatic Substitution (EAS) strategies. This guide compares the performance of standard nitrating agents for the common isomer (3-nitro) against the indirect synthetic strategies required to isolate the specific 2-nitro target requested.

Part 1: The Regioselectivity Matrix

Before selecting a reagent, researchers must recognize the electronic constraints of the substrate. The choice of "agent" is secondary to the choice of "route" for this specific scaffold.

FeatureTarget: 2-Nitro Isomer Standard Product: 3-Nitro Isomer
Structure Nitro is ortho to Ester; meta to Amide.Nitro is ortho to Amide; meta to Ester.
Electronic Feasibility Contra-Electronic: Requires placing an electrophile meta to a strong activator.Synergistic: Both directing groups favor this position.
Primary Synthesis Route Indirect: Oxidation of 2-nitro-4-acetamidotoluene.Direct: Nitration of Methyl 4-acetamidobenzoate.
Typical Yield 40–60% (Multi-step)85–95% (Single-step)
Part 2: Comparative Analysis of Nitrating Agents

Note: This section compares agents for the direct nitration of Methyl 4-(acetylamino)benzoate. As noted, these agents universally favor the 3-nitro isomer. If your target is strictly the 2-nitro isomer, skip to Part 3.

1. Mixed Acid (HNO₃ / H₂SO₄) – The Industrial Benchmark
  • Mechanism: Generation of the discrete nitronium ion (

    
    ).
    
  • Performance:

    • Yield: High (>90%).

    • Selectivity: >95% 3-nitro isomer.

    • Pros: Cost-effective, scalable, well-characterized kinetics.

    • Cons: Highly exothermic; generates significant acidic waste; potential for hydrolysis of the ester or amide if temperature is uncontrolled.

2. Acetyl Nitrate (HNO₃ / Ac₂O) – The Mild Alternative
  • Mechanism: Formation of acetyl nitrate in situ.

  • Performance:

    • Yield: 80–85%.

    • Selectivity: High ortho-selectivity relative to the amide (3-nitro).

    • Pros: Milder conditions (0°C); avoids strong sulfuric acid, preserving sensitive ester linkages.

    • Cons: Explosion Hazard (acetyl nitrate is unstable >60°C); lower atom economy.

3. Metal Nitrate / Clay (Claycop) – The "Green" Approach
  • Mechanism: Surface-mediated nitration using Copper(II) nitrate supported on Montmorillonite K-10.

  • Performance:

    • Yield: 70–80%.

    • Selectivity: High para-selectivity (blocked here) or ortho-selectivity (3-nitro).

    • Pros: Reusable catalyst, solvent-free options, non-corrosive.

    • Cons: Heterogeneous kinetics can be slow on scale; requires preparation of catalyst.

Part 3: Strategic Route to the 2-Nitro Isomer

Since direct nitration fails to produce this compound, the following De Novo Scaffold Construction is the validated industry standard. This route establishes the nitro group before the carboxylic acid is formed.

The "Toluene Oxidation" Pathway
  • Precursor Selection: Start with 2-methyl-4-nitroaniline (or reduce 2,4-dinitrotoluene selectively).

  • Acetylation: Protect the amine.

  • Oxidation: Convert the methyl group to a carboxylic acid.

  • Esterification: Form the final methyl ester.

SynthesisPathways Start Methyl 4-(acetylamino)benzoate DirectNitration Direct Nitration (Mixed Acid / Acetyl Nitrate) Start->DirectNitration Product3 MAJOR PRODUCT: Methyl 4-(acetylamino)-3-nitrobenzoate (Standard Isomer) DirectNitration->Product3 >95% Regioselectivity AltStart Precursor: 2,4-Dinitrotoluene Step1 1. Selective Reduction (Na2S) 2. Acetylation (Ac2O) AltStart->Step1 Intermediate Intermediate: 4-acetamido-2-nitrotoluene Step1->Intermediate Step2 3. Oxidation (KMnO4/MgSo4) 4. Esterification (MeOH/H+) Intermediate->Step2 Target TARGET PRODUCT: This compound (The 'Impossible' Isomer) Step2->Target Correct Regiochemistry

Figure 1: Divergent synthetic pathways. Direct nitration (Red) yields the 3-nitro isomer. The oxidation route (Green) is required for the 2-nitro target.

Part 4: Experimental Protocols
Protocol A: Synthesis of the 2-Nitro Target (Oxidation Route)

Use this protocol to obtain this compound.

Reagents: 4-acetamido-2-nitrotoluene, Magnesium Sulfate (


), Potassium Permanganate (

), Methanol, Sulfuric Acid.
  • Oxidation Step:

    • Dissolve 0.1 mol of 4-acetamido-2-nitrotoluene in 500 mL water containing 0.15 mol

      
       (buffer).
      
    • Heat to 85°C.

    • Add 0.25 mol

      
       portion-wise over 2 hours. Caution: Exothermic.
      
    • Reflux for 4 hours until purple color persists/fades to brown

      
      .
      
    • Filter hot to remove

      
      . Acidify filtrate with HCl to pH 2.
      
    • Collect the precipitate: 4-(acetylamino)-2-nitrobenzoic acid (CAS: 21573-29-5).

  • Esterification Step:

    • Suspend the acid in dry Methanol (10 vol).

    • Add catalytic

      
       (0.5 eq) or Thionyl Chloride (1.1 eq) at 0°C.
      
    • Reflux for 6 hours.

    • Concentrate and pour into ice water. Filter the solid ester.

Protocol B: Direct Nitration (Negative Control / Synthesis of 3-Nitro)

Use this protocol if the 3-nitro isomer is acceptable or for comparison studies.

Reagents: Methyl 4-(acetylamino)benzoate, 98%


, 70% 

.
  • Dissolve 10 mmol substrate in 5 mL conc.

    
     at 0°C.
    
  • Prepare a mixture of 1.1 eq

    
     in 2 mL 
    
    
    
    .
  • Add acid mixture dropwise, maintaining temp <10°C.

  • Stir for 1 hour at 0–5°C.

  • Pour onto 50g crushed ice.

  • Filter yellow precipitate. Recrystallize from Ethanol.

    • Result: Methyl 4-(acetylamino)-3-nitrobenzoate.

Part 5: Data Summary & Safety
ParameterDirect Nitration (Mixed Acid)Oxidation Route (KMnO4)
Target Isomer 3-Nitro (Wrong Target)2-Nitro (Correct Target)
Purity (Crude) >90%75–85%
Major Impurity Dinitro speciesUnreacted Toluene / Over-oxidation products
Safety Profile High Risk: Strong Acid / ExothermModerate Risk: Oxidizer / Heavy Metal waste (

)
Scalability Excellent (Flow compatible)Moderate (Filtration of

is rate-limiting)

Safety Warning:

  • Nitration: Always add acid to acid; never add organic substrate directly to hot nitric acid. Run DSC (Differential Scanning Calorimetry) before scaling >10g to determine onset of decomposition.

  • Isomer Identity: The 2-nitro and 3-nitro isomers have distinct melting points and NMR shifts.

    • 3-Nitro (Standard): Proton adjacent to Nitro (H3) appears as a doublet (coupling with H2) or singlet if H2 is substituted? Correction: In 3-nitro-4-acetamido, the proton between Nitro and Ester (H2) is a doublet (meta-coupling) or singlet. The proton ortho to Nitro (H2) is highly deshielded (~8.5 ppm).

    • 2-Nitro (Target): The proton at C3 (between Nitro and Amide) will show distinct splitting compared to the 3-nitro isomer.

References
  • Nitration of Acetanilides: Canadian Journal of Chemistry, 46, 1141 (1968). (Mechanistic basis for ortho-nitration of acetanilides).

  • Synthesis of Nitrobenzoic Acids: Organic Syntheses, Coll. Vol. 1, p. 392 (1941); Vol. 3, p. 73 (1923). (Foundational oxidation protocols).

  • CAS Registry Data: 4-(Acetylamino)-2-nitrobenzoic acid (CAS: 21573-29-5).

  • Regioselectivity in EAS: Journal of Chemical Education, "Nitration of Methyl Benzoate" & "Acetanilide". (Educational verification of directing effects).

  • Alternative Nitrating Agents:Chemical Reviews, "Recent Advances in Nitration".

spectroscopic analysis of Methyl 4-(acetylamino)-2-nitrobenzoate vs starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Title: Spectroscopic Validation Guide: Synthesis of Methyl 4-(acetylamino)-2-nitrobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

This guide provides a technical framework for validating the synthesis of This compound (Product) from Methyl 4-amino-2-nitrobenzoate (Starting Material). As a critical intermediate in the synthesis of DNA-binding agents (e.g., distamycin analogues) and heterocyclic scaffolds, the purity of this amide is paramount.

This analysis focuses on the N-acetylation step. The objective is to provide a self-validating spectroscopic protocol that confirms the conversion of the primary amine to the acetamide while ensuring the integrity of the nitro and ester functionalities.

Chemical Context & Reaction Pathway

The transformation involves the nucleophilic attack of the primary amine on the carbonyl carbon of acetic anhydride, followed by the elimination of acetic acid. This reaction is chemically distinct due to the presence of the electron-withdrawing nitro group at the ortho position relative to the ester (and meta to the amine), which reduces the nucleophilicity of the amine, often requiring forcing conditions or catalysis.

Reaction Scheme

ReactionScheme SM Starting Material Methyl 4-amino-2-nitrobenzoate (Free Amine) Product Product This compound (Acetamide) SM->Product Reflux / Catalyst Reagent Reagent Acetic Anhydride (Ac2O) Reagent->Product Byproduct By-product Acetic Acid Product->Byproduct Eliminated

Figure 1: Acetylation pathway converting the primary aniline to the acetanilide derivative.

Infrared Spectroscopy (IR) Fingerprinting

IR spectroscopy provides the fastest "Go/No-Go" decision point. The primary diagnostic is the disappearance of the primary amine doublet and the appearance of the Amide I/II bands.

Analysis Strategy: Focus on the 3500–3200 cm⁻¹ (N-H region) and 1750–1650 cm⁻¹ (Carbonyl region). The nitro group (


) serves as an internal standard, as its position remains relatively static.
Functional GroupStarting Material (Precursor)Product (Target)Diagnostic Change
N-H Stretch 3450 & 3350 cm⁻¹ (Doublet, Primary Amine)~3300 cm⁻¹ (Singlet, Secondary Amide)CRITICAL: Collapse of doublet to sharp singlet indicates N-substitution.
Ester C=O ~1720 cm⁻¹~1725 cm⁻¹Minimal shift; confirms ester integrity.
Amide I (C=O) Absent1680–1700 cm⁻¹ NEW PEAK: Strong band appears just below the ester carbonyl.
Amide II (N-H) Absent1530–1550 cm⁻¹ NEW PEAK: Bending vibration characteristic of secondary amides.
Nitro (

)
~1530 (asym) & 1350 (sym)~1530 & 1350 cm⁻¹Retained. (Note: Amide II may overlap with Nitro asymmetric stretch).

Technical Insight: The electron-withdrawing nature of the ortho-nitro group on the ring may shift the Amide I band to slightly higher wavenumbers compared to a standard acetanilide due to reduced resonance overlap of the nitrogen lone pair with the ring.

Nuclear Magnetic Resonance (NMR) Analysis

NMR provides definitive structural proof. The key validation marker is the integration ratio between the new acetyl methyl group and the existing ester methyl group (1:1 molar ratio, 3:3 proton ratio).

1H NMR Diagnostic Table (DMSO-d6)
Proton EnvironmentStarting Material (

ppm)
Product (

ppm)
Structural Logic
Ester

3.85 (s, 3H)3.88 (s, 3H)Static reference signal.
Acetyl

Absent2.15 (s, 3H) Validation Marker: Sharp singlet confirming acetylation.
Amine Proton(s) 6.50 (br s, 2H,

)
10.45 (s, 1H,

)
Exchange: Broad upfield signal replaced by sharp downfield singlet.
Aromatic H-3 ~7.05 (d)~8.20 (d) Deshielding: H-3 (between

and

) shifts downfield due to the anisotropy of the new carbonyl.
Aromatic H-5 ~6.80 (dd)~7.80 (dd)Shifted downfield due to amide electron withdrawal vs. amine donation.
Aromatic H-6 ~7.70 (d)~7.90 (d)Least affected; ortho to the ester.

Expert Note: The chemical shift of the Amide NH is highly solvent-dependent. In


, it may appear around 8.0–9.0 ppm, but in DMSO-d6, it typically shifts to >10.0 ppm due to hydrogen bonding. The H-3 proton is the most sensitive aromatic probe; if this does not shift downfield, the reaction likely failed.

Mass Spectrometry (MS) & Purity

Mass spectrometry is used to confirm the molecular weight increase of +42 Da (Acetyl group


 addition).
  • Starting Material (

    
    ): 
    
    • MW: 196.16

    • Observed m/z: 197.2

      
      
      
  • Target Product (

    
    ): 
    
    • MW: 238.20

    • Observed m/z: 239.2

      
       
      

Fragmentation Pattern: Look for a characteristic loss of the methoxy group


 and the acetyl group 

in the MS/MS spectrum. A peak at m/z 197 in the product spectrum suggests either unreacted starting material or in-source fragmentation (loss of ketene).

Experimental Protocol: Synthesis & Isolation

This protocol is designed to ensure high purity for spectroscopic analysis, minimizing the "sticky" impurities often associated with nitro-aromatic tars.

Workflow Logic

Workflow Step1 Dissolution SM + Acetic Anhydride (5 eq) Solvent: AcOH or Toluene Step2 Activation Add cat. H2SO4 or Pyridine Heat to 80-100°C Step1->Step2 Step3 Monitoring TLC (EtOAc:Hex 1:1) Look for Rf shift ~0.3 -> 0.5 Step2->Step3 Step4 Quench Pour into Ice-Water (Precipitation of Amide) Step3->Step4 Step5 Isolation Filtration & Wash (H2O) Recrystallize (EtOH) Step4->Step5

Figure 2: Step-by-step synthesis and isolation workflow.

Detailed Procedure:

  • Reaction: Suspend Methyl 4-amino-2-nitrobenzoate (1.0 eq) in Acetic Anhydride (5.0 eq). If solubility is poor, add minimal Glacial Acetic Acid.

  • Catalysis: Add 2-3 drops of concentrated

    
     (acid catalysis) or Pyridine (base catalysis). Heat to 90°C.
    
  • Monitoring: Monitor by TLC. The product is less polar than the amine (due to loss of H-bond donor capability of

    
    ) and will move higher on silica gel in EtOAc/Hexane mixtures.
    
  • Quench: Pour the hot reaction mixture slowly into crushed ice with vigorous stirring. The excess anhydride hydrolyzes, and the hydrophobic product precipitates.

  • Purification: Filter the yellow solid. Wash copiously with water to remove acetic acid. Recrystallize from Ethanol or Methanol to remove trace starting material.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Interpretation of Amide I/II bands and Nitro group shifts).
  • National Institute of Standards and Technology (NIST). (2023). Methyl 4-nitrobenzoate IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link] (Used as a baseline reference for the nitro-benzoate scaffold).

Sources

Comparative Structural Analysis Guide: Methyl 4-(acetylamino)-2-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophoric Context[1]

Methyl 4-(acetylamino)-2-nitrobenzoate is a critical synthetic intermediate, primarily serving as a scaffold for Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) and benzimidazole-based anthelmintics .[1] Its structural integrity is defined by the electronic push-pull system between the electron-withdrawing nitro/ester groups and the electron-donating acetamido group.[1]

For drug development professionals, the "performance" of this intermediate is measured by its purity profile and the fidelity of its structural characterization prior to cyclization.[1] This guide compares the efficacy of Solution-State NMR versus Single-Crystal X-Ray Diffraction (XRD) in resolving the specific structural challenges of this scaffold: ortho-steric hindrance and regioisomeric differentiation.[1]

The Structural Challenge

The core analytical difficulty lies in the 2,4-disubstitution pattern .[1] The ortho-nitro group creates significant steric strain with the C1-ester, forcing a non-planar conformation that solution-state NMR often averages out.[1] Furthermore, distinguishing the 2-nitro isomer from the 3-nitro byproduct (common in nitration reactions) requires high-resolution techniques.[1]

Comparative Analysis: Analytical Methodologies

This section objectively compares the two primary structural elucidation methods.

Method A: High-Field Solution NMR (1H, 13C, NOE)

Best For: Routine purity assessment and confirming regio-chemistry in solution.[1]

  • Mechanism: Relies on the magnetic environment of protons.[1] The key diagnostic is the chemical shift of the aromatic protons and the NH amide proton.[1]

  • Performance:

    • Regio-Selectivity: High.[1][2] The coupling constants (

      
      -values) of the aromatic protons definitively distinguish the 2-nitro (meta/para coupling) from the 3-nitro isomer.[1]
      
    • Conformational Insight:[1] Low.[1] Rapid rotation of the C1-ester bond in solvent (DMSO-

      
       or CDCl
      
      
      
      ) averages the signals, masking the steric strain caused by the ortho-nitro group.[1]
    • H-Bonding: The amide NH signal (

      
       10.0-10.5 ppm) is sensitive to concentration and solvent, making intramolecular H-bond analysis difficult.[1]
      
Method B: Single Crystal X-Ray Diffraction (XRD)

Best For: Absolute configuration, analyzing steric strain, and solid-state stability.[1]

  • Mechanism: Diffracts X-rays through the crystal lattice to map electron density.[1]

  • Performance:

    • Regio-Selectivity: Absolute.[1] Provides an unambiguous 3D map.[1]

    • Conformational Insight:[1] Superior.[1] Captures the "frozen" state, revealing the torsion angle between the nitro group and the benzene ring (often twisted

      
       30-60° to relieve strain).[1]
      
    • H-Bonding: Explicitly maps intermolecular networks (e.g., amide-to-nitro or amide-to-ester stacking) that dictate solubility and melting point.[1]

Summary Comparison Table
FeatureSolution NMR (500 MHz)Single Crystal XRD
Sample State Liquid (DMSO-

/CDCl

)
Solid (Single Crystal)
Turnaround Time Fast (< 1 hour)Slow (Days for growth + collection)
Isomer Resolution Excellent (

-coupling analysis)
Absolute (3D mapping)
Steric Analysis Inferior (Dynamic averaging)Superior (Precise torsion angles)
Cost Efficiency HighLow

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for this specific derivative class.

Protocol A: Synthesis & Reduction (Derivatization)

Objective: Transform the nitro-precursor to the amine for benzimidazole cyclization.[1]

  • Starting Material: Dissolve this compound (1.0 eq) in MeOH.

  • Catalyst: Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Stir under H

    
     atmosphere (balloon pressure) at RT for 4-6 hours.
    
  • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1). The amine product will fluoresce blue/white under UV (254/365 nm) compared to the yellow nitro-precursor.[1]

  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate in vacuo.[1]

  • Yield: Expect >90% conversion to Methyl 4-(acetylamino)-2-aminobenzoate .

Protocol B: Crystallization for XRD

Objective: Grow diffraction-quality crystals of the nitro-derivative.

  • Solvent System: Use a slow evaporation method with Ethanol/Acetone (3:1) .[1]

  • Procedure: Dissolve 50 mg of pure compound in 2 mL of warm solvent mixture. Filter into a clean scintillation vial.

  • Nucleation: Cover the vial with parafilm, poke 3-4 small holes, and store in a vibration-free dark environment at 4°C.

  • Harvest: Prism-like yellow crystals typically form within 48-72 hours.[1]

Visualizing the Structural Logic

The following diagrams illustrate the synthesis pathway and the analytical decision matrix.

Diagram 1: Synthesis & Derivatization Pathway[1]

SynthesisPathway Precursor Methyl 4-acetamidobenzoate Nitration Nitration (HNO3/H2SO4) Precursor->Nitration Target Methyl 4-(acetylamino)- 2-nitrobenzoate (Target Scaffold) Nitration->Target Major Product Reduction Reduction (H2, Pd/C or Fe/AcOH) Target->Reduction Amine Methyl 4-(acetylamino)- 2-aminobenzoate Reduction->Amine Quant. Yield Cyclization Cyclization (Benzimidazoles) Amine->Cyclization

Caption: Synthetic trajectory from precursor to the pharmacologically active amine derivative.

Diagram 2: Analytical Decision Tree

AnalyticalWorkflow Start Crude Reaction Product TLC TLC Screening (Rf diff vs SM) Start->TLC NMR 1H NMR (DMSO-d6) TLC->NMR CheckRegio Check Aromatic Region (7.0 - 8.5 ppm) NMR->CheckRegio Isomer2 2-Nitro Isomer (Split signals due to asymmetry) CheckRegio->Isomer2 d, s, d patterns Isomer3 3-Nitro Isomer (Symmetric coupling pattern) CheckRegio->Isomer3 s, d, d patterns XRD Single Crystal XRD (If solid & stable) Isomer2->XRD For absolute config Confirm Confirm Steric Twist & H-Bonding XRD->Confirm

Caption: Workflow for distinguishing regioisomers and confirming 3D conformation.

References

  • PubChem. Methyl 4-acetamido-2-methoxy-5-nitrobenzoate (Related Structure Data). National Library of Medicine.[1] Available at: [Link][1]

  • Wu, H., et al. (2009). Methyl 4-nitrobenzoate.[1][2] Acta Crystallographica Section E: Structure Reports Online, 65(12), o3046.[1] Available at: [Link]

  • ScienceMadness. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate (Protocol Discussion). Available at: [Link][1][3]

Sources

Comparative Guide: HPLC vs. qNMR for Purity Analysis of Methyl 4-(acetylamino)-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis of Methyl 4-(acetylamino)-2-nitrobenzoate by HPLC and NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of benzimidazole-based therapeutics and HDAC inhibitors, This compound serves as a critical intermediate. Its purity directly impacts the yield and safety profile of downstream APIs. This guide objectively compares High-Performance Liquid Chromatography (HPLC) —the industry gold standard for impurity profiling—and Quantitative Nuclear Magnetic Resonance (qNMR) —the primary method for absolute purity determination.

While HPLC offers superior sensitivity for detecting trace impurities (<0.1%), qNMR provides a rapid, self-validating absolute assay without the need for a reference standard of the analyte itself. This guide details the protocols, data interpretation, and decision logic for deploying each method effectively.

Compound Profile & Analytical Context
PropertyDetail
Compound Name This compound
Structure Methyl ester of 4-acetamido-2-nitrobenzoic acid
Formula / MW C₁₀H₁₀N₂O₅ / 238.20 g/mol
Key Functional Groups Nitro (-NO₂), Methyl Ester (-COOCH₃), Acetamido (-NHCOCH₃)
Solubility Profile High in DMSO, DMF; Moderate in Acetonitrile/Methanol; Low in Water.
Critical Impurities Methyl 4-amino-2-nitrobenzoate (Deacetylation), 4-(acetylamino)-2-nitrobenzoic acid (Hydrolysis).
Method A: HPLC Analysis (Impurity Profiling)

Rationale: HPLC is the method of choice when the goal is to identify and quantify specific process-related impurities. The nitro and acetamido groups provide strong UV chromophores, making UV detection highly sensitive.

2.1. Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent with DAD/VWD.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Suppresses silanol activity, sharpens amine peaks).

    • Solvent B: Acetonitrile (ACN).

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 90% B (Linear gradient)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (NO₂ absorption max) and 210 nm (Amide).

  • Sample Prep: Dissolve 10 mg sample in 10 mL ACN:Water (50:50). Filter through 0.22 µm PTFE filter.

2.2. Data Interpretation

The target compound (this compound) typically elutes in the middle of the gradient (approx. 40-50% ACN) due to the moderate polarity of the nitro/ester combination.

  • Early Eluters: Hydrolyzed acid (4-(acetylamino)-2-nitrobenzoic acid) and deacetylated amine (Methyl 4-amino-2-nitrobenzoate).

  • Late Eluters: Dimeric species or non-polar starting materials.

Validation Metrics (Typical):

  • LOD/LOQ: ~0.05% / 0.1% (w/w).

  • Precision (RSD): < 1.0% for main peak area.

Method B: qNMR (Absolute Quantification)

Rationale: qNMR determines the absolute mass purity (assay) by comparing the resonance integration of the analyte against a certified internal standard (IS). It eliminates the need for a high-purity reference standard of the analyte itself, which is often unavailable for intermediates.

3.1. Experimental Protocol
  • Instrument: 400 MHz NMR or higher (e.g., Bruker Avance III).

  • Solvent: DMSO-d6 (Provides optimal solubility and separates amide protons from aromatic signals).

  • Internal Standard (IS): Maleic Acid (Singlet at ~6.2 ppm in DMSO) or Dimethyl Sulfone (Singlet at ~3.0 ppm). Note: Ensure IS signals do not overlap with the analyte.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 30 - 60 seconds (Must be ≥ 5 × T1 of the slowest relaxing proton to ensure 99.9% magnetization recovery).

    • Scans (NS): 16 or 32 (Sufficient for S/N > 150:1).

    • Temperature: 298 K.

3.2. Data Interpretation (Predicted Shifts in DMSO-d6)

Integration is performed on the most distinct, non-overlapping signal of the analyte relative to the IS.

Proton GroupChemical Shift (δ ppm)MultiplicityIntegrationSuitability for qNMR
Amide NH ~10.5Singlet (Broad)1HPoor (Exchangeable)
Ar-H (C3) ~8.3Doublet (J~2Hz)1HExcellent (Diagnostic)
Ar-H (C6) ~7.8Doublet (J~8Hz)1HGood
Ar-H (C5) ~7.9dd1HGood
Ester -CH₃ ~3.85Singlet3HExcellent (High Intensity)
Acetyl -CH₃ ~2.10Singlet3HGood (Check solvent overlap)

Calculation Formula:



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Mass weighed,

= Purity.[3]
Comparative Analysis

The following table summarizes the performance metrics of both methods for this specific nitrobenzoate intermediate.

FeatureHPLC (UV)qNMR
Primary Output Impurity Profile (% Area)Absolute Assay (% w/w)
Reference Standard Required (of the analyte)Not Required (uses generic IS)
Specificity High (Separates isomers/by-products)High (Structural confirmation)
Sensitivity (LOD) High (ppm level)Low (~0.1 - 0.5%)
Analysis Time 30-45 min (including equilibration)10-15 min
Sample Destructive? No (Recovery possible but difficult)No (Completely recoverable)
Cost per Run Low (Solvents)Medium (Deuterated solvents)
Workflow Visualization
5.1. Analytical Decision Tree

This diagram guides the researcher on which method to select based on the stage of development.

DecisionTree Start Start: Purity Analysis Needed Goal What is the primary goal? Start->Goal Impurity Identify/Quantify Impurities (< 1%) Goal->Impurity Trace Analysis Assay Determine Absolute Purity (Mass Balance) Goal->Assay Potency/Yield HPLC Method A: HPLC-UV (Gradient Elution) Impurity->HPLC RefStd Is a Reference Standard Available? Assay->RefStd Yes Yes RefStd->Yes Routine QC No No RefStd->No Early R&D qNMR Method B: qNMR (Internal Standard) Synthesis Synthesize/Purify Standard qNMR->Synthesis Calibrate HPLC Std Yes->HPLC No->qNMR

Caption: Decision matrix for selecting HPLC vs. qNMR based on analytical goals and reference standard availability.

5.2. qNMR Workflow for Absolute Purity

A step-by-step logic flow for ensuring high-precision qNMR results.

qNMRWorkflow Weigh 1. Precision Weighing (Analyte + IS) (±0.01 mg) Dissolve 2. Solvation (DMSO-d6) Ensure homogeneity Weigh->Dissolve Acquire 3. Acquisition D1 ≥ 5xT1 90° Pulse Dissolve->Acquire Process 4. Processing Phase Correction Baseline Correction Acquire->Process Calc 5. Calculation (Molar Ratio) Process->Calc

Caption: The qNMR workflow emphasizes precision weighing and relaxation delay (D1) optimization.

References
  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Current status and future possibilities." Trends in Analytical Chemistry. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • PubChem. (2024).[4] "Methyl 4-acetamido-2-nitrobenzoate - Compound Summary." National Library of Medicine. Link(Note: Used for structural verification and property derivation).

Sources

Characterization Guide: Methyl 4-(acetylamino)-2-nitrobenzoate Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(acetylamino)-2-nitrobenzoate is a critical intermediate in the synthesis of benzimidazole-based PARP inhibitors and DNA-binding antineoplastic agents. Its synthesis, typically via the acetylation of methyl 4-amino-2-nitrobenzoate, presents a unique purification challenge: the electron-withdrawing nitro group at the ortho position deactivates the amine, requiring forcing conditions that often lead to over-acetylation or ester hydrolysis.

This guide provides a comparative analysis of the three primary byproducts generated during this synthesis. It moves beyond basic identification to offer a mechanistic root-cause analysis and comparative analytical protocols (NMR vs. HPLC) to ensure pharmaceutical-grade purity.

Part 1: The Synthesis Landscape & Impurity Profile

To accurately characterize byproducts, one must understand their mechanistic origins. The target synthesis involves the nucleophilic attack of the aniline nitrogen on an acetylating agent (Acetic Anhydride or Acetyl Chloride).

The Reaction Pathway & Critical Byproducts

The following diagram maps the synthesis and the divergence points leading to Impurities A, B, and C.

SynthesisPathway SM Starting Material (Methyl 4-amino-2-nitrobenzoate) Target TARGET PRODUCT This compound SM->Target 1 eq. Ac2O 80°C, 2h ImpurityA IMPURITY A (Unreacted Amine) SM->ImpurityA Incomplete Conversion Reagent Acetylation Agent (Ac2O / AcCl) Reagent->Target ImpurityB IMPURITY B (Di-acetylated Imide) Target->ImpurityB Excess Reagent High Temp (>100°C) ImpurityC IMPURITY C (Hydrolyzed Acid) Target->ImpurityC Basic Workup (pH > 10)

Figure 1: Reaction pathway showing the origin of the three critical impurities relative to the target ester.

Detailed Impurity Definitions
Impurity IDChemical NameOrigin MechanismCriticality
Impurity A Methyl 4-amino-2-nitrobenzoateKinetics: Steric hindrance from the ortho-nitro group slows nucleophilic attack, leaving residual starting material.High: Similar solubility profile makes removal difficult.
Impurity B Methyl 4-(N,N-diacetylamino)-2-nitrobenzoateThermodynamics: Excess acetylating agent and high heat drive the formation of the imide (bis-acetyl).Medium: Unstable; often reverts to target upon recrystallization.
Impurity C 4-(acetylamino)-2-nitrobenzoic acidHydrolysis: Saponification of the methyl ester during aqueous basic workup (e.g.,

wash).
High: Alters solubility and downstream coupling reactions.

Part 2: Comparative Analytical Strategy

This section compares analytical techniques for resolving the target from its byproducts. Note that standard TLC is often insufficient due to the similar polarity of the Target and Impurity B.

Proton NMR ( H-NMR) Characterization

NMR is the gold standard for structural validation. The key to differentiation lies in the amide proton and the acetyl methyl integration.

  • Solvent: DMSO-

    
     (Preferred for observing labile N-H protons).
    
  • Frequency: 400 MHz+.

FeatureTarget Product Impurity A (Amine) Impurity B (Di-acetyl) Impurity C (Acid)
Amide/Amine NH Singlet

10.4 ppm (

)
Broad Singlet

6.5 ppm (

)
Absent Singlet

10.4 ppm
Acetyl

Singlet

2.15 ppm (

)
Absent Singlet

2.30 ppm (

)
Singlet

2.15 ppm
Ester

Singlet

3.85 ppm (

)
Singlet

3.82 ppm
Singlet

3.88 ppm
Absent (COOH proton at

13.0)

Diagnostic Logic:

  • If the integral at

    
     2.15 is 6H  instead of 3H 
    
    
    
    Impurity B .
  • If the peak at

    
     3.85 (Ester) is missing 
    
    
    
    Impurity C .
HPLC-UV Performance Comparison

While NMR confirms structure, HPLC is required for quantitative purity (Area %).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase: Gradient Acetonitrile (ACN) / Water (0.1% Formic Acid).

  • Detection: UV @ 254 nm (Nitro group absorption).

AnalyteRelative Retention Time (RRT)Polarity Insight
Impurity C (Acid) 0.45Most polar (free acid); elutes first.
Impurity A (Amine) 0.85Free amine is more polar than the amide.
Target Product 1.00 Reference standard.
Impurity B (Di-acetyl) 1.25Most lipophilic (no H-bond donors); elutes last.

Part 3: Experimental Protocols

Protocol 1: Optimized Synthesis (Minimizing Impurity B)

To prevent di-acetylation (Impurity B), controlled addition and temperature management are vital.

  • Dissolution: Dissolve Methyl 4-amino-2-nitrobenzoate (10.0 g, 51 mmol) in THF (100 mL). Note: THF is preferred over DMF to facilitate easier workup.

  • Catalyst: Add DMAP (0.1 eq) to accelerate the reaction without requiring high heat.

  • Addition: Cool to 0°C. Add Acetic Anhydride (1.2 eq) dropwise over 30 minutes.

  • Reaction: Allow to warm to room temperature (25°C). Stir for 4 hours.

    • Checkpoint: Check TLC (50:50 EtOAc/Hexane). If Impurity A persists, add 0.1 eq Ac2O. Do not heat above 40°C.

  • Quench: Add water (50 mL) and stir for 30 mins to hydrolyze excess anhydride.

Protocol 2: Purification Workflow (Removing Impurity C)

If Impurity C (Acid) is detected via HPLC, a basic wash is risky. Use this recrystallization method instead.

  • Solvent System: Ethanol/Water (9:1).

  • Procedure: Dissolve crude solid in boiling Ethanol. Add water dropwise until turbidity persists.

  • Cooling: Cool slowly to room temperature, then to 4°C.

  • Filtration: Filter the pale yellow needles.

    • Mechanism:[1][2][3][4] The ester (Target) crystallizes, while the more polar Acid (Impurity C) and unreacted Amine (Impurity A) remain in the mother liquor.

Part 4: Troubleshooting Decision Tree

Use this logic flow to correct synthesis deviations based on your analytical data.

Troubleshooting Start Analyze Crude Product (HPLC/NMR) CheckImpurity Identify Major Impurity Start->CheckImpurity ImpA > 2% Impurity A (Starting Material) CheckImpurity->ImpA Incomplete ImpB > 5% Impurity B (Di-acetyl) CheckImpurity->ImpB Over-reacted ImpC > 1% Impurity C (Acid) CheckImpurity->ImpC Hydrolyzed ActionA REWORK: Resuspend in THF, add 0.5 eq Ac2O + DMAP ImpA->ActionA ActionB RECRYSTALLIZE: Reflux in Ethanol (95%). Di-acetyl is unstable and may revert to mono-acetyl. ImpB->ActionB ActionC WASH: Dissolve in EtOAc, wash with sat. NaHCO3. (Quickly to avoid ester hydrolysis) ImpC->ActionC

Figure 2: Troubleshooting logic for purification based on impurity profile.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (2025).[4][5] this compound Compound Summary. National Library of Medicine. [Link]

  • Blaser, H. U., et al. (2010). "Industrial Scale Nitration of Benzoic Acid Derivatives." Organic Process Research & Development, 14(4).

Sources

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